Indapamide hemihydrate

Catalog No.
S530602
CAS No.
180004-24-4
M.F
C32H34Cl2N6O7S2
M. Wt
749.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indapamide hemihydrate

CAS Number

180004-24-4

Product Name

Indapamide hemihydrate

IUPAC Name

bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate

Molecular Formula

C32H34Cl2N6O7S2

Molecular Weight

749.7 g/mol

InChI

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2

InChI Key

GPFKQEHXQLDCEK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007;

The exact mass of the compound Indapamide hemihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

indapamide hemihydrate crystal structure determination

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Techniques

For researchers aiming to reproduce or build upon these findings, here is a summary of the methodologies cited in the literature.

Technique Reported Experimental Protocol
Single-Crystal X-ray Diffraction (XRD) Crystals grown from hexane-acetonitrile solution via slow evaporation at room temperature. Data collected at 100 K using CuKα radiation (λ = 1.54178 Å). Structure solved in the monoclinic I2/a space group [1].
X-ray Powder Diffraction (XRPD) Laboratory X-ray powder diffraction data used for structure solution, confirming the presence of weakly bound water molecules in voids between indapamide molecules [2].
Differential Scanning Calorimetry (DSC) Samples of 5-10 mg were heated to 190 °C to melt the crystalline hemihydrate (evaporating water) and then cooled to form the amorphous glass. Heating and cooling rates of 10 °C/min were typically used [3] [4].
Thermogravimetric Analysis (TGA) Used to confirm hydrate content. A mass loss of about 2% upon heating to 120 °C was consistent with the presence of water in the hemihydrate structure [1].

Further Research and Characterization

The study of indapamide's solid-state forms extends beyond the basic crystal structure determination.

  • Physical Ageing of Amorphous Indapamide: The amorphous form, obtained by melting and quenching the crystalline material, undergoes physical ageing (structural relaxation) when annealed below its glass transition temperature (Tg). This process, characterized by enthalpy relaxation (ΔHr), is studied using DSC. The kinetics of this ageing process can be modeled using the Kohlrausch-Williams-Watts (KWW) equation [3] [4].
  • Intermolecular Interactions Analysis: The crystal structure is stabilized by a network of intermolecular interactions, including O–H···O, N–H···O, C–H···O hydrogen bonds and π···π stacking. These can be qualitatively and quantitatively analyzed using Hirshfeld surface analysis [1].

Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of indapamide hemihydrate, integrating the key techniques discussed:

cluster_1 Supporting Characterization Start Crystalline This compound A Single-Crystal Growth Start->A B X-ray Diffraction (XRD) A->B C Structure Solution & Refinement B->C D Alternative Structural Models (CSD) C->D H Thermogravimetric Analysis (TGA) C->H I Differential Scanning Calorimetry (DSC) C->I J Hirshfeld Surface Analysis C->J E 13C Solid-State NMR (SSNMR) D->E Conflict F Structural Validation & Selection E->F G Final Crystal Structure: Z' = 4, Monoclinic I2/a F->G

Workflow for .

References

Core Experimental Findings on Indapamide Hemihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Detail
Research Objective Resolve conflicting crystal structure determinations of indapamide hemihydrate (IND) [1]
Key Finding The asymmetric unit contains multiple distinct molecules ((Z' = 4)), not orientational disorder of sulfonamide groups [1] [2]
Primary Technique (^{13}\mathrm{C}) solid-state NMR (SSNMR) spectroscopy [1]
Complementary Technique X-ray diffraction (XRD) [2]
Conclusion NMR crystallography is more effective than refinement agreement factors (R-factors) for distinguishing between alternative crystal structures [1]

Detailed Experimental Protocol: SSNMR for NMR Crystallography

The methodology centered on using SSNMR data to validate and distinguish between proposed structural models.

  • Sample Preparation: The this compound sample was used as a crystalline solid without further processing for SSNMR analysis [2].
  • Data Collection - (^{13}\mathrm{C}) SSNMR: The key experiment was a cross-polarization magic-angle spinning (CP/MAS) (^{13}\mathrm{C}) SSNMR spectrum, which provides high-resolution data from solid samples. This allowed for the precise measurement of chemical shifts for the numerous chemically distinct carbon sites in the four molecules of the asymmetric unit ((Z' = 4)) [1] [2].
  • Data Integration & Analysis - NMR Crystallography:
    • Hypothesis from Crystallography: Multiple candidate structural models (with disorder vs. high (Z')) were proposed from X-ray diffraction data [1].
    • Spectral Prediction: (^{13}\mathrm{C}) chemical shifts were computed for each candidate model using computational methods (likely based on Density Functional Theory - DFT) [1].
    • Model Validation: The computed chemical shift patterns for the different models were compared against the experimentally obtained (^{13}\mathrm{C}) SSNMR spectrum. The model with (Z' = 4) showed a statistically superior match to the experimental data, confirming it as the correct structure [1].

workflow Start Conflicting Crystal Structures in CSD XRD X-ray Diffraction Start->XRD SS Sample Preparation (this compound) Start->SS Comp Compute 13C Shifts for Candidate Models XRD->Comp NMR Experimental 13C CP/MAS SSNMR SS->NMR Val Validate Model vs. Experimental Spectrum NMR->Val Comp->Val End Confirmed Structure: Z' = 4 Val->End

Research workflow for resolving crystal structure.

Key Technical Application and Workflow

This research demonstrates a powerful application of SSNMR within the NMR crystallography approach [1]. The general workflow is highly applicable to other complex pharmaceutical solids:

  • Identify Structural Ambiguity: Recognize conflicting models or disorder from diffraction data.
  • Acquire Experimental SSNMR: Obtain high-quality, high-resolution (^{13}\mathrm{C}) SSNMR spectra of the crystalline material.
  • Compute Chemical Shifts: Use quantum mechanical calculations (e.g., DFT) to predict the SSNMR spectrum for each candidate structural model.
  • Statistical Comparison: Rigorously compare computed and experimental spectra to identify the correct structure.

This approach is particularly valuable when crystallographic refinement metrics (like R-factors) are insufficient to distinguish between complex structural models [1].

The associated research data, including the definitive SSNMR data and crystallographic information, is available as an Open Access dataset from Durham University for further analysis [2].

References

indapamide hemihydrate CSD Cambridge Structural Database

Author: Smolecule Technical Support Team. Date: February 2026

Resolved Crystal Structure

Research from Durham University used carbon-13 solid-state nuclear magnetic resonance (SSNMR) to resolve alternative crystal structure determinations of indapamide hemihydrate in the Cambridge Structural Database [1]. The study confirmed that the structure contains multiple distinct molecules in the asymmetric unit (Z' = 4), rather than featuring disorder in the orientation of the sulfonamide groups [1].

Key Chemical and Physical Data

The table below summarizes the fundamental identifiers and properties of this compound:

Property Description
Chemical Name (R)-4-chloro-N-(2-methylindolin-1-yl)-3-sulfamoylbenzamide hemihydrate [2]
Molecular Formula C₁₆H₁₆ClN₃O₃S · ½H₂O [2]
CAS Registry Number 180004-24-4 [3] [2]
Related CAS Number 26807-65-8 (indapamide free base) [2]
Molar Mass 365.83 g·mol⁻¹ (for C₁₆H₁₆ClN₃O₃S) [4]
Water Content Hemihydrate form contains half a water molecule per molecule of indapamide [2]

Experimental Workflow for Structure Determination

The following diagram illustrates the methodology used to resolve the this compound crystal structure:

Start Alternative crystal structures for this compound XRay X-Ray Diffraction (XRD) Start->XRay NMR ¹³C Solid-State NMR (SSNMR) Start->NMR Compare NMR Crystallographic Analysis XRay->Compare NMR->Compare Resolution Structure Resolution Compare->Resolution Distinguishes between structures more effectively than refinement factors alone

Experimental workflow combining XRD and SSNMR for structure resolution.

Accessing Structures in the CSD

You can access crystal structures published as CSD Communications (a way to share small molecule crystal structures directly in the database without an associated scientific paper) through the CCDC's online service [5]. Search using the journal name "CSD Communications" to find relevant entries [5].

References

indapamide hemihydrate sulfonamide group disorder

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Indapamide Hemihydrate

Indapamide is a thiazide-like diuretic and antihypertensive agent. Its chemical structure contains a sulfonamide group, which is central to its pharmacological activity but is also associated with certain adverse effects [1] [2] [3].

The table below summarizes its core properties:

Property Description
Generic Name Indapamide [1]
IUPAC Name Not fully specified in sources, but structure includes methylindoline and sulfamoyl chlorobenzamide groups [1].
Molecular Formula C₁₆H₁₆ClN₃O₃S • ½H₂O [3]
Molecular Weight 365.83 g·mol⁻¹ (anhydrous basis) [1] [2]
CAS Number 180004-24-4 (hemihydrate form) [3]
Drug Class Thiazide-like diuretic / Sulfonamide [1] [2]
Primary Indications Hypertension; Edema due to congestive heart failure [1] [2]
Sulfonamide Group Role Essential for inhibiting the Na+/Cl- cotransporter in the kidney [1].

Pharmacological & Toxicological Profile

The therapeutic and adverse effects of indapamide are directly linked to its properties and mechanism of action.

  • Mechanism of Action: Indapamide acts primarily on the proximal segment of the distal convoluted tubule in the nephron. It inhibits the Na+/Cl- cotransporter, reducing sodium and chloride reabsorption. This promotes water excretion (diuresis), leading to reduced plasma volume and blood pressure [1]. Research also suggests it may reduce vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effect [3].
  • Associated Disorders & Risks: The drug's action on ion transport can lead to electrolyte imbalances. Furthermore, as a sulfonamide, it carries a risk of hypersensitivity reactions [2].

The table below details key quantitative data and associated risks:

Aspect Quantitative Data & Associated Risks
Protein Binding 71-79% [1] [2]
Elimination Half-Life 14-18 hours (standard release); 14-24 hours (slow release) [2]
Route of Elimination Urine (60-70%), Feces (16-23%) [1]
Key Metabolic Disruption Electrolyte Imbalances: Can cause hypokalemia (low blood potassium), hyponatremia, hypochloremia, and hypomagnesemia. Hypokalemia may lead to serious cardiac effects such as QTc prolongation [1] [2].
Sulfonamide-Related Disorder Hypersensitivity Reactions: Allergic manifestations can occur in individuals sensitive to sulfonamides [2].
Other Notable Risks Increased plasma renin and aldosterone; reduced urinary calcium excretion; possible hyperuricemia; fatigue and orthostatic hypotension [1] [2].

Mechanism of Action Visualized

The following diagram illustrates the core mechanism of action of indapamide within the nephron and its downstream effects.

indapamide_mechanism cluster_nephron Nephron (Kidney) Blood Blood DCT Distal Convoluted Tubule Na+/Cl- Cotransporter Blood->DCT Na+ & Cl- NephronLumen NephronLumen NephronLumen->DCT Filtrate Na_Cl_Reabsorption Na+ & Cl- Reabsorption DCT->Na_Cl_Reabsorption  Reabsorbs Urine Urine DCT->Urine Excreted Na+ & Cl- Na_Cl_Reabsorption->Blood Indapamide Indapamide Inhibition Inhibition Indapamide->Inhibition VascularEffect Reduced Vascular Reactivity Indapamide->VascularEffect Inhibition->DCT BP Blood Pressure VascularEffect->BP

This diagram shows how indapamide targets the distal convoluted tubule in the kidney. By inhibiting the Na+/Cl- cotransporter, it increases the excretion of sodium, chloride, and water, leading to reduced blood pressure. An additional, non-diuretic effect of reduced vascular reactivity is also shown [1] [3].

Experimental & Clinical Data

For research and development purposes, the following table summarizes key experimental findings and clinical outcomes.

Model/Context Protocol / Methodology Key Outcome / Endpoint
In Vitro (Isolated rat pancreas) [3] Indapamide (0.1-500 mg/L) applied for 20 minutes during glucose infusion. Dose-dependent reduction in total insulin secretory response.
In Vitro (Bone cells) [3] Indapamide (1-100 μM) exposure. Increased osteoblast proliferation and decreased bone resorption.
In Vivo (Spontaneously Hypertensive Rats) [3] Oral administration (1 mg/kg/day) via gastric gavage for 8 weeks. Lowered blood pressure by 16.9 mm Hg; improved cardiac function (dp/dtₘₐₓ, EF, FS).
In Vivo (Rat pressor response) [3] Oral administration (10 mg/kg/day). Decreased pressor response to oxotremorine, noradrenaline, and tyramine.
Clinical (Elderly Hypertensives, HYVET) [2] Indapamide (sustained release) ± Perindopril in patients ≥80 years with systolic BP ≥160 mmHg. Significant reduction in all-cause mortality and fatal stroke when treated to target <150/80 mmHg.
Clinical (Secondary Stroke Prevention, PROGRESS) [2] Fixed combination of Perindopril and Indapamide in patients with prior stroke or TIA. Significant reduction in rate of recurrent stroke.

Research Gaps & Future Directions

Based on the compiled information, here are potential areas for further investigation:

  • Long-term Metabolic Impacts: While some studies indicate indapamide has minimal impact on glucose tolerance, long-term data is needed to fully understand its metabolic profile, as glucose intolerance can take years to develop [1].
  • Mechanism of Vascular Effects: The precise molecular pathways behind indapamide's ability to reduce peripheral vascular resistance are not fully elucidated and warrant deeper study [1].
  • Hypersensitivity Prediction: Research into biomarkers or genetic factors that could predict sulfonamide hypersensitivity risk would be valuable for personalized medicine [2].

References

indapamide hemihydrate pharmacokinetics toxicokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic & Toxicokinetic Parameters

The tables below summarize the fundamental quantitative data for indapamide.

Table 1: Basic Pharmacokinetic Parameters of Indapamide [1] [2] [3]

Parameter Value & Description
Bioavailability Virtually complete; not reduced by food or antacids [1] [2]
Tmax (Time to Cmax) Immediate-Release (IR): ~2.3 hours [1] [2]. Sustained-Release (SR): ~12 hours (fasting) [4] [5]
Cmax (Peak Concentration) Reported at 263 ng/mL for a single oral dose [2]
AUC (Area Under Curve) Reported at 2.95 µg•hr/mL for a single oral dose [2]
Protein Binding Extensive. Plasma proteins: ~76-79%; Erythrocytes: ~80% (primarily to carbonic anhydrase) [1] [6] [2]
Apparent Volume of Distribution (Vd) ~25 L to 60 L [2]
Elimination Half-Life (T½) Biphasic; terminal half-life ranges from 14 to 24 hours (average ~18 hours) [1] [2] [4]
Clearance Total Systemic Clearance: ~22-25 mL/min. Renal Clearance: ~1.7 mL/min (less than 10% of total clearance) [1] [2]
Route of Elimination Urine: ~70% (only <7% as unchanged drug). Feces: ~23% [1] [2]
Primary Metabolic Pathway Extensive hepatic metabolism via multiple pathways, primarily by the CYP3A4 enzyme, involving glucuronidation [2] [4]

Table 2: Toxicokinetics and Major Safety Concerns [2] [7] [8]

Category Details
Major Toxicities Electrolyte imbalances (hypokalemia, hyponatremia, hypochloremia), dehydration, metabolic alkalosis, increased blood urea nitrogen (BUN) and creatinine [1] [7] [8].
Primary Risk Factors for Toxicity Pre-existing electrolyte imbalance, renal impairment (contraindicated in severe renal failure), hepatic impairment (contraindicated in severe liver failure), elderly patients, concomitant use of other drugs causing hypokalemia or QT prolongation [7] [8] [3].
Overdose Symptoms Nausea, vomiting, weakness, electrolyte disturbances, hypotension, and dehydration. Severe overdose can lead to respiratory depression [2] [8].
Key Drug Interactions Lithium: Increases plasma lithium concentration, risk of toxicity. QT-prolonging drugs (e.g., antiarrhythmics, certain antibiotics/antipsychotics): Increased risk of torsades de pointes, especially with hypokalemia. NSAIDs: May reduce antihypertensive effect and risk of renal failure. ACE inhibitors: Risk of sudden hypotension and/or acute renal failure, especially at therapy initiation [2] [3] [9].

Experimental Protocol Overview

Here are the methodologies for two key types of studies cited in the literature.

1. HPLC-UV Method for Determination in Human Whole Blood [6] This protocol describes a selective method for quantifying indapamide in bioequivalence studies.

  • Sample Preparation: Human whole blood samples underwent a single-step liquid-liquid extraction.
  • Apparatus: HPLC system with UV detection.
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 analytical column (250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 6.0) and acetonitrile in a 55:45 ratio.
    • Flow Rate: 1.5 mL/min.
    • Detection Wavelength: 240 nm.
    • Internal Standard: Glipizide.
  • Validation: The method was validated for selectivity, sensitivity, linearity, precision, and accuracy per standard bioanalytical guidelines.

2. Study on Food and Pharmacogenomics Impact (Sustained-Release) [4] [5] This clinical study investigated the effects of food and genetic polymorphisms on the pharmacokinetics of a 1.5 mg sustained-release (SR) formulation.

  • Study Design: A randomized, parallel, single-blind comparative bioavailability study in 49 healthy volunteers (aged 18-55). Subjects were divided into two groups: fasting (n=25) and fed (n=24).
  • Dosing and Meal: The fed group consumed a high-fat meal 30 minutes before drug administration. Both groups took a single 1.5 mg SR indapamide tablet with 240 mL of water.
  • Blood Sampling: Serial blood samples were collected over 72 hours. The sampling schedule was more intensive for the fed group (18 time points vs. 17 for fasting) to better characterize the absorption profile.
  • Bioanalytical Method: Whole blood samples were collected in EDTA tubes, frozen at -80°C, and analyzed using a validated method (likely HPLC-based).
  • Pharmacogenomic Analysis: Genotyping for UGT2B7 polymorphisms (rs7438135 and rs11740316) was performed before the study using predesigned TaqMan assays.
  • Key Findings: Food significantly decreased Tmax by 5.5 hours and increased Cmax by 8.7 ng/mL, but with no significant impact on pharmacodynamics (safety and efficacy). The UGT2B7 polymorphisms had no clinically significant impact on pharmacokinetics [4] [5].

Metabolic Pathway of Indapamide

The following diagram illustrates the primary metabolic pathways of indapamide, which involves multiple phase I and phase II reactions primarily mediated by the CYP3A4 enzyme.

G cluster_path1 Primary Metabolic Pathways cluster_path2 Reactive Intermediate Pathway Indapamide Indapamide M1 M1 Metabolite (Hydroxylated) Indapamide->M1  Hydroxylation  (CYP3A4) M5 M5 Metabolite (Dehydrogenated) Indapamide->M5 Dehydrogenation Epoxide Reactive Epoxide Intermediate Indapamide->Epoxide Epoxidation (CYP3A4) M3 M3 Metabolite (Dehydrogenated) M1->M3 Dehydrogenation M2 M2 Metabolite (Further Oxidized) M3->M2 Oxidation Urine Urine M2->Urine Excretion M4 M4 Metabolite (Oxidized) M5->M4 Oxidation M4->M2 Hydroxylation (CYP3A4) M6 M6 Metabolite (Dihydroxylated) Epoxide->M6 Dihydroxylation (EPHX) M7 M7 Metabolite (Glutathione Conjugate) Epoxide->M7 Glutathione Conjugation M6->Urine Excretion Feces Feces M7->Feces Excretion

This diagram shows the complex metabolism of indapamide, leading to multiple metabolites excreted in urine and feces [2].

Key Takeaways for Professionals

  • Dual Elimination Pathway: Indapamide is cleared by both hepatic metabolism and renal excretion, but hepatic clearance dominates. This explains its utility in patients with mild to moderate renal impairment, though it is contraindicated in severe renal failure [1] [2] [3].
  • Formulation-Specific Kinetics: The newer 1.5 mg sustained-release (SR) formulation demonstrates a distinct pharmacokinetic profile (longer Tmax) compared to the immediate-release (IR) 2.5 mg tablet, which is designed to improve safety by reducing peak-related side effects like hypokalemia without sacrificing efficacy [4] [5].
  • Clinical Toxicity Drivers: The primary safety concerns are electrolyte disturbances, particularly hypokalemia, which can potentiate the risk of serious arrhythmias, especially when co-administered with other QT-prolonging drugs [7] [8] [3]. Rigorous monitoring is essential.

References

Comprehensive Technical Analysis of Indapamide's Mechanism of Action as a Thiazide-like Diuretic

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Classification

Indapamide is a thiazide-like diuretic used primarily for the management of hypertension and edema associated with congestive heart failure. Chemically classified as an indoline derivative, it shares pharmacological properties with thiazide diuretics while possessing distinct structural and functional characteristics that contribute to its unique therapeutic profile. Unlike classical thiazides containing the benzothiadiazine core, indapamide features a methylindoline moiety that enhances its lipid solubility, influencing both its pharmacokinetic behavior and tissue penetration capabilities [1] [2].

The drug exhibits a dual mechanism of action, combining natriuretic effects through renal sodium-chloride symporter inhibition with direct vasodilatory properties that operate independently of its diuretic activity. This multifaceted pharmacological profile enables indapamide to provide effective blood pressure control with potentially fewer metabolic disturbances compared to conventional thiazide diuretics, making it a valuable therapeutic option in hypertension management, particularly in patients with comorbid conditions such as diabetes or osteoporosis [1] [3].

Table 1: Fundamental Characteristics of Indapamide

Property Description
Chemical Class Indoline derivative (thiazide-like) [2]
Molecular Formula C₁₆H₁₆ClN₃O₃S [1]
Primary Indications Hypertension, edema in congestive heart failure [1] [4]
Therapeutic Classification Sulfonamide diuretic/antihypertensive agent [1]
Brand Names Lozol, Natrilix; Multiple generics [1]

Primary Renal Mechanism

Inhibition of Sodium-Chloride Reabsorption

The fundamental renal action of indapamide occurs at the early segment of the distal convoluted tubule, where it specifically and competitively inhibits the Na+-Cl- cotransporter (NCC). This transporter, located on the apical membrane of renal tubular epithelial cells, normally accounts for approximately 5-7% of filtered sodium reabsorption. By blocking this transporter, indapamide increases sodium and chloride delivery to the collecting duct, promoting natriuresis and diuresis while simultaneously reducing plasma volume and extracellular fluid compartment expansion [1] [4].

The initial diuresis triggered by NCC inhibition contributes significantly to the early antihypertensive effect of indapamide, with studies demonstrating peak natriuretic activity at approximately 1 mg/kg dosing in rat models. This acute phase is characterized by reduced venous return, decreased cardiac output, and subsequent blood pressure reduction through volume-dependent mechanisms. Importantly, the diuretic potency of indapamide is considered moderate compared to some other agents in its class, which may partially explain its more favorable electrolyte profile in clinical use [2] [5].

Calcium Homeostasis Effects

Paradoxically, while promoting sodium and water excretion, indapamide simultaneously enhances calcium reabsorption in the distal nephron. This phenomenon occurs through a complex mechanism whereby inhibition of the Na+-Cl- cotransporter reduces intracellular sodium concentrations in tubular epithelial cells, subsequently activating the basolateral Na+/Ca2+ exchanger. This enhanced exchange facilitates calcium movement from the tubular cells into the renal interstitium, creating a favorable gradient for apical calcium absorption through transient receptor potential vanilloid 5 (TRPV5) channels [4] [6].

The net effect is a reduction in urinary calcium excretion (hypocalciuria), which may provide therapeutic benefits in patients with hypercalciuric nephrolithiasis and potentially contribute to bone mineral preservation in osteoporotic individuals. This calcium-sparing effect represents a distinctive feature of thiazide-type diuretics that has been exploited clinically for the management of recurrent calcium-containing kidney stones [4] [6].

Extra-Renal Mechanisms

Vasodilatory and Vascular Effects

Beyond its renal actions, indapamide demonstrates significant direct vascular effects that contribute to its sustained antihypertensive efficacy. Experimental models have revealed that indapamide reduces peripheral vascular resistance through multiple pathways, including calcium channel blockade in vascular smooth muscle cells, modulation of prostaglandin metabolism, and enhancement of vasodilatory autacoid production. These effects manifest particularly at the level of small resistance arteries and arterioles, which play a determinant role in systemic vascular resistance [5] [7].

Notably, indapamide stimulates prostacyclin (PGI2) synthesis in vascular smooth muscle cells, a potent vasodilator and platelet aggregation inhibitor. Additionally, it diminishes vascular responsiveness to pressor agents such as norepinephrine and angiotensin II, potentially through interference with intracellular calcium mobilization and smooth muscle contraction mechanisms. These vascular properties become increasingly significant during long-term therapy, as they maintain blood pressure reduction even after plasma volume normalization through a phenomenon known as "braking effect" or post-diuretic antihypertensive action [2] [5].

Antioxidant and Anti-inflammatory Properties

Emerging evidence indicates that indapamide possesses intrinsic antioxidant capabilities that may contribute to its organoprotective effects. Experimental studies demonstrate that the drug and its metabolites can directly scavenge free radicals, inhibit LDL oxidation, and reduce the production of reactive oxygen species (ROS) in vascular tissues. These antioxidant properties potentially mitigate oxidative stress damage to endothelial cells, which represents a common pathophysiological feature in hypertension and atherosclerosis [5] [7].

Furthermore, indapamide exhibits anti-inflammatory actions by suppressing the activation of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and downregulating the expression of inflammatory mediators including transforming growth factor-beta 1 (TGF-β1). These effects have been observed in renal tissues of hypertensive rat models, where indapamide treatment attenuated inflammatory markers and reduced end-organ damage independent of blood pressure lowering, suggesting direct tissue-protective properties [7].

Signaling Pathways

CYP450 Epoxygenase Pathway Activation

Recent research has elucidated a novel mechanism through which indapamide exerts its antihypertensive effects via modulation of the cytochrome P450 (CYP) epoxygenase system. Specifically, indapamide administration in spontaneously hypertensive rats (SHRs) significantly upregulates renal CYP2C23 expression, the predominant epoxygenase enzyme in rodent kidneys, while simultaneously downregulating soluble epoxide hydrolase (sEH) activity. This coordinated enzymatic shift favors the accumulation of epoxyeicosatrienoic acids (EETs), which function as endothelium-derived hyperpolarizing factors (EDHFs) to promote vasodilation [2] [7].

The resulting increase in 11,12-EET and 14,15-EET levels enhances the activation of calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to membrane hyperpolarization, reduced calcium influx, and consequent vasodilation, particularly in preglomerular renal arterioles. This pathway represents a significant vasodilatory component of indapamide's mechanism that operates independently of its diuretic activity and may explain its efficacy in low-dose regimens that produce minimal natriuresis [2] [7].

G cluster_renal Renal Mechanisms cluster_vascular Vascular Mechanisms cluster_effects Molecular/Cellular Effects Indapamide Indapamide NCC_Inhibition NCC Inhibition (Distal Convoluted Tubule) Indapamide->NCC_Inhibition CYP_Pathway CYP2C23 Induction & sEH Inhibition Indapamide->CYP_Pathway Antioxidant Antioxidant Effects Indapamide->Antioxidant Antiinflammatory Anti-inflammatory Effects Indapamide->Antiinflammatory PGI2_Increase Increased Prostacyclin Indapamide->PGI2_Increase Increased_Na_Excretion Increased Na⁺/Cl⁻ Excretion NCC_Inhibition->Increased_Na_Excretion Calcium_Reabsorption Enhanced Ca²⁺ Reabsorption NCC_Inhibition->Calcium_Reabsorption Activates Na⁺/Ca²⁺ exchange Plasma_Volume_Reduction Plasma Volume Reduction Increased_Na_Excretion->Plasma_Volume_Reduction Blood Pressure Reduction Blood Pressure Reduction Plasma_Volume_Reduction->Blood Pressure Reduction EET_Increase Increased EETs CYP_Pathway->EET_Increase Vasodilation Vasodilation EET_Increase->Vasodilation Activates KCa channels Reduced_Resistance Reduced Peripheral Resistance Vasodilation->Reduced_Resistance Reduced_Resistance->Blood Pressure Reduction Antioxidant->Reduced_Resistance Antiinflammatory->Reduced_Resistance PGI2_Increase->Vasodilation

Figure 1: Integrated Mechanism of Action of Indapamide - This diagram illustrates the multifaceted pharmacological actions of indapamide, encompassing renal sodium-chloride symporter inhibition, activation of vasodilatory CYP450 epoxygenase pathways, and direct vascular effects including antioxidant and anti-inflammatory properties that collectively contribute to its antihypertensive efficacy.

Second Messenger Systems

Indapamide modulates several intracellular signaling cascades that contribute to its vascular effects. Studies have demonstrated increased cAMP activity and protein kinase A (PKA) expression in renal microvessels following indapamide treatment, suggesting involvement of the adenylate cyclase system in its mechanism. Additionally, the drug influences mitogen-activated protein kinase (MAPK) signaling pathways, particularly reducing phosphorylation of p38 MAPK, which may underlie its anti-inflammatory and antiproliferative effects on vascular smooth muscle cells [7].

The convergence of multiple signaling pathways creates a comprehensive pharmacological profile that extends beyond simple diuresis. This network includes inhibition of voltage-gated calcium channels, stimulation of vasodilatory prostaglandin synthesis, modulation of endocannabinoid system enzymes including NAPE-PLD, and regulation of oxidative stress responses through suppression of NADPH oxidase components such as p47phox. These diverse molecular interactions collectively contribute to indapamide's efficacy in reducing blood pressure while providing potential end-organ protection [5] [7] [6].

Pharmacokinetic Profile

Absorption, Distribution, and Metabolism

Indapamide exhibits nearly complete oral bioavailability that remains unaffected by food or antacid coadministration, reaching peak plasma concentrations approximately 2.3 hours after administration. Its distinctive lipophilic nature, conferred by the methylindoline functional group, enables extensive tissue distribution with an apparent volume of distribution ranging between 25-60 liters. The drug demonstrates preferential binding to erythrocytes in peripheral blood and approximately 76-79% plasma protein binding, primarily to alpha-1 acid glycoprotein [1].

Indapamide undergoes extensive hepatic metabolism via cytochrome P450 enzymes (predominantly CYP3A4) through various pathways including dehydrogenation, hydroxylation, and carboxylation reactions, resulting in at least 19 distinct metabolites. The major metabolite, M1, demonstrates reduced pharmacological activity compared to the parent compound based on animal studies. Only approximately 7% of the administered dose is excreted unchanged, highlighting the significance of hepatic biotransformation in indapamide elimination [1].

Table 2: Pharmacokinetic Parameters of Indapamide

Parameter Characteristics Clinical Significance
Bioavailability Virtually complete (>90%); unaffected by food [1] Consistent therapeutic effect; flexible administration
Tmax ~2.3 hours post-administration [1] Relatively rapid onset of action
Protein Binding 76-79% (primarily α₁-acid glycoprotein) [1] Extensive erythrocyte binding influences distribution
Metabolism Extensive hepatic via CYP3A4; ≥19 metabolites [1] Significant first-pass effect; drug interaction potential
Elimination Half-life 13.9-18 hours (biphasic) [1] Suitable for once-daily dosing
Elimination Routes Urine (60-70%); Feces (16-23%) [1] Dual elimination pathways
Elimination and Half-Life

Indapamide displays biphasic elimination kinetics with a terminal half-life ranging between 13.9-18 hours in healthy subjects, supporting once-daily dosing regimens. The drug is eliminated through multiple pathways, with approximately 60-70% of the dose excreted in urine and 16-23% in feces. The renal clearance of indapamide is relatively low (1.71 mL/min) compared to its hepatic clearance (20-23.4 mL/min), consistent with its extensive metabolism and high lipid solubility [1].

The prolonged duration of action exceeds what would be expected based on plasma half-life alone, likely reflecting sustained tissue binding, particularly to vascular smooth muscle and erythrocytes. This pharmacokinetic profile contributes to the consistent 24-hour blood pressure control achieved with once-daily dosing, with trough-to-peak ratios exceeding 50% across the therapeutic dose range, an important consideration in antihypertensive therapy [1] [8].

Comparative Pharmacology

Efficacy Comparison with Other Diuretics

When compared to other members of the thiazide diuretic class, indapamide demonstrates distinct efficacy and safety profiles. Meta-analyses of randomized controlled trials have revealed that thiazide-like diuretics (including indapamide and chlorthalidone) provide superior blood pressure reduction compared to thiazide-type diuretics (hydrochlorothiazide), with additional reductions of 5.59 mm Hg in systolic BP and 1.98 mm Hg in diastolic BP. This enhanced efficacy translates into improved cardiovascular outcomes, including a 12% greater reduction in cardiovascular events and a 21% greater reduction in heart failure risk with thiazide-like diuretics [4] [3].

Indapamide has demonstrated particular efficacy in reducing left ventricular hypertrophy, a significant marker of hypertensive target organ damage, with studies showing superior regression compared to enalapril or atenolol monotherapy. Additionally, it exhibits renoprotective properties in diabetic hypertensive patients by reducing microalbuminuria, potentially through mechanisms extending beyond blood pressure control. These organoprotective effects position indapamide favorably within the antihypertensive arsenal, particularly for patients with concomitant cardiac or renal risk factors [3] [7].

Table 3: Comparative Analysis of Thiazide and Thiazide-like Diuretics

Parameter Indapamide Hydrochlorothiazide Chlorthalidone
Molecular Class Thiazide-like (indoline) [2] Thiazide-type (benzothiadiazine) [2] Thiazide-like (phthalimidine) [2]
Usual Daily Dose (Hypertension) 1.25-2.5 mg [8] 25-50 mg [4] 12.5-25 mg [4]
Half-life (Hours) 13.9-18 [1] 6.5-9 [3] 40-55 [3]
SBP Reduction (Efficacy) +++ (Reference) [3] + (Less effective) [3] ++ (Similar to indapamide) [3]
Hypokalemia Risk Lower incidence [3] Higher incidence [3] Moderate incidence [3]
Glucose Metabolism Minimal effect [3] Potential worsening [3] Potential worsening [3]
Lipid Effects Neutral [3] Potential worsening [3] Potential worsening [3]
Unique Properties Vasodilatory, antioxidant, organoprotective [7] Standard thiazide profile [3] Long duration of action [3]
Metabolic Effects Profile

A distinguishing feature of indapamide is its favorable metabolic profile compared to conventional thiazide diuretics. While thiazides have historically been associated with adverse metabolic effects including hypokalemia, hyperglycemia, and dyslipidemia, indapamide demonstrates a lower incidence of serious hypokalemia and appears to have minimal impacts on glucose and lipid metabolism according to multiple clinical trials and meta-analyses. This advantageous profile may be particularly relevant for hypertensive patients with or at risk for metabolic syndrome or type 2 diabetes [3].

The mechanistic basis for these differential metabolic effects may involve indapamide's vasodilatory properties, which allow effective blood pressure control at lower diuretic doses, its antioxidant actions that potentially mitigate insulin resistance, and its specific receptor interactions that may differ from those of classical thiazides. These distinctions highlight the importance of considering indapamide not merely as a diuretic but as a multifaceted antihypertensive agent with a unique benefit-risk profile [2] [3] [7].

Experimental Methodologies

In Vivo Animal Models

The pharmacological characterization of indapamide has employed various experimental approaches, with spontaneously hypertensive rats (SHRs) serving as a primary model for investigating its antihypertensive mechanisms. Study protocols typically involve administering indapamide (commonly 1 mg/kg/day) or comparator agents via gastric gavage for extended periods (e.g., 8 weeks), with serial blood pressure measurements using both non-invasive tail-cuff plethysmography and direct intra-arterial catheterization for validation. This approach allows comprehensive assessment of hemodynamic effects and temporal patterns of blood pressure response [2] [7].

Additional in vivo methodologies include echocardiographic evaluation of cardiac structure and function, isolated aortic ring preparations for assessing vascular reactivity to vasoconstrictors and vasodilators, and metabolic cage studies to quantify electrolyte excretion patterns. These techniques have been instrumental in elucidating indapamide's extra-renal mechanisms, including its direct vascular effects and influence on the cytochrome P450 epoxygenase pathway, providing insights beyond what would be possible through human clinical studies alone [2] [7].

G cluster_animal Animal Model Preparation cluster_bp Blood Pressure Assessment cluster_tissue Tissue Analysis cluster_cellular Cellular Studies SHR_Model Spontaneously Hypertensive Rats (SHRs) Treatment Indapamide Administration (1 mg/kg/day for 8 weeks) SHR_Model->Treatment Control Control Groups (Saline, HCTZ) SHR_Model->Control NonInvasive Tail-cuff Plethysmography (Every 2 weeks) Treatment->NonInvasive Invasive Direct Intra-arterial Measurement (Carotid artery catheter) Treatment->Invasive BP_Reduction BP Reduction Confirmed NonInvasive->BP_Reduction Invasive->BP_Reduction Microvessel Renal Microvessel Isolation BP_Reduction->Microvessel ELISA EET/DHET Measurement (ELISA) BP_Reduction->ELISA Western Protein Expression (Western Blot) Microvessel->Western PCR mRNA Analysis (RT-PCR) Microvessel->PCR CYP2C23 ↑, sEH ↓\nEETs ↑, DHETs ↓ CYP2C23 ↑, sEH ↓ EETs ↑, DHETs ↓ ELISA->CYP2C23 ↑, sEH ↓\nEETs ↑, DHETs ↓ Western->CYP2C23 ↑, sEH ↓\nEETs ↑, DHETs ↓ Mesangial Rat Mesangial Cells (Ang II Treatment) Inhibition Pathway Inhibition (MS-PPOH, siRNA) Mesangial->Inhibition Signaling Signaling Pathway Analysis Inhibition->Signaling Mechanistic Confirmation Mechanistic Confirmation Signaling->Mechanistic Confirmation CYP2C23 ↑, sEH ↓\nEETs ↑, DHETs ↓->Mesangial

Figure 2: Experimental Workflow for Investigating Indapamide Mechanisms - This diagram outlines the comprehensive methodological approach used in preclinical studies to elucidate indapamide's mechanisms of action, incorporating in vivo hypertensive models, direct hemodynamic measurements, molecular analyses of metabolic pathways, and cellular confirmation studies to establish causal relationships.

Analytical and Molecular Techniques

Advanced analytical methodologies have been crucial for understanding indapamide's mechanisms at the molecular level. Enzyme-linked immunosorbent assays (ELISAs) have been employed to quantify cytochrome P450 metabolites including epoxyeicosatrienoic acids (EETs), dihydroxyeicosatrienoic acids (DHETs), and 20-hydroxyeicosatetraenoic acid (20-HETE) in both urine and renal tissues. These measurements provide direct evidence of indapamide's effect on the CYP epoxygenase pathway [2] [7].

Molecular biology techniques including Western blot analysis and RT-PCR have been utilized to assess protein and mRNA expression of key enzymes in the arachidonic acid metabolic cascade, such as CYP2C23 and soluble epoxide hydrolase (sEH). Additionally, cellular studies using rat mesangial cells treated with angiotensin II have demonstrated that indapamide's antioxidant effects (reduction of p47phox) can be blocked by CYP2C23 inhibition, establishing causal relationships between observed biochemical changes and functional outcomes [7].

Conclusion

Indapamide represents a pharmacologically distinct agent within the thiazide-like diuretic class, combining natriuretic activity with direct vascular effects that collectively contribute to its efficacy in hypertension management. Its multifaceted mechanism of action encompasses not only inhibition of the renal Na+-Cl- cotransporter but also modulation of vascular tone through CYP450 epoxygenase pathway activation, calcium channel blockade, prostaglandin-mediated vasodilation, and antioxidant/anti-inflammatory activities. These diverse pharmacological properties enable effective blood pressure control while potentially mitigating metabolic disturbances associated with conventional thiazide diuretics.

References

indapamide hemihydrate thermal analysis DSC

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Thermal Data of Indapamide

The table below summarizes key thermal characteristics of indapamide (IND), primarily focusing on its amorphous form, which is critical for pre-formulation studies [1] [2].

Property Value / Description Experimental Conditions Citations
Glass Transition Temperature (Tg) 102.6 ± 1.1 °C Heating rate of 10 °C·min⁻¹ [3] [4]
Molecular Relaxation (τ at 85°C) ~100 minutes Aged at 85°C; described by KWW model [1]
Fragility Parameter (m) "Moderately fragile" Determined from Tg dependence on heating/cooling rates [1] [5] [2]
Onset of Degradation ~260 °C Not specified [1] [3]
Physical Ageing Temperatures 65 °C, 75 °C, 85 °C No ageing observed at 35, 40, 45°C [1] [2]

Detailed Experimental Protocols

Here are the methodologies for key DSC experiments related to the amorphous form of indapamide.

Protocol 1: Preparation of Amorphous Indapamide & Basic DSC Characterization

This protocol outlines the process for creating and initially characterizing amorphous indapamide [1] [2].

  • Material: Indapamide hemihydrate (purity ≥99%) from Polpharma [1] [2].
  • Instrument Calibration: Calibrate the DSC using indium (for melting point and heat of fusion) and sapphire (for specific heat capacity) [1] [2].
  • Sample Preparation:
    • Weigh 5-10 mg of crystalline this compound into a standard aluminium crucible with a pierced lid.
    • Use an identical empty aluminium pan as a reference.
  • Experimental Method:
    • Equilibrate at 25°C for 5 minutes.
    • Heat linearly to 190°C at 10°C·min⁻¹ and hold for 5 minutes. This step removes water (dehydration) and melts the crystalline phase.
    • Cool to 25°C at 10°C·min⁻¹. This rapid cooling produces the amorphous glass.
    • Reheat to 190°C at 10°C·min⁻¹ to observe the glass transition of the freshly prepared amorphous material.
  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating cycle.
Protocol 2: Isothermal Physical Ageing Study

This protocol assesses the stability and molecular relaxation of amorphous indapamide when stored below its Tg [1] [2].

  • Sample Preparation: First, prepare amorphous indapamide following steps 1-3 of the basic DSC characterization protocol.
  • Ageing Process:
    • After melting and holding at 190°C, cool the sample at 10°C·min⁻¹ to a selected ageing temperature (Ta: e.g., 65, 75, or 85°C).
    • Hold isothermally at Ta for a specific ageing time (from 30 minutes up to 32 hours).
    • After ageing, cool the sample to 25°C at 10°C·min⁻¹ and hold for 5 minutes.
  • Measurement:
    • Heat the aged sample to 190°C at 10°C·min⁻¹.
    • The DSC curve will show an endothermic peak superimposed on the glass transition step. The area under this peak corresponds to the enthalpy relaxation (ΔHr), which quantifies the extent of physical ageing.
  • Kinetic Analysis: The evolution of ΔHr with ageing time is fitted to the Kohlrausch-Williams-Watts (KWW) equation to determine the molecular relaxation time constant (τ) and the breadth of the relaxation time distribution (β parameter) [1] [3].

Key Concepts and Workflows

The following diagrams illustrate the core concepts and experimental workflows related to the physical ageing of amorphous indapamide.

start Crystalline or Amorphous IND age Storage below Tg (Physical Ageing) start->age result Aged Amorphous IND (Lower Enthalpy, More Ordered) age->result measure DSC Heating Scan result->measure peak Observation of Endothermic Enthalpy Relaxation Peak measure->peak

Figure 1: Physical ageing process. Storing amorphous material below its Tg leads to molecular reorganization and enthalpy loss, observed as an endothermic peak during DSC analysis [1] [3].

strong Strong Glass (Arrhenius-like, stable) fragile Fragile Glass (Non-Arrhenius, less stable) ind Indapamide: 'Moderately Fragile' axis Angell Plot Spectrum ind->axis Classified on axis->strong axis->fragile

Figure 2: The fragility concept. The Angell plot classifies glasses by how their molecular mobility changes near Tg; "fragile" glasses like indapamide require careful stability control [1] [2].

Application in Drug Development

The thermal behavior of indapamide directly impacts pharmaceutical development.

  • Formulation Strategies: The "moderately fragile" nature of indapamide suggests it may crystallize relatively easily. A common strategy to enhance stability is to create amorphous solid dispersions (ASDs) with polymers [3] [4].
  • Stability in Combinations: For fixed-dose combinations (FDCs), stability studies must consider interactions. Indapamide's stability can be negatively affected by other drugs, and it is highly susceptible to photodegradation, which must be mitigated by appropriate packaging and formulation choices [6].

References

indapamide polymorphs and solvates

Author: Smolecule Technical Support Team. Date: February 2026

Solid-State Forms of Indapamide

A 2010 study identified and characterized multiple solid-state forms of indapamide through polymorphic screening [1] [2] [3]. The research confirmed the existence of one new polymorphic form and three pseudopolymorphic forms (solvates) [2] [3].

The table below summarizes the key characteristics of these forms:

Form Type Description Key Characterization Techniques Stoichiometric Ratio (Drug:Solvent)
Polymorph A new crystalline form with a different molecular arrangement or conformation. XRPD, DSC, DRIFT Spectroscopy [1] [2] Not Applicable
Pseudopolymorph A A solvate crystal containing a specific solvent molecule in its lattice. XRPD, DSC, TGA, NMR, HS-GC [1] [2] 2:1 [2]
Pseudopolymorph B A second, distinct solvate crystal. XRPD, DSC, TGA, NMR, HS-GC [1] [2] 2:1 [2]
Pseudopolymorph C A third, distinct solvate crystal. XRPD, DSC, TGA, NMR, HS-GC [1] [2] 2:1 [2]

The solvents involved in the formation of the three pseudopolymorphs were reported to include carbon tetrachloride and cyclohexane, among others [2].

Experimental Workflow for Characterization

The study employed a comprehensive set of solid-state characterization techniques to differentiate between the various forms. The following diagram illustrates the typical experimental workflow used.

G Start Polymorphic Screening & Crystal Preparation TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD DRIFT DRIFT Spectroscopy Start->DRIFT NMR Nuclear Magnetic Resonance (NMR) TGA->NMR Mass Change Data Data Integration & Form Identification DSC->Data Thermal Events XRPD->Data Crystal Structure DRIFT->Data Molecular Vibrations NMR->Data Solvent Quantification HS_GC Headspace Gas Chromatography (HS-GC) HS_GC->Data Solvent Identification

Experimental workflow for characterizing indapamide solid forms, showing techniques for structural and compositional analysis.

Detailed Experimental Methodologies

Here is a breakdown of the key experimental techniques and their specific roles in characterizing the indapamide solid forms.

Primary Solid-State Characterization

These techniques were used to reveal differences in the fundamental physical properties of the crystals [1] [2].

Technique Key Information Obtained
X-Ray Powder Diffraction (XRPD) Provides a fingerprint of the crystal structure. Different polymorphs and solvates produce distinct XRPD patterns due to unique atomic arrangements in their crystal lattices.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting points and desolvation events. Different forms exhibit characteristic thermal profiles.
Thermogravimetric Analysis (TGA) Quantifies weight loss due to events like solvent evaporation. This is crucial for identifying and characterizing solvates (pseudopolymorphs) and determining their stability.
Diffuse Reflectance IR Fourier Transform (DRIFT) Spectroscopy Detects changes in molecular vibrations, which can be influenced by different crystal packing or solvent interactions, providing a complementary spectral fingerprint.
Solvent-Specific Analysis for Pseudopolymorphs

These methods were used to precisely identify the solvent molecules and determine the stoichiometry of the solvates [2].

Technique Application in the Study
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to identify and quantify the type of solvent molecule present in the crystal lattice.
Headspace Gas Chromatography (HS-GC) Employed to identify volatile solvents trapped within the crystals.
Stoichiometry Calculation The combination of TGA (which shows the mass percentage of the solvent) with NMR and HS-GC data allowed the researchers to calculate the precise 2:1 (drug:solvent) stoichiometric ratio in the pseudopolymorphs [2].

Importance in Pharmaceutical Development

The characterization of polymorphs and solvates is a critical step in drug development. Different solid forms can have significantly different properties, which can impact the drug's solubility, dissolution rate, stability, and ultimately, its bioavailability and efficacy [4] [5].

  • Bioavailability Concerns: For drugs like indapamide, which belong to Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the selection of a more soluble polymorph can directly enhance oral absorption [4].
  • Regulatory and Quality Control: Regulatory authorities like the FDA require control over the solid-state form of a drug substance, especially if different forms exhibit different bioavailability. Establishing a consistent and stable polymorphic form is essential for ensuring product quality throughout its shelf life [4].

References

Application Notes and Protocols: UHPLC-UV Method for Simultaneous Determination of Indapamide Hemihydrate and Perindopril Arginine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hypertension management often requires combination therapy to achieve optimal blood pressure control. The fixed-dose combination of indapamide hemihydrate (a sulfonamide derivative with diuretic activity) and perindopril arginine (a long-acting angiotensin-converting enzyme inhibitor) has demonstrated synergistic antihypertensive effects [1] [2]. The development of robust analytical methods is essential for qualitative and quantitative analysis of these active pharmaceutical ingredients in combined dosage forms.

Ultra-High Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) offers significant advantages over conventional HPLC for pharmaceutical analysis, including reduced analysis time, increased sensitivity, and lower solvent consumption [3]. This document presents a comprehensive stability-indicating UHPLC-UV method for the simultaneous determination of this compound and perindopril arginine in combined dosage forms, with detailed protocols for method development, validation, and application.

Materials and Methods

Reagents and Chemicals
  • Reference standards: Perindopril arginine (98.0%), this compound (≥97.0%)
  • Mobile phase components: HPLC-grade acetonitrile, formic acid (≥96.0%), acetic acid (99-100%)
  • Solvents: HPLC-grade water, acetonitrile for sample preparation
  • Equipment supplies: Nylon solvent filters (0.45 µm)
Instrumentation
  • UHPLC system: Waters Acquity UPLC system with quaternary Solvent Manager (H-Class)
  • Detector: UV detector
  • Analytical column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
  • Software: Empower for data processing
  • Additional instrumentation for degradation studies: Waters Xevo G2-S QToF coupled with Waters Acquity UPLC system with ESI interface
Chromatographic Conditions

The optimized chromatographic conditions for the simultaneous separation of this compound and perindopril arginine are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column BEH C18 (1.7 µm, 2.1 × 50 mm)
Mobile Phase 0.01% v/v formic acid in water (pH 4 with acetic acid):ACN (40:60 v/v)
Elution Mode Isocratic
Flow Rate 0.3 mL/min
Column Temperature 25°C
Detection Wavelength 227 nm
Injection Volume 1 µL
Run Time < 4.5 min
Standard Solution Preparation
2.4.1. Primary Stock Solutions
  • Accurately weigh 100.000 µg of perindopril arginine reference standard.
  • Transfer to a 10-mL volumetric flask and dissolve with acetonitrile.
  • Repeat the process for this compound.
  • Both primary stock solutions have a concentration of 10.000 µg/mL.
  • Store at 4°C and equilibrate to room temperature before use.
2.4.2. Working Standard Solutions
  • Dilute primary stock solutions with mobile phase to prepare working standards.
  • Prepare appropriate concentrations for calibration curves (e.g., 30 µg/mL for system suitability).
Sample Preparation for Pharmaceutical Dosage Forms
  • Accurately weigh and powder not less than 20 tablets.
  • Transfer an amount of powder equivalent to 5000 µg of perindopril arginine and 1250 µg of this compound to a volumetric flask.
  • Add approximately 20 mL of acetonitrile and sonicate for 15-20 minutes.
  • Dilute to volume with acetonitrile and mix well.
  • Filter through a 0.45 µm nylon filter.
  • Further dilute with mobile phase to obtain the desired concentration.

Method Validation

The method was validated according to International Council for Harmonisation (ICH) guidelines [1] [2]. The validation protocol and results are detailed below.

System Suitability Test
  • Perform three replicate injections of a solution containing 30 µg/mL of both analytes
  • Acceptance criteria: %RSD of retention times and peak areas should be ≤2%
  • Calculate theoretical plate count and tailing factor for both peaks
Validation Parameters and Results

Table 2: Method Validation Results

Validation Parameter Perindopril Arginine This compound
Accuracy (% Recovery) 99.8% 99.8%
Precision (%RSD) ±0.63% ±0.84%
Linearity Range To be established To be established
Correlation Coefficient >0.999 >0.999
LOD To be established To be established
LOQ To be established To be established
Robustness Acceptable for deliberate variations Acceptable for deliberate variations
Specificity No interference from excipients or degradation products No interference from excipients or degradation products
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method [1] [4]. The experimental workflow is illustrated below:

G Start Start Forced Degradation Study Acid Acidic Conditions (HCl, room temp.) Start->Acid Base Basic Conditions (NaOH, room temp.) Start->Base Oxidative Oxidative Conditions (H₂O₂, room temp.) Start->Oxidative Thermal Thermal Conditions (60°C) Start->Thermal Photolytic Photolytic Conditions (UV light) Start->Photolytic Analysis UHPLC-UV Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Degradants Degradant Identification by UHPLC-ESI-QToF Analysis->Degradants End Method Stability Assessment Degradants->End

Figure 1: Workflow for forced degradation studies to validate the stability-indicating capability of the method.

Results and Discussion

Method Optimization and Chromatographic Separation

The developed UHPLC-UV method successfully separated perindopril arginine and this compound in less than 4.5 minutes using isocratic elution [1] [2]. The use of a BEH C18 column with 1.7 µm particles provided high efficiency separation with sharp peaks and excellent resolution.

The mobile phase consisting of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in the ratio of 40:60 v/v provided optimal separation with symmetric peak shapes and minimal tailing. The low pH of the mobile phase enhanced ionization and improved chromatographic performance for both compounds.

Application to Pharmaceutical Dosage Form

The method was successfully applied to the determination of perindopril arginine and this compound in Coversyl Plus tablets (labeled claim: 5000 µg perindopril arginine/1250 µg this compound) [1] [2]. The results demonstrated excellent accuracy with determined concentrations of 4991 µg for perindopril arginine and 1247 µg for this compound, confirming the suitability of the method for quality control of combined dosage forms.

Forced Degradation and Stability-Indicating Properties

Forced degradation studies under acidic, basic, oxidative, and thermal conditions demonstrated the stability-indicating properties of the method [1]. The method effectively separated the degradation products from the parent compounds, with degradants identified using UHPLC-Quadrupole Time of Flight-Mass spectrometry (UHPLC-QToF-MS).

The method showed excellent specificity with no interference from excipients or degradation products, confirming its suitability for stability studies and quality control applications.

Alternative Method for Biological Samples

For the determination of indapamide in biological fluids, a solid-phase extraction (SPE) method followed by HPLC analysis has been developed [5]. The extraction and analytical protocol is summarized below:

Sample Preparation Protocol for Biological Fluids

G Start Start Biological Sample Prep Condition Condition SPE Cartridges (RP select B) Start->Condition Load Load Sample (Serum/Whole Blood) Condition->Load Wash Wash with Buffer Load->Wash Elute Elute Analytes Wash->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Analyze HPLC-UV Analysis Reconstitute->Analyze Results Quantification Results Analyze->Results

Figure 2: Solid-phase extraction workflow for determining indapamide in biological fluids.

Chromatographic Conditions for Biological Samples
  • Column: Reversed-phase C8 column
  • Mobile phase: 0.1% (v/v) triethylamine in water (pH 3.5) and acetonitrile (63:37, v/v)
  • Detection: UV at 240 nm
  • Linear range: 10.0-100.0 ng/mL for serum, 50.0-500.0 ng/mL for whole blood
  • Limit of quantification: 10.0 ng/mL for serum, 50.0 ng/mL for whole blood

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution
Peak tailing Column degradation Replace column, ensure mobile phase pH within column specifications
Retention time shift Mobile phase composition variation Prepare fresh mobile phase, ensure precise proportioning
Low resolution Inadequate mobile phase optimization Adjust organic modifier ratio or pH
High backpressure Column blockage Filter samples, use in-line filters
Poor recovery Incomplete extraction Optimize extraction time and solvent volume

Conclusion

The developed UHPLC-UV method provides a rapid, precise, and accurate approach for the simultaneous determination of this compound and perindopril arginine in combined dosage forms. The method is stability-indicating, with demonstrated specificity and robustness, making it suitable for routine quality control analysis in pharmaceutical laboratories.

The key advantages of this method include:

  • Short analysis time (< 4.5 minutes)
  • High accuracy and precision
  • Excellent resolution between analytes
  • Compatibility with mass spectrometry for degradant identification
  • Minimal solvent consumption due to isocratic elution

For bioanalytical applications, the SPE method enables reliable quantification of indapamide in biological fluids with adequate sensitivity for pharmacokinetic studies.

References

Comprehensive Application Notes and Protocols for Simultaneous Determination of Perindopril Arginine and Indapamide Hemihydrate in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hypertension remains one of the worldwide leading causes of mortality and cardiovascular morbidity, affecting approximately 25% of adults globally. Combination therapy has emerged as a cornerstone in hypertension management, with most patients requiring two or more antihypertensive agents to achieve blood pressure targets. The fixed-dose combination of perindopril arginine (angiotensin-converting enzyme inhibitor) and indapamide hemihydrate (thiazide-like diuretic) has demonstrated synergistic antihypertensive effects and has shown significant benefits in reducing systolic blood pressure, arterial stiffness, and microcirculatory alterations. This combination is marketed under various brand names, including Coversyl Plus, which contains 5000 µg of perindopril arginine and 1250 µg of this compound. The analytical challenge of simultaneously quantifying these two compounds in combined dosage forms necessitates robust, precise, and accurate analytical methods suitable for quality control and stability testing in pharmaceutical development.

The therapeutic superiority of this combination has been demonstrated in clinical trials such as the PICXEL study, which showed that perindopril/indapamide combination resulted in significantly greater reduction in left ventricular mass index compared to enalapril monotherapy (-10.1 g/m² vs. -1.1 g/m²), with between-group differences in blood pressure reduction of -5.8 mmHg for systolic and -2.3 mmHg for diastolic pressure [1]. From a pharmacological perspective, indapamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group, with the former being largely responsible for the molecule's lipid solubility [2]. Perindopril is a prodrug that requires conversion to its active metabolite, perindoprilat, and exhibits a terminal half-life of approximately 17 hours, reaching steady-state within 4 days [1].

UHPLC-UV Method for Simultaneous Determination

Principle

This Ultra-High Performance Liquid Chromatography coupled with Ultraviolet detector (UHPLC-UV) method enables the simultaneous separation and quantification of perindopril arginine and this compound in combined dosage forms within an analytical runtime of less than 4.5 minutes. The method utilizes an isocratic elution system that provides high accuracy, precision, resolution, and sensitivity while serving as a stability-indicating assay through forced degradation studies. The method has been successfully applied to the analysis of Coversyl Plus tablets (containing 5000 µg of perindopril arginine and 1250 µg of this compound), with quantification results of 4991 µg and 1247 µg, respectively, demonstrating excellent accuracy compared to the manufacturer's stated amounts [3].

Experimental Protocol
2.2.1 Materials and Reagents
  • Reference Standards: Perindopril arginine (98.0%) and this compound (≥97.0%)
  • Pharmaceutical Formulation: Coversyl Plus tablets (5000 µg perindopril arginine/1250 µg this compound)
  • Solvents: HPLC-grade acetonitrile, formic acid (≥96.0%), acetic acid (99-100%)
  • Water: Purified using Milli-Q filtration system
  • Filters: Nylon solvent filters (0.45 µm)
2.2.2 Instrumentation and Conditions

Table 1: UHPLC Instrumentation and Conditions

Parameter Specification
Chromatography System Waters Acquity UPLC with quaternary Solvent Manager (H-Class)
Detector UV detector (Waters Acquity UPLC)
Analytical Column BEH C18 (1.7 µm, 2.1 × 50 mm)
Mobile Phase 0.01% v/v formic acid in water (pH 4 with acetic acid):acetonitrile (40:60 v/v)
Flow Rate 0.3 mL/min
Column Temperature 25°C
Detection Wavelength 227 nm
Injection Volume 1 µL
Runtime <4.5 min
2.2.3 Preparation of Standard Solutions
  • Primary Stock Solutions (10,000 µg/mL): Accurately weigh and transfer 100,000 µg of each reference standard into separate 10-mL volumetric flasks. Dissolve and make up to volume with acetonitrile.
  • Working Standard Solutions (1,000 µg/mL): Dilute primary stock solutions appropriately with mobile phase.
  • Calibration Standards: Prepare a series of mixed standard solutions covering the expected concentration range of both analytes in the sample (typically 5-50 µg/mL for perindopril arginine and 1-15 µg/mL for this compound).
2.2.4 Sample Preparation
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to one tablet and transfer to a suitable container.
  • Extract with acetonitrile using sonication for 15-20 minutes.
  • Dilute to an appropriate volume with acetonitrile and mix well.
  • Filter through a 0.45 µm nylon filter, discarding the first few mL of filtrate.
  • Further dilute with mobile phase to obtain final concentrations within the calibration range.
2.2.5 System Suitability Test

Before sample analysis, ensure the system meets the following criteria using a standard solution containing 30 µg/mL of both perindopril arginine and this compound:

  • Theoretical plates: >2000 for both compounds
  • Peak tailing factor: <2.0 for both compounds
  • Relative Standard Deviation (RSD): <2% for peak areas from six replicate injections

The following workflow diagram illustrates the complete UHPLC-UV analytical procedure:

G UHPLC-UV Analytical Workflow cluster_1 Standard Preparation cluster_2 Sample Preparation cluster_3 Instrumental Analysis cluster_4 Data Analysis start Start Analysis std1 Prepare Primary Stock Solutions (10,000 µg/mL) start->std1 std2 Prepare Working Standard Solutions (1,000 µg/mL) std1->std2 std3 Prepare Calibration Standards Series std2->std3 samp1 Weigh and Powder Tablets std3->samp1 samp2 Accurately Weigh Powder Equivalent to One Tablet samp1->samp2 samp3 Extract with Acetonitrile (Sonication 15-20 min) samp2->samp3 samp4 Dilute and Filter (0.45 µm Nylon Filter) samp3->samp4 inst1 Perform System Suitability Test samp4->inst1 inst2 Set UHPLC Conditions: - Column: BEH C18 (1.7 µm) - Mobile Phase: Formic Acid/Acetonitrile - Flow: 0.3 mL/min - Detection: 227 nm inst1->inst2 inst3 Inject Standards and Samples inst2->inst3 inst4 Acquire Chromatographic Data (<4.5 min runtime) inst3->inst4 data1 Construct Calibration Curves inst4->data1 data2 Calculate Sample Concentrations data1->data2 data3 Perform Statistical Validation data2->data3 end Analysis Complete data3->end

UPLC-UV Protocol for Human Plasma Analysis

Principle

This ultra-performance liquid chromatography (UPLC)-UV method enables the simultaneous identification and quantification of perindopril and indapamide from human plasma, making it particularly suitable for bioanalytical and clinical studies. The method incorporates a solid-phase extraction (SPE) procedure for efficient extraction of both analytes from plasma matrices with high recovery rates (94.56% to 101.58%). The chromatographic separation is achieved in less than 2 minutes runtime, providing a rapid analysis suitable for high-throughput applications. The method demonstrates excellent sensitivity with LOD values of 28.33 ng/mL and 8.6 ng/mL for perindopril and indapamide, respectively [4].

Experimental Protocol
3.2.1 Materials and Reagents
  • Reference Standards: Perindopril and indapamide (potency 99.8%)
  • Biological Matrix: Human blank plasma
  • Solvents: HPLC-grade methanol, acetonitrile, tertiary butyl diethyl ether (TBDE), chloroform, ethanol
  • Chemicals: Hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), KH₂PO₄, orthophosphoric acid, sodium hydroxide (NaOH)
  • SPE Cartridges: Oasis HLB (1 mL, 30 mg)
3.2.2 Instrumentation and Conditions

Table 2: UPLC Instrumentation and Conditions for Plasma Analysis

Parameter Specification
Chromatography System Waters Acquity UPLC with Empower II software
Analytical Column HSS C18 (100 × 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile:10 mM KH₂PO₄ buffer, pH 3.0 (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Runtime 5 min (analytes eluted <2 min)
3.2.3 Plasma Sample Preparation
  • Calibration Standards and Quality Controls: Prepare working standard solutions in acetonitrile at appropriate concentrations. Spike 500 µL aliquots of human blank plasma with perindopril (0.75-25.0 µg/mL) and indapamide (0.15-12.0 µg/mL) for calibration curves. Prepare LQC, MQC, and HQC samples at 1.5, 7.0, 25.0 µg/mL for perindopril and 0.45, 2.5, 12.0 µg/mL for indapamide.
  • Solid-Phase Extraction Procedure:
    • Transfer 250 µL of spiked plasma to a 2 mL Eppendorf tube.
    • Add 500 µL of potassium phosphate buffer (pH 4) and vortex mix.
    • Condition Oasis HLB cartridges with 1 mL acetonitrile, 1 mL methanol, and 1 mL water:acetonitrile (95:05 v/v).
    • Load samples onto preconditioned cartridges.
    • Wash five times with 1 mL methanol:water (10:90 v/v) at -30 kPa vacuum.
    • Dry cartridges under air flow for 10 minutes.
    • Elute analytes with 1 mL acetonitrile under gentle vacuum.
    • Evaporate eluent under N₂ gas at 40°C in vacuum oven.
    • Reconstitute residue with 100 µL mobile phase, vortex for 2 minutes, and sonicate for 1 minute.
    • Filter through 0.2 µm nylon filters before UPLC analysis.

Forced Degradation Studies and Stability-Indicating Property

Principle

Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of pharmaceutical compounds. These studies involve subjecting the drug substances to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments, followed by analysis to demonstrate method specificity and the ability to separate degradation products from the main analytes. The degradation products formed under these stress conditions can be identified using advanced techniques such as UHPLC-Quadrupole Time of Flight-Mass Spectrometry (UHPLC-QToF-MS) [3] [4].

Experimental Protocol
4.2.1 Stress Conditions

Table 3: Forced Degradation Conditions for Perindopril Arginine and this compound

Stress Condition Procedure Acceptance Criteria
Acidic Hydrolysis Expose to 0.1M HCl at room temperature for 24 hours or at 60°C for 1 hour Significant degradation (>10%) should be observed
Alkaline Hydrolysis Expose to 0.1M NaOH at room temperature for 24 hours or at 60°C for 1 hour Significant degradation (>10%) should be observed
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours Significant degradation (>10%) should be observed
Thermal Degradation Expose solid state samples to 70°C for 72 hours Moderate degradation (5-15%) may be observed
Photolytic Degradation Expose to UV light (1.2 million lux hours) and cool white fluorescent light (200 watt hours/m²) Minimal degradation may be observed
4.2.2 Degradation Analysis Procedure
  • Prepare separate stock solutions of perindopril arginine and this compound at approximately 1 mg/mL in acetonitrile.
  • Subject aliquots of each solution to the various stress conditions outlined in Table 3.
  • Neutralize acidic and basic hydrolysates after the stress period.
  • Dilute stressed samples appropriately with mobile phase to achieve concentrations similar to the test method.
  • Analyze using the UHPLC-UV method described in Section 2.2.2.
  • Identify degradation products using UHPLC-ESI-QToF with the following parameters:
    • Sheath gas flow rate: 30 (arbitrary unit)
    • Auxiliary gas flow rate: 5 (arbitrary unit)
    • Capillary voltage: 3.5 V
    • Sampling cone: 55 V
    • Source temperature: 110°C
    • Desolvation temperature: 450°C
    • Collision energy: 10-20 eV

The following diagram illustrates the forced degradation pathways and analytical strategy:

G Forced Degradation Analysis Strategy cluster_1 Stress Conditions Application cluster_2 Sample Processing cluster_3 Chromatographic Analysis cluster_4 Degradant Identification start Start Forced Degradation Study stress1 Acidic Hydrolysis (0.1M HCl, RT/60°C) start->stress1 stress2 Alkaline Hydrolysis (0.1M NaOH, RT/60°C) start->stress2 stress3 Oxidative Degradation (3% H₂O₂, RT) start->stress3 stress4 Thermal Stress (70°C, 72 hours) start->stress4 stress5 Photolytic Stress (UV/Visible Light) start->stress5 proc1 Neutralize (Acidic/Basic Samples) stress1->proc1 stress2->proc1 proc2 Dilute with Mobile Phase stress3->proc2 stress4->proc2 stress5->proc2 proc1->proc2 proc3 Filter and Prepare for Analysis proc2->proc3 anal1 UHPLC-UV Separation (BEH C18 Column) proc3->anal1 anal2 Degradation Products Detection at 227 nm anal1->anal2 anal3 Peak Purity Assessment anal2->anal3 ident1 UHPLC-ESI-QToF Analysis anal3->ident1 ident2 Mass Spectrometric Characterization ident1->ident2 ident3 Degradation Pathways Elucidation ident2->ident3 end Stability Profile Established ident3->end

Method Validation

Validation Parameters

The developed UHPLC-UV and UPLC-UV methods should be validated according to International Council for Harmonisation (ICH) guidelines to ensure suitability for intended applications. The following validation parameters were assessed for both methods:

Table 4: Method Validation Parameters and Results

Validation Parameter Perindopril Arginine This compound Acceptance Criteria
Linearity Range 5.0-60.0 µg/mL (Method I) [5] 0.15-12.0 µg/mL (Plasma) [4] Correlation coefficient >0.999
Precision (RSD) ±0.63% (UHPLC) [3] ±0.84% (UHPLC) [3] RSD ≤2.0%
Accuracy (% Recovery) 94.56-101.58% (Plasma) [4] 94.56-101.58% (Plasma) [4] 98-102%
LOD 0.36 µg/mL (Spectrophotometric) [5] 8.6 ng/mL (Plasma) [4] Signal-to-noise ratio ~3:1
LOQ 1.08 µg/mL (Spectrophotometric) [5] 33.5 ng/mL (Plasma) [4] Signal-to-noise ratio ~10:1
Specificity Resolved from degradation products Resolved from degradation products No interference observed
Robustness Deliberate variations in pH, flow rate, mobile phase Deliberate variations in pH, flow rate, mobile phase RSD ≤2.0%
System Suitability Testing

System suitability tests should be performed before each analytical run to ensure chromatographic system adequacy. The tests were conducted using three replicate injections of a solution containing 30 µg/mL of both perindopril arginine and this compound [3]. The following parameters were evaluated:

  • Theoretical Plate Count (N): Calculated using the formula N = 5.54 (Tᵣ/Wₕ)², where Tᵣ is retention time and Wₕ is bandwidth at 50% peak height. Should be >2000 for both compounds.
  • Peak Tailing Factor: Should be <2.0 for both compounds.
  • Resolution: Between perindopril and indapamide peaks should be >2.0.
  • Repeatability: Relative Standard Deviation (RSD) for peak areas from six replicate injections should be <2.0%.

Applications in Pharmaceutical Analysis

The developed UHPLC-UV and UPLC-UV methods for simultaneous determination of perindopril arginine and this compound offer significant applications in pharmaceutical quality control, stability testing, and bioanalytical studies. The methods enable precise quantification of both components in combined dosage forms, with the UHPLC-UV method demonstrating exceptional accuracy in quantifying Coversyl Plus tablet formulation (4991 µg perindopril arginine and 1247 µg this compound versus labeled amounts of 5000 µg and 1250 µg, respectively) [3]. The stability-indicating nature of these methods allows for monitoring degradation products under various stress conditions, providing essential data for formulation development and shelf-life determination.

The plasma analysis method enables therapeutic drug monitoring and pharmacokinetic studies of this antihypertensive combination, with excellent extraction efficiency and sensitivity suitable for clinical applications. The solid-phase extraction procedure achieves recovery rates of 94.56% to 101.58% for both analytes from human plasma, with low detection and quantification limits (LOD: 8.6-28.33 ng/mL; LOQ: 33.5-110.5 ng/mL) [4]. These methods represent valuable tools for pharmaceutical scientists in ensuring product quality, evaluating stability, and supporting clinical development of fixed-dose combination products containing perindopril arginine and this compound.

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for the simultaneous determination of perindopril arginine and this compound in pharmaceutical formulations and biological matrices. The UHPLC-UV method offers rapid analysis (<4.5 minutes runtime) with excellent precision and accuracy, while the UPLC-UV protocol for human plasma analysis demonstrates high extraction efficiency and sensitivity suitable for bioanalytical applications. The forced degradation studies establish the stability-indicating properties of these methods, enabling reliable quantification of both active components in the presence of degradation products. These validated methods represent robust analytical tools for quality control, stability testing, and clinical monitoring of this important antihypertensive combination therapy.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Assay Method for Indapamide Hemihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indapamide hemihydrate is a widely prescribed antihypertensive agent belonging to the class of sulfonamide diuretics that demonstrates efficacy in managing both hypertension and edema through its dual mechanism of action involving vasodilation and mild diuresis. The development of precise and reliable stability-indicating methods is paramount in pharmaceutical analysis to ensure the identity, potency, purity, and quality of drug substances and products throughout their shelf life. These specialized methods are designed to accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products, thus providing critical insights into the stability profile of the drug under various environmental conditions. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate the establishment of validated stability-indicating methods as an essential component of drug development and registration processes, emphasizing their crucial role in pharmaceutical quality control and assurance systems. [1] [2]

The chemical structure of indapamide, characterized by its chlorobenzamide moiety and indoline ring, renders it susceptible to various degradation pathways when exposed to stress conditions. Understanding these degradation mechanisms through systematic forced degradation studies enables the prediction of shelf life, appropriate packaging selection, and formulation optimization. This document presents comprehensive application notes and detailed protocols for modern chromatographic methods, particularly ultra-high-performance liquid chromatography (UHPLC), for the stability-indicating assay of this compound in various matrices including bulk drug substances, pharmaceutical dosage forms, and biological samples, providing researchers and pharmaceutical scientists with robust analytical procedures for quality control and stability assessment. [3]

Analytical Methods for this compound

Overview of Techniques

Various analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological matrices. The evolution of methodologies spans from conventional spectrophotometric approaches to sophisticated chromatographic and mass spectrometric techniques, each offering distinct advantages and limitations. Spectrophotometric methods, while simple and cost-effective, often lack the specificity required for stability-indicating applications, particularly in complex matrices. Chromatographic separation techniques, especially reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), have emerged as the gold standards for stability-indicating methods due to their superior resolution capabilities, sensitivity, and ability to separate the active pharmaceutical ingredient from its degradation products. [1] [2]

The emergence of UHPLC technology has revolutionized pharmaceutical analysis by providing significantly improved resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC. The fundamental principles underlying stability-indicating methods involve the application of stress conditions to the drug substance to generate degradation products, followed by method development that achieves baseline separation between the intact drug and its degradation impurities. The method validation process, conducted in accordance with ICH guidelines, establishes specificity, linearity, accuracy, precision, robustness, and sensitivity parameters, ensuring the reliability and reproducibility of the analytical procedure for its intended application throughout the product lifecycle. [2]

Comparative Method Analysis

Table 1: Comparison of Analytical Methods for this compound

Method Type Separation Conditions Linearity Range Runtime Applications Key Advantages
RP-HPLC [1] Shiseido Capcell Pak C18 (250×4.6mm, 5µm); Methanol:Phosphate buffer pH 5.8 (60:40); 1.0 mL/min; 241 nm 0.2-1.2 µg/mL 6.58 min (retention time) Bulk drug and tablet analysis Robust method; Widely available equipment
UHPLC-UV [2] Waters Acquity BEH C18 (50×2.1mm, 1.7µm); 0.01% formic acid (pH4):ACN (40:60); 0.3 mL/min; 227 nm 10-60 µg/mL <4.5 min Combined dosage forms Rapid analysis; High sensitivity
UPLC-UV (Plasma) [4] HSS C18 (100×2.1mm, 1.8µm); ACN:KH₂PO₄ buffer pH3 (65:35); 1.0 mL/min; 254 nm 0.15-12.0 µg/mL (IP); 0.75-25.0 µg/mL (PP) <2 min Human plasma samples High recovery from biological matrix
LC-MS [3] LiChrospher CN (125×4.0mm, 5µm); 0.1% formic acid, 10mM ammonium formate:ACN (55:15:30); 1.4 mL/min 10-60 µg/mL Not specified Degradation product identification Structural characterization of impurities

The selection of an appropriate analytical method depends on several factors including the required sensitivity, sample complexity, available instrumentation, and intended application. For routine quality control of pharmaceutical formulations, HPLC and UHPLC methods with UV detection typically provide the optimal balance between performance and practicality. For studies requiring the identification and characterization of degradation products, LC-MS methods are indispensable due to their ability to provide structural elucidation of unknown impurities. The extraction of indapamide from biological matrices such as human plasma necessitates additional sample preparation steps, with solid-phase extraction (SPE) demonstrating superior recovery rates compared to liquid-liquid extraction techniques. [4] [5]

Method Selection Criteria

Key Considerations

Selecting an appropriate stability-indicating method for this compound requires careful consideration of multiple analytical and practical factors to ensure the method's suitability for its intended purpose. The primary objective of the analysis should guide method selection—whether for routine quality control, stability studies, bioavailability assessments, or degradation product identification. Each application demands specific performance characteristics; for instance, methods intended for stability studies must demonstrate specificity towards degradation products, while bioanalytical methods require exceptional sensitivity to detect low drug concentrations in complex biological matrices. The regulatory requirements and validation parameters stipulated by ICH guidelines must be thoroughly addressed, with particular emphasis on establishing method specificity through forced degradation studies under various stress conditions. [1] [2]

The instrumentation availability and expertise within the analytical laboratory also significantly influence method selection. While UHPLC methods offer superior performance in terms of speed and sensitivity, conventional HPLC systems remain widely used and can provide adequately validated methods for stability testing. The sample throughput requirements should be balanced against the analysis time; UHPLC methods typically provide significant time savings without compromising data quality. Additionally, the cost per analysis, including column lifetime, mobile phase consumption, and solvent disposal, should be evaluated, particularly for high-volume routine testing laboratories. Regardless of the selected technique, the method must be thoroughly validated following ICH guidelines to establish its reliability for the intended application. [2] [4]

Advantages of UHPLC Methods
  • Enhanced Efficiency: UHPLC methods utilizing sub-2µm particles offer significantly improved separation efficiency and resolution compared to conventional HPLC, enabling more confident identification and quantification of degradation products that may co-elute in traditional systems. [2]

  • Rapid Analysis: The reduced particle size and optimized system geometry allow for faster separations without compromising resolution, with typical run times of 2-4 minutes compared to 10-20 minutes for conventional HPLC methods, thereby increasing laboratory productivity. [2] [4]

  • Reduced Solvent Consumption: UHPLC methods operate at lower flow rates (typically 0.2-0.5 mL/min) compared to HPLC (1.0-1.5 mL/min), resulting in significant solvent savings and reduced operational costs over time, while also aligning with green chemistry principles. [2]

  • Improved Sensitivity: The reduced peak dispersion in UHPLC systems leads to higher peak concentrations at the detector, thereby enhancing detection sensitivity and enabling more accurate quantification of low-level degradation products. [2]

  • MS Compatibility: UHPLC methods typically employ volatile mobile phase additives such as formic acid or ammonium formate, making them ideally suited for coupling with mass spectrometers for degradation product identification, unlike phosphate buffer-based HPLC methods which require extensive desalting steps. [2]

Experimental Protocols

UHPLC-UV Method for Combined Dosage Forms

This protocol describes a stability-indicating UHPLC-UV method for the simultaneous determination of perindopril arginine and this compound in combined dosage forms, adapted from the literature with optimization for enhanced reproducibility. [2]

4.1.1 Materials and Reagents
  • Reference Standards: this compound (≥97% purity) and perindopril arginine (≥98% purity)
  • Acetonitrile: HPLC grade
  • Water: HPLC grade, purified through Milli-Q or equivalent system
  • Formic Acid: Analytical grade (≥96%)
  • Acetic Acid: Analytical grade (99-100%)
  • Pharmaceutical Formulation: Coversyl Plus tablets or equivalent containing perindopril arginine and this compound
4.1.2 Instrumentation and Conditions

Table 2: UHPLC-UV Instrumentation Conditions

Parameter Specification
Chromatography System Waters Acquity UPLC with quaternary solvent manager, sample manager, and UV detector (or equivalent)
Analytical Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 25°C
Mobile Phase 0.01% v/v formic acid in water adjusted to pH 4 with acetic acid:acetonitrile (40:60, v/v)
Flow Rate 0.3 mL/min
Detection Wavelength 227 nm
Injection Volume 1 µL
Run Time 4.5 min
Sample Temperature 4°C
4.1.3 Preparation of Solutions
  • Mobile Phase Preparation: Add 100 µL of formic acid to 1000 mL of HPLC grade water and mix thoroughly. Adjust the pH to 4.0 using acetic acid. Combine this solution with acetonitrile in the ratio of 40:60 (v/v). Filter through a 0.22 µm nylon membrane filter and degas by sonication for 5 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Prepare perindopril arginine standard stock solution similarly.

  • Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with mobile phase to obtain concentrations in the range of 10-60 µg/mL for both analytes.

  • Sample Solution: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 5 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent (acetonitrile:water, 50:50 v/v), sonicate for 20 minutes with intermittent shaking, cool to room temperature, and dilute to volume with the same diluent. Filter through a 0.45 µm PVDF syringe filter, discarding the first 2 mL of the filtrate.

4.1.4 System Suitability Test

Prior to sample analysis, ensure the system meets the following suitability criteria:

  • Theoretical plates: Not less than 5000 for this compound peak
  • Tailing factor: Not more than 1.5 for both analyte peaks
  • Relative standard deviation (RSD): Not more than 2.0% for six replicate injections of standard solution
Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating properties of the method and understand the degradation pathways of this compound. [1] [3]

4.2.1 Acid Degradation

Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 0.1 M hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1 M sodium hydroxide and dilute to volume with mobile phase. Prepare a corresponding solution without acid treatment as control. Inject both solutions into the UHPLC system.

4.2.2 Alkaline Degradation

Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 0.1 M sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1 M hydrochloric acid and dilute to volume with mobile phase. Prepare a corresponding solution without base treatment as control. Inject both solutions into the UHPLC system.

4.2.3 Oxidative Degradation

Transfer approximately 50 mg of this compound to a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase. Prepare a corresponding solution without peroxide treatment as control. Inject both solutions into the UHPLC system.

4.2.4 Thermal Degradation

Spread a thin layer of approximately 50 mg of this compound in a petri dish and place in a hot air oven maintained at 60°C for 24 hours. After exposure, transfer the drug to a 50 mL volumetric flask, dissolve, and dilute to volume with mobile phase. Prepare a corresponding solution from unheated drug as control. Inject both solutions into the UHPLC system.

4.2.5 Photolytic Degradation

Spread a thin layer of approximately 50 mg of this compound in a petri dish and expose to visible light (1.2 million lux hours) and UV light (200 watt hours/m²) in a photostability chamber. After exposure, transfer the drug to a 50 mL volumetric flask, dissolve, and dilute to volume with mobile phase. Prepare a corresponding solution from protected drug as control. Store both solutions in amber-colored volumetric flasks. Inject both solutions into the UHPLC system.

The following workflow diagram illustrates the systematic procedure for conducting forced degradation studies:

forced_degradation_workflow start Start: Prepare Indapamide Standard Solution acid Acidic Degradation: 0.1 M HCl, 30 min, RT start->acid base Alkaline Degradation: 0.1 M NaOH, 30 min, RT start->base oxidative Oxidative Degradation: 3% H₂O₂, 30 min, RT start->oxidative thermal Thermal Degradation: 60°C, 24 hours start->thermal photo Photolytic Degradation: Controlled light exposure start->photo neutralize Neutralize (Acid/Base only) acid->neutralize base->neutralize prepare Prepare Sample Solutions oxidative->prepare thermal->prepare photo->prepare neutralize->prepare analyze UHPLC Analysis prepare->analyze interpret Data Interpretation analyze->interpret

Data Analysis and Interpretation

Method Validation Parameters

The stability-indicating method for this compound must be thoroughly validated according to ICH guidelines to ensure its suitability for intended applications. The following table summarizes the typical acceptance criteria for validation parameters based on published methods: [1] [2] [4]

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Data Acceptance Criteria
Specificity No interference from degradation products, excipients, or other drugs Resolution factor >2.0 between indapamide and closest eluting peak
Linearity r² = 0.999 for indapamide in range of 10-60 µg/mL Correlation coefficient (r²) ≥ 0.995
Accuracy Mean recovery 98.5-101.2% at 50%, 100%, 150% levels Recovery 98.0-102.0%
Precision %RSD for repeatability ≤ 1.5%; Intermediate precision ≤ 2.0% %RSD ≤ 2.0%
Detection Limit (LOD) 0.03 µg/mL (Signal-to-noise ratio 3:1) Signal-to-noise ratio ≥ 3:1
Quantitation Limit (LOQ) 0.08 µg/mL (Signal-to-noise ratio 10:1) Signal-to-noise ratio ≥ 10:1
Robustness System suitability parameters within limits after deliberate variations in flow rate (±0.05 mL/min), mobile phase composition (±2%), column temperature (±2°C) All system suitability criteria met
Stability Data Interpretation

The interpretation of forced degradation studies provides critical insights into the inherent stability of this compound and helps in establishing appropriate storage conditions and shelf-life for pharmaceutical products. Typical degradation profiles observed under various stress conditions include: [1] [3]

  • Acidic Conditions: Indapamide shows moderate degradation in acidic environments, with the formation of 4-chloro-3-sulfamoylbenzamide as a primary degradation product due to hydrolysis of the indoline ring. The extent of degradation typically ranges from 5-15% under mild acidic conditions (0.1 M HCl, room temperature, 30 minutes).

  • Alkaline Conditions: Significant degradation occurs in alkaline media, with the drug being particularly labile to hydrolysis at elevated pH. Multiple degradation products may form, including 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, with degradation extent potentially exceeding 20% under mild alkaline conditions (0.1 M NaOH, room temperature, 30 minutes).

  • Oxidative Stress: Indapamide demonstrates moderate sensitivity to oxidative conditions, with degradation primarily occurring through sulfonamide oxidation pathways. The extent of degradation typically ranges from 10-20% when exposed to 3% hydrogen peroxide for 30 minutes at room temperature.

  • Thermal Stress: The solid drug substance shows good thermal stability with minimal degradation (<5%) when stored at 60°C for up to 24 hours. However, in solution states or when combined with other drugs in formulations, the degradation may be more pronounced.

  • Photolytic Stress: Indapamide is generally photosensitive, with significant degradation observed upon exposure to UV and visible light. Appropriate light-resistant packaging is essential to maintain product stability throughout the shelf-life.

The following diagram illustrates the major degradation pathways of this compound under various stress conditions:

degradation_pathways indapamide This compound (Intact Drug) acid_degradation Acidic Conditions (0.1 M HCl, 30 min) indapamide->acid_degradation Hydrolysis base_degradation Alkaline Conditions (0.1 M NaOH, 30 min) indapamide->base_degradation Hydrolysis oxidative_degradation Oxidative Conditions (3% H₂O₂, 30 min) indapamide->oxidative_degradation Oxidation thermal_degradation Thermal Stress (60°C, 24 hours) indapamide->thermal_degradation Thermal stress photo_degradation Photolytic Stress (Controlled light) indapamide->photo_degradation Light exposure dp1 Degradation Product 1: 4-Chloro-3-sulfamoylbenzamide acid_degradation->dp1 dp2 Degradation Product 2: 4-Chloro-3-(formylsulfamoyl)-N- (2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide base_degradation->dp2 dp3 Oxidation Products: Sulfonamide derivatives oxidative_degradation->dp3 dp4 Thermal Degradation Products thermal_degradation->dp4 dp5 Photolytic Degradation Products photo_degradation->dp5

Application Notes

Pharmaceutical Formulation Analysis

The developed UHPLC-UV method has been successfully applied to the analysis of this compound in various pharmaceutical formulations, including immediate-release tablets, sustained-release formulations, and fixed-dose combination products. For tablet formulations, the sample preparation procedure involving sonication with acetonitrile:water mixture provides excellent extraction efficiency with recovery rates typically between 98.5-101.2%. When analyzing fixed-dose combinations containing perindopril arginine and this compound, the method demonstrates adequate resolution between both active ingredients and their respective degradation products, making it suitable for routine quality control and stability monitoring of these widely used antihypertensive combinations. [2] [4]

For sustained-release formulations, additional validation may be required to ensure complete extraction of the drug from the modified-release matrix. The method shows consistent performance across different production batches, with the content of this compound in commercial formulations typically falling within 98.0-102.0% of the labeled claim. The excipients commonly found in tablet formulations, such as lactose, microcrystalline cellulose, starch, magnesium stearate, and colloidal silicon dioxide, do not interfere with the analysis, confirming the specificity of the method for its intended application. [6]

Bioanalytical Applications

The determination of this compound in biological matrices requires additional sample preparation steps to extract the analyte from the complex matrix and concentrate it to detectable levels. Solid-phase extraction (SPE) using Oasis HLB cartridges (1 mL, 30 mg) has been demonstrated to provide excellent recovery rates of 94.56-101.58% from human plasma samples. The extraction procedure involves conditioning the cartridges with acetonitrile and methanol, followed by sample loading, washing with methanol:water (10:90 v/v), and elution with acetonitrile. The eluate is then evaporated under nitrogen gas at 40°C and reconstituted in mobile phase before UPLC analysis. [4]

The validated UPLC-UV method for plasma analysis demonstrates linearity in the range of 0.15-12.0 µg/mL for indapamide and 0.75-25.0 µg/mL for perindopril, with limit of quantification (LOQ) values of 33.5 ng/mL and 110.5 ng/mL, respectively. The method has been successfully applied to therapeutic drug monitoring and pharmacokinetic studies, providing reliable data on drug concentrations in biological fluids. The precision values for intra-day and inter-day measurements show %CV between 1.08 and 12.5%, meeting the acceptance criteria for bioanalytical method validation. [4] [5]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If tailing factor exceeds 1.5, check column performance and consider reducing the injection volume or adjusting the mobile phase pH. Older columns may require replacement to maintain optimal performance.

  • Retention Time Shift: Significant changes in retention time may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Prepare fresh mobile phase daily and ensure consistent column temperature.

  • Reduced Resolution: For declining resolution between indapamide and degradation products, optimize the organic modifier ratio in the mobile phase or consider using a longer column or smaller particle size for improved separation.

  • High Background Noise: Elevated baseline noise may result from contaminated mobile phase, detector lamp failure, or column contamination. Use high-purity reagents and replace mobile phase regularly.

  • Low Recovery from Biological Samples: Incomplete recovery from plasma samples may indicate issues with the SPE procedure. Ensure proper conditioning of cartridges and complete elution of the analyte. [4]

Safety Considerations
  • Chemical Handling: Acetonitrile should be handled in a well-ventilated area or fume hood due to its toxicity. Formic and acetic acids are corrosive and should be handled with appropriate personal protective equipment including gloves and safety glasses.

  • Biological Samples: Human plasma samples should be handled following appropriate biosafety level 2 precautions, using gloves and other protective barriers to prevent exposure to bloodborne pathogens.

  • Waste Disposal: Organic solvents and mobile phase waste should be collected in appropriately labeled containers and disposed of according to local regulations for hazardous chemical waste.

Conclusion

The stability-indicating UHPLC-UV method described in these application notes provides a robust, precise, and accurate approach for the determination of this compound in pharmaceutical formulations and biological samples. The method demonstrates excellent separation efficiency, allowing for the specific quantification of indapamide in the presence of its degradation products formed under various stress conditions. The validation data confirm that the method meets all regulatory requirements for stability-indicating assays, with satisfactory specificity, linearity, accuracy, precision, and sensitivity.

The forced degradation studies reveal that this compound is particularly susceptible to hydrolysis under alkaline conditions and demonstrates moderate sensitivity to acidic, oxidative, and photolytic stress. These findings highlight the importance of appropriate formulation strategies and packaging to ensure the long-term stability of indapamide-containing pharmaceutical products. The method's ability to successfully separate and quantify indapamide in fixed-dose combination products with perindopril further enhances its utility in pharmaceutical analysis.

The detailed protocols provided for sample preparation, chromatographic separation, and method validation enable the straightforward implementation of this analytical procedure in quality control laboratories, supporting the ongoing efforts to ensure the safety, efficacy, and quality of this compound-containing medications throughout their shelf life.

References

Application Note: Forced Degradation of Indapamide using UHPLC-QToF-MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Forced degradation studies are an essential component of drug development, used to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve stressing a drug under conditions more severe than accelerated storage conditions to identify potential degradation products, understand degradation pathways, and validate analytical methodologies [1] [2]. For the antihypertensive drug Indapamide, a thiazide-like diuretic, understanding its degradation behavior is critical for ensuring product safety and efficacy [3].

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is a powerful technique for these studies. The high resolution and mass accuracy of QToF-MS allow for the precise identification of degradation products, providing valuable data for structural elucidation [4].

2. Experimental Protocol

2.1. Materials and Reagents

  • Drug Substance: Indapamide hemihydrate reference standard (≥97.0% purity).
  • Solvents: HPLC or UHPLC grade acetonitrile, methanol, water.
  • Reagents: Formic acid, acetic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
  • Equipment: Volumetric flasks, micropipettes, analytical balance, sonicator, heating block or oven, pH meter.

2.2. Preparation of Stock and Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with methanol to achieve a concentration of 1000 µg/mL [5].
  • Working Standard Solution (100 µg/mL): Dilute the primary stock solution with the mobile phase to obtain a suitable working concentration.

2.3. Forced Degradation Studies The goal is to achieve approximately 5-20% degradation to generate meaningful levels of degradation products without causing excessive destruction [2]. The following table summarizes recommended stress conditions.

Table 1: Recommended Forced Degradation Conditions for Indapamide

Stress Condition Recommended Protocol Target Degradation
Acidic Hydrolysis Treat with 0.1 M HCl; reflux at 60°C for 4-8 hours [4]. 5-20%
Basic Hydrolysis Treat with 0.1 M NaOH; reflux at 60°C for 4-8 hours. 5-20%
Oxidative Stress Expose to 3% H₂O₂ at room temperature for several hours or at 60°C for shorter durations [2]. 5-20%
Thermal Stress (Solid) Expose the solid drug substance to a temperature of 40°C or higher for a defined period [2]. 5-20%
Photolytic Stress Expose the solid drug substance to UV and/or visible light in excess of ICH conditions [2]. 5-20%

Workflow Overview:

The following diagram outlines the logical workflow for a forced degradation study, from sample preparation to data analysis.

G Start Start Forced Degradation Study Prep Prepare Indapamide Stock Solution Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prep->Stress Stop Stop Reaction & Prepare Sample for Analysis Stress->Stop Analysis UHPLC-QToF-MS Analysis Stop->Analysis Data Data Processing & Identification of Degradants Analysis->Data End Report Generation & Pathway Elucidation Data->End

2.4. UHPLC-QToF-MS Analysis

2.4.1. Chromatographic Conditions The following parameters are adapted from a validated method for a drug combination containing Indapamide and can be used as a starting point [6] [5].

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) or equivalent.
  • Mobile Phase: Isocratic or gradient elution. A suitable isocratic mobile phase is 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile (40:60, v/v) [5].
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 1 µL.
  • Detection Wavelength: 227 nm (for UV detector used in parallel with MS).

2.4.2. Mass Spectrometric Conditions (QToF-MS) The MS parameters should be optimized for your specific instrument. The following table provides a reference based on studies with similar small molecules [5] [4].

Table 2: Typical QToF-MS Parameters for Degradant Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive mode
Sheath Gas Flow 30 (arbitrary units)
Auxiliary Gas Flow 5 (arbitrary units)
Capillary Voltage 3.5 kV
Source Temperature 110 °C
Desolvation Temperature 450 °C
Scan Range 50 - 1500 m/z
Collision Energies Ramped (e.g., 10, 15, 20 eV for MS/MS)

3. Expected Outcomes & Data Interpretation

3.1. Data Processing

  • Use the instrument's software to process the high-resolution MS data.
  • Generate a base peak chromatogram (BPC) to visualize all detected components in the stressed sample [4].
  • Compare the BPC of the stressed sample with that of a control sample to identify potential degradation products.

3.2. Identification of Degradation Products

  • For each degradant peak, note the retention time and the accurate mass of the precursor ion.
  • Use the accurate mass to propose a molecular formula for the degradant.
  • Analyze the MS/MS fragmentation pattern of the degradant and compare it with the fragmentation of the parent Indapamide molecule to propose a structure.
  • The mass accuracy of QToF-MS is crucial here, as it significantly narrows down the possible elemental compositions for an unknown ion [4].

Degradation Pathway Elucidation:

By correlating the identified degradants with the specific stress condition applied, you can postulate the chemical pathways responsible for degradation, such as hydrolysis, oxidation, or photolysis.

G Indapamide Indapamide (C16H16ClN3O3S) AcidBase Acid/Base Hydrolysis Indapamide->AcidBase Oxidation Oxidative Stress Indapamide->Oxidation Thermal Thermal Degradation Indapamide->Thermal Degradant1 Degradant A (e.g., Hydrolyzed Product) AcidBase->Degradant1 Degradant2 Degradant B (e.g., N-Oxide or Hydroxylate) Oxidation->Degradant2 Degradant3 Degradant C (e.g., Thermal Isomer) Thermal->Degradant3 Pathway Propose Degradation Pathway Degradant1->Pathway Degradant2->Pathway Degradant3->Pathway

4. Regulatory Considerations Forced degradation studies are a regulatory expectation for New Drug Applications (NDA). While not mandatory for early Investigational New Drug (IND) applications, conducting them early is a best practice that aids in formulation development and the establishment of a stability-indicating method [2]. The studies should be conducted on at least one batch of drug substance, and a full written account, including the characterization of significant degradation products, is required for marketing authorization.

Conclusion

This protocol provides a framework for conducting forced degradation studies on Indapamide using UHPLC-QToF-MS. The methodology is designed to be stability-indicating, enabling the separation and identification of degradants. The high mass accuracy of QToF-MS is indispensable for elucidating the structures of unknown degradation products and proposing degradation pathways, ultimately ensuring the development of a safe and stable pharmaceutical product.

References

hydroxyethylcellulose matrix for indapamide sustained release

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Protocol: HEC-based Indapamide Matrix Tablets

This protocol details the manufacturing of sustained-release indapamide tablets via direct compression, using a blend of HEC and HPC as the matrix system [1] [2].

Materials
  • Active Ingredient: Indapamide hemihydrate [2].
  • Polymers: Hydroxyethyl Cellulose (HEC) and Hydroxypropyl Cellulose (HPC) [1].
  • Fillers/Diluents: Direct compression excipient (e.g., 75% α-Lactose monohydrate and 25% powdered cellulose) [2].
  • Other Excipients: Povidone (PVP K30) as a binder, Magnesium Stearate as a lubricant, and Colloidal Silica (Aerosil) as a glidant [3].
Equipment
  • Sieve (e.g., 500 μm mesh)
  • Electronic balance
  • Twin-shell or similar powder blender
  • Tablet compression machine with 7-9 mm round punches
Step-by-Step Procedure
  • Milling/Sieving: Sieve indapamide, HEC, HPC, and all other excipients through a suitable mesh screen (e.g., 500 μm) to de-lump and ensure uniform particle size [2].
  • Geometric Dilution & Blending:
    • In a twin-shell blender, mix the sieved indapamide with an equal volume of the direct compression excipient blend.
    • Add the remaining excipients and polymers (HEC & HPC). Blend for 15-20 minutes to achieve a homogeneous mixture [2].
  • Lubrication: Add the pre-sieved magnesium stearate and colloidal silica to the blend. Mix gently for an additional 2-3 minutes to avoid over-lubrication [3].
  • Compression: Compress the final blend into tablets on a rotary press using 7-9 mm round punches. The compression force should be adjusted to achieve tablets with a hardness of 6-8 kp [4].

Pre-compression Powder Characterization

Before compression, evaluate the powder blend for the following critical quality attributes to ensure a robust manufacturing process [4]:

  • Bulk Density: 0.4 - 0.5 g/cm³
  • Tapped Density: 0.5 - 0.6 g/cm³
  • Compressibility Index (Carr's Index): ≤ 20% (indicating good flow)
  • Angle of Repose: ≤ 30° (indicating excellent flow)

Post-compression Tablet Quality Control

The finished tablets must comply with pharmacopoeial standards and internal specifications. Key tests include [4]:

  • Description: Tablets should be white or off-white, round, and biconvex.
  • Average Weight: For a 200 mg tablet, weight variation should be within ±7.5% [4].
  • Thickness: 3.0 - 4.0 mm (for a 200 mg tablet).
  • Hardness: 6-8 kp (approximately 60-80 N) [4].
  • Friability: ≤ 1.0% [4].
  • Drug Content: 95.0 - 105.0% of the labeled amount (2.5 mg) [4].
  • In-vitro Dissolution Performance: Use the dissolution test method described below.

In-Vitro Drug Release Testing Protocol

This method is used to profile the drug release from the sustained-release matrix tablets [4] [5].

Materials & Equipment
  • Apparatus: USP Dissolution Apparatus I (Baskets) or II (Paddles).
  • Dissolution Media: pH 6.8 Phosphate Buffer.
  • Temperature: 37°C ± 0.5°C.
  • Paddle Speed: 50-75 rpm.
  • Sampling Time Points: 1, 2, 4, 6, 8, 12, and 16 hours.
Procedure
  • Place 900 mL of dissolution medium, maintained at 37°C ± 0.5°C, into the vessel.
  • Operate the apparatus at a paddle speed of 50-75 rpm.
  • At predetermined time intervals, withdraw a sample (e.g., 10 mL) from the dissolution vessel.
  • Filter the sample immediately through a 0.45-μm membrane filter.
  • Analyze the drug concentration in the sample using a validated UV-Vis spectrophotometric method at its λ-max (e.g., 242 nm for indapamide) or by HPLC.
  • Replace the medium with an equal volume of fresh buffer to maintain a constant volume.

The target release profile should demonstrate sustained release over 12-16 hours. The drug release mechanism can be evaluated by fitting the data to various kinetic models [4] [6].

Release Kinetics and Data Analysis

Fit the dissolution data to mathematical models to understand the drug release mechanism [4] [5]. The table below summarizes the expected outcomes for an optimized HEC-based formulation.

Kinetic Model Equation Interpretation for Optimized HEC Formulation
Zero-Order ( Q_t = Q_0 + K_0 t ) Strong fit (R² > 0.99) indicates constant release rate over time [5].
Higuchi ( Q_t = K_H \sqrt{t} ) Good fit (R² > 0.98) suggests release is diffusion-controlled.
Korsmeyer-Peppas ( M_t/M_\infty = K t^n ) n ≈ 0.89 indicates anomalous (non-Fickian) transport, coupling diffusion and polymer erosion [4].
Hixson-Crowell ( \sqrt[3]{W_0} - \sqrt[3]{W_t} = K_{HC} t ) Good fit (R² > 0.98) implies release is influenced by tablet erosion [5].

Process Development Workflow

The following diagram illustrates the key stages in developing and optimizing the HEC-based indapamide matrix tablet.

start Start: Formulation Development A Pre-formulation Studies (Particle Size, Compatibility) start->A B Excipient Selection: HEC/HPC Blend, DC Excipient A->B C Powder Blending & Homogeneity Check B->C D Tablet Compression (Optimize Hardness) C->D E In-process Controls (Weight, Hardness, Friability) D->E F In-vitro Drug Release & Kinetics Modeling E->F G Stability Studies (ICH Guidelines) F->G end Optimized Formulation G->end

Key Development Considerations

  • Polymer Properties: The molecular weight and viscosity grade of HEC are critical. Higher molecular weight grades (e.g., 720 kDa) generally provide slower drug release and more robust matrices [7].
  • Drug Load: Indapamide is a low-dose drug (1.5-2.5 mg). Ensuring content uniformity is paramount, which is achieved through geometric dilution and thorough mixing of a pre-mix [2].
  • Stability: The direct compression process avoids moisture and heat, enhancing the stability of the final product. Conduct stability studies as per ICH guidelines to confirm shelf life [2].

This protocol provides a foundation for developing a robust sustained-release formulation of indapamide using an HEC-based matrix system. Further optimization of polymer ratios and compression parameters may be required for specific target release profiles.

References

wet granulation method indapamide SR tablets

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Design and Rationale

The goal of formulating Indapamide SR tablets is to maintain constant blood levels over 24 hours, improving the therapeutic index and reducing side effects associated with immediate-release peaks [1] [2]. The matrix system using hydrophilic polymers like HPMC is a widely adopted approach.

Table 1: Example Formulation Compositions (per tablet)

This composition is adapted from a research study [1]. The total tablet weight can be adjusted with additional fillers.

Ingredient Function Quantity (mg) - F1 Quantity (mg) - F2 Quantity (mg) - F3
Indapamide Active Pharmaceutical Ingredient (API) 1.5 1.5 1.5
HPMC K 100 M Sustained-Release Matrix Polymer 7.5 - -
HPMC (various grades) Sustained-Release Matrix Polymer - 7.5 4.0 - 8.0
Mannitol Diluent 45.0 24.0 -
Microcrystalline Cellulose (MCC) Diluent / Binder - 21.0 23.0
HPC-LF Binder 0.75 0.75 0.75
Zinc Stearate Lubricant 0.25 0.25 0.25
Purified Water Granulating Liquid q.s. q.s. q.s.

Formulation Rationale:

  • Sustained-Release Polymer: HPMC is the cornerstone polymer for creating a hydrophilic gel matrix. Upon contact with water, it hydrates and swells, forming a gel layer that controls the release of Indapamide through diffusion and erosion [1] [3]. The grade and viscosity (e.g., K4M, K15M, K100M) directly impact the release rate.
  • Fillers: Mannitol and Microcrystalline Cellulose (MCC) are used as diluents to achieve the desired tablet weight and improve properties like flow and compressibility [1].
  • Binder: Hydroxypropyl Cellulose (HPC-LF) is dissolved in the granulating liquid to promote adhesion of powder particles during the wet granulation process, forming robust granules [1].
  • Lubricant: Zinc Stearate (or more commonly, magnesium stearate) is added to the final blend to reduce friction during ejection from the tablet press and prevent sticking [1] [3].

Wet Granulation Manufacturing Protocol

The following workflow and detailed steps outline the wet granulation process for manufacturing Indapamide SR matrix tablets.

start Start: Weighing of Materials step1 1. Dry Mixing (Blend API, polymers, diluents) start->step1 step2 2. Wet Massing (Add granulation liquid) step1->step2 step3 3. Wet Screening (Mill the wet mass) step2->step3 step4 4. Drying (Dry the wet granules) step3->step4 step5 5. Dry Screening (Mill/size the dry granules) step4->step5 step6 6. Final Blending (Add lubricant) step5->step6 step7 7. Compression (Compress into tablets) step6->step7 end End: Finished Tablets step7->end

Detailed Experimental Steps:

  • Dry Mixing:

    • Weigh all inner-phase ingredients (Indapamide, HPMC, diluents) according to the formulation.
    • Transfer the powders to a suitable mixer (e.g., a high-shear granulator or a twin-shell blender) and mix for 10-15 minutes to achieve a homogeneous powder blend [1].
  • Wet Massing & Granulation:

    • In a high-shear granulator, while mixing, add the granulating liquid (e.g., an isopropyl alcohol (IPA) solution of HPC-LF binder) gradually [1].
    • Continue mixing until moist, coherent agglomerates form. The endpoint is often determined by power consumption or visual inspection of granule consistency.
  • Wet Screening:

    • Pass the wet mass through a sieve or mill (e.g., using a #6-8 mesh screen) to break down large lumps and create uniformly sized wet granules [1].
  • Drying:

    • Transfer the wet granules to a tray dryer or a fluidized bed dryer.
    • Dry until the Loss on Drying (LOD) is less than 2-3%. Typical inlet air temperature for a fluidized bed dryer is 50-60°C [1].
  • Dry Screening:

    • Pass the dried granules through a #20-30 mesh screen to break up aggregates and ensure uniform particle size for better flow and compression [1].
  • Final Blending (Lubrication):

    • Transfer the sized dry granules to a blender (e.g., a double-cone blender).
    • Add the extragranular lubricant (e.g., Zinc Stearate) and any other extra-granular excipients.
    • Blend for 3-5 minutes to ensure uniform distribution without over-lubrication, which can negatively affect tablet hardness and drug release [1].
  • Compression:

    • Compress the final blend on a rotary tablet press using suitable tooling to achieve the target tablet weight, hardness, and thickness.

Pre-compression and Post-compression Evaluation

Comprehensive evaluation ensures the granules and final tablets meet quality standards.

Table 2: Standard Evaluation Parameters and Results

The following table summarizes key tests and typical results from research formulations [1].

Test Method / Specification Typical Results
Bulk Density (g/ml) USP <616>; Measure poured density 0.49 - 0.53
Tapped Density (g/ml) USP <616>; Measure tapped density 0.59 - 0.69
Carr's Index (%) Calculated: (Tapped - Bulk)/Tapped x 100 23.5 - 25.5 (Fair to Passable Flow)
Tablet Hardness (N) Hardness Tester (e.g., Monsanto, Schleuniger) 50 - 100 N
Tablet Friability (%) USP <1216>; Roche Friabilator, 100 revolutions ≤ 1.0% (e.g., 0.12 - 0.18%)
Weight Variation USP <905>; Weigh 20 tablets individually Meets USP requirements
Drug Content Uniformity (%) HPLC assay of 10 individual tablets 95 - 102% of label claim
In-Vitro Drug Release USP Apparatus II (Paddle), 50 RPM, in pH 6.8 phosphate buffer at 37°C Target Profile: ~50% release between 5-14 hours, complete release over 24 hours [1] [2]

Detailed Experimental Protocols:

  • Drug Release (Dissolution) Testing [1]:

    • Apparatus: USP Type II (Paddle).
    • Medium: 900 mL of pH 6.8 phosphate buffer.
    • Conditions: 50 RPM, 37 ± 0.5°C.
    • Sampling Intervals: 1, 4, 8, 12, 16, 20, and 24 hours.
    • Analysis: Withdraw samples, filter through a 0.45μm membrane filter, and analyze by HPLC.
    • HPLC Conditions:
      • Column: C18 (e.g., Intersil ODS 3V, 150 x 4.6 mm, 4μm).
      • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.6) (40:60 v/v).
      • Flow Rate: 1.0 mL/min.
      • Detection: UV at 240 nm.
      • Injection Volume: 50 μL.
  • Stability Studies [4]:

    • Package the optimized formulation and store under accelerated stability conditions (40°C ± 2°C / 75% RH ± 5%) for up to 6 months. Sample at 0, 1, 3, and 6 months and evaluate for appearance, drug content, dissolution, and related substances.

Key Conclusions for Development

For researchers developing Indapamide SR tablets via wet granulation:

  • HPMC is a critical polymer for achieving a 24-hour release profile. The release rate can be fine-tuned by varying the viscosity grade and concentration [1] [3].
  • Wet granulation is a robust process that improves the flow and compressibility of powders containing high levels of hydrophilic polymer [1].
  • Incorporating a portion of the release-controlling polymer in the extragranular fraction can help achieve a more consistent target release profile [1].
  • The 1.5 mg SR dosage form has demonstrated clinical efficacy in hypertension management with a potentially improved side effect profile compared to the 2.5 mg immediate-release formulation, particularly regarding serum potassium levels [2].

References

Comprehensive Application Notes and Protocols: In Vitro Dissolution Profiling of Indapamide Hemihydrate Sustained-Release Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

Indapamide hemihydrate is a thiazide-like diuretic and antihypertensive agent clinically used in the management of hypertension and edema associated with congestive heart failure. The compound exists in both crystalline and amorphous forms, with the hemihydrate form being the commercially available crystalline pharmaceutical ingredient. From a biopharmaceutical perspective, the amorphous form of indapamide demonstrates significantly enhanced solubility compared to its crystalline counterpart, potentially leading to improved dissolution characteristics and bioavailability. However, this amorphous state is thermodynamically unstable and tends to undergo physical aging and recrystallization, which can adversely affect dissolution performance over time.

Recent research has focused on developing sustained-release formulations of indapamide to maintain therapeutic blood levels, reduce dosing frequency, and improve patient compliance. These formulations are particularly valuable in hypertension management, where consistent 24-hour blood pressure control is clinically important. The in vitro dissolution profile serves as a critical quality attribute that must be carefully characterized and controlled during formulation development to ensure consistent in vivo performance. Understanding the release mechanisms and kinetics of indapamide from various matrix systems is essential for designing optimal drug delivery systems that can provide the desired release pattern while maintaining physical and chemical stability.

Formulation Composition and Design

Excipient Functions and Selection Criteria

The development of sustained-release matrix tablets for this compound requires careful selection of excipients that collectively control drug release while maintaining appropriate tablet properties. Hydrophilic polymers form the cornerstone of these matrix systems, with hypromellose (HPMC) being the most widely used polymer due to its consistent swelling and erosion characteristics. Upon contact with aqueous media, HPMC forms a gel layer that controls drug release through a combination of diffusion and erosion mechanisms. The specific grade of HPMC (e.g., K15M CR) influences the viscosity of the gel layer and consequently the release rate, with higher viscosity grades typically providing more sustained release profiles.

Other critical excipients include diluents such as lactose monohydrate or microcrystalline cellulose, which ensure adequate tablet mass and proper compaction characteristics. Lubricants like magnesium stearate and glidants such as colloidal silicon dioxide (Aerosil) are essential for ensuring satisfactory flow properties and preventing adherence during manufacturing. The concentration of each component must be optimized to achieve the target release profile while maintaining acceptable tablet characteristics including hardness, friability, and content uniformity.

Quantitative Formulation Design

Table 1: Formulation Compositions of this compound Sustained-Release Matrix Tablets (Total Tablet Weight: 200 mg)

Component Function F1 (mg) F2 (mg) F3 (mg) F4 (mg) F5 (mg)
This compound Active Ingredient 2.5 2.5 2.5 2.5 2.5
HPMC (Methocel K15M CR) Matrix Polymer 20 40 60 80 100
Lactose monohydrate Diluent 167.0 147.0 127.0 107.0 87.0
Microcrystalline cellulose Filler/Binder 4 4 4 4 4
Colloidal silicon dioxide (Aerosil) Glidant 3.0 3.0 3.0 3.0 3.0
Magnesium stearate Lubricant 3.5 3.5 3.5 3.5 3.5

Table 2: Effect of HPMC Concentration on Drug Release Profile

Formulation HPMC Concentration (%) Cumulative Release at 2h (%) Cumulative Release at 8h (%) Cumulative Release at 16h (%) Time for 80% Release (h)
F1 10 25-35 65-75 95-105 10-12
F2 20 20-30 55-65 85-95 14-16
F3 30 15-25 45-55 75-85 18-20
F4 40 10-20 35-45 65-75 22-24
F5 50 5-15 25-35 55-65 26-28

The relationship between HPMC concentration and drug release rate is clearly demonstrated in Table 2. As the polymer content increases from 10% to 50%, the release rate decreases correspondingly, allowing for formulators to target specific release profiles by adjusting this critical parameter. Research indicates that formulations with 20-40% HPMC concentration typically provide the optimal balance between complete release and appropriate sustained effect for a 24-hour dosing interval. The drug release mechanism from these matrix systems primarily involves simultaneous swelling and erosion, with the diffusion pathway becoming increasingly restricted at higher polymer concentrations.

Dissolution Methodology and Conditions

Equipment and Media Selection

The dissolution testing for this compound sustained-release formulations should be conducted using a USP Apparatus 1 (basket) or Apparatus 2 (paddle) system, with the selection based on formulation characteristics and sink conditions. The dissolution media should represent physiological relevant conditions, typically including pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) buffers to evaluate pH-dependent release behavior. The volume is generally maintained at 900 mL to maintain sink conditions, and the temperature should be controlled at 37±0.5°C to simulate physiological conditions.

The rotation speed should be set at 50-75 rpm for paddle apparatus or 100 rpm for basket apparatus to mimic mild agitation conditions in the gastrointestinal tract. To accurately quantify drug release, sample withdrawal at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) followed by appropriate filtration and analysis is necessary. It is critical to validate the stability of indapamide in the dissolution media under test conditions to ensure accurate results, as the drug may be susceptible to degradation in certain pH conditions over extended testing periods.

Analytical Method Conditions

Table 3: HPLC Conditions for Indapamide Quantification in Dissolution Samples

Parameter Specification
Column C18, 250 × 4.6 mm, 5 μm particle size
Mobile Phase Acetonitrile: Methanol: Phosphate Buffer (pH 3.0) (30:30:40 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Detection Wavelength 240 nm
Column Temperature 30°C
Run Time 10-15 minutes
Retention Time ~6.5 minutes

The chromatographic method for indapamide quantification should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The calibration curve is typically linear over the concentration range of 0.1-10 μg/mL, with a correlation coefficient (R²) of not less than 0.999. The method should effectively separate indapamide from potential degradation products and excipient interferences to ensure accurate dissolution profiling. For quality control purposes, UV-Vis spectrophotometry at 240 nm may be employed as a faster alternative, provided it has been validated and shown to be specific for indapamide in the presence of formulation components.

Data Analysis and Interpretation

Release Kinetics and Mechanism

The analysis of drug release kinetics from sustained-release formulations provides critical insights into the release mechanisms and helps in predicting in vivo performance. For this compound matrix tablets, the release data should be fitted to various mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to determine the predominant release mechanism. Research has demonstrated that optimized indapamide sustained-release formulations typically follow zero-order kinetics (R² values between 0.97-0.99), indicating constant drug release over time, which is ideal for maintaining stable blood concentrations.

The Korsmeyer-Peppas model is particularly useful for identifying the release mechanism, with the release exponent (n) value indicating whether release is governed by Fickian diffusion (n ≈ 0.45), Case-II transport (n ≈ 0.89), or anomalous transport (0.45 < n < 0.89). For HPMC-based matrix tablets containing indapamide, the release exponent typically falls in the range of 0.6-0.8, suggesting a combination of diffusion and erosion mechanisms (anomalous transport). This understanding allows formulators to manipulate release characteristics by adjusting the polymer type, concentration, and incorporating additional release-modifying excipients.

Stability and Performance Evaluation

The physical stability of indapamide in its amorphous form within the formulation must be carefully monitored, as physical aging can occur below the glass transition temperature (Tg), potentially affecting dissolution performance. Studies have shown that amorphous indapamide undergoes enthalpy relaxation when stored below its Tg, with the relaxation time constants following the Kohlrausch-Williams-Watts (KWW) equation. This phenomenon underscores the importance of accelerated stability studies under various temperature and humidity conditions to ensure consistent dissolution performance throughout the product's shelf life.

The in vitro dissolution profile should remain consistent after storage under accelerated conditions (40°C/75% RH) for up to 6 months, with similarity factors (f2) ≥ 50 indicating no significant change in release characteristics. Additionally, the formulation should maintain appropriate physical properties including hardness (6-8 kg/cm²), friability (<1%), and drug content (98-102%) throughout the stability study period. These comprehensive evaluations ensure that the sustained-release properties are maintained from manufacturing through patient administration.

Experimental Protocols

Formulation Preparation Protocol

Title: Direct Compression Method for Indapamide SR Matrix Tablets

G A Weigh Ingredients (Indapamide, HPMC, Lactose, MCC, Aerosil, Mg Stearate) B Geometric Mixing (Mix indapamide with portion of diluent) A->B C Blend with Polymer (Add HPMC and remaining excipients except lubricant) B->C D Sieving (Pass through 60-mesh sieve for deagglomeration) C->D E Lubrication (Add magnesium stearate and mix for 3-5 minutes) D->E F Compression (Using tablet press with 15.00×7.00 mm punch/die) E->F G Tablet Evaluation (Weight, hardness, friability, content uniformity) F->G

The direct compression method represents the most efficient manufacturing approach for indapamide sustained-release matrix tablets. Begin by accurately weighing all components using an analytical balance with appropriate sensitivity for the low dose of indapamide (2.5 mg per tablet). Employ geometric dilution for thorough mixing of the active pharmaceutical ingredient by first mixing indapamide with an approximately equal volume of lactose, then successively doubling the mixture with additional lactose until fully incorporated. Add the HPMC polymer and remaining lactose, followed by microcrystalline cellulose and colloidal silicon dioxide, blending in a suitable powder mixer for 15-20 minutes to ensure uniform distribution.

Pass the final blend through a 60-mesh sieve to break any agglomerates and ensure uniform particle size distribution. Finally, add the magnesium stearate as a lubricant and mix for an additional 3-5 minutes to ensure uniform distribution without over-mixing, which can adversely affect compaction properties. Compress the tablets using a rotary tablet press equipped with 15.00×7.00 mm round punches at a compression force of approximately 10 tons to achieve tablets with target hardness of 6-8 kg/cm². Throughout the compression process, regularly monitor tablet weight, hardness, thickness, and appearance to ensure consistency.

Dissolution Testing Protocol

Title: Dissolution Test Procedure for Indapamide SR Tablets

G A Prepare Dissolution Media (900 mL of appropriate pH buffer, maintain at 37±0.5°C) B Apparatus Setup (USP Apparatus 2 (paddle) set to 50-75 rpm) A->B C Introduce Tablet (Carefully place one tablet in each vessel) B->C D Withdraw Samples (At predetermined time points: 1, 2, 4, 6, 8, 12, 16, 20, 24 h) C->D E Filter Samples (Through 0.45 μm membrane filter discarding first 1-2 mL) D->E F Analyze Samples (HPLC or validated UV method with appropriate calibration) E->F G Data Processing (Calculate cumulative release and plot release profile) F->G

The dissolution testing should be performed using USP Apparatus 2 (paddle apparatus) with 900 mL of dissolution medium maintained at 37±0.5°C. For comprehensive characterization, utilize multiple media including 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8) to evaluate pH-dependent release behavior. Set the paddle rotation speed to 50-75 rpm to simulate mild hydrodynamic conditions in the gastrointestinal tract. After placing one tablet in each vessel, begin the test and automatically withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, and 24 hours) using an automated sampler or manual withdrawal with syringes.

Immediately filter all withdrawn samples through 0.45 μm membrane filters, discarding the first 1-2 mL to account for adsorption losses. Analyze the filtered samples using a validated HPLC method with the conditions specified in Table 3 or a validated UV-Vis spectrophotometric method at 240 nm. Prepare standard solutions of indapamide in the same dissolution medium at concentrations spanning the expected range (typically 0.1-10 μg/mL) to establish a calibration curve. Calculate the cumulative percentage of drug released at each time point and plot the release profile. Perform testing on a minimum of six tablets to ensure statistical reliability of the results.

Conclusion

The development and characterization of sustained-release formulations for this compound require comprehensive understanding of both the physicochemical properties of the drug substance and the release mechanisms from the delivery system. The application notes and protocols presented herein provide a systematic approach to formulating, testing, and evaluating indapamide sustained-release matrix tablets with predictable and consistent performance. The use of HPMC-based matrix systems offers a robust platform for achieving desired release profiles that can be optimized through adjustment of polymer concentration and selection of appropriate manufacturing processes.

The dissolution methodology outlined, coupled with appropriate analytical techniques, enables accurate characterization of drug release patterns and kinetic analysis. The experimental protocols ensure reliable and reproducible results that can support formulation development, quality control, and regulatory submissions. By following these comprehensive guidelines, researchers and pharmaceutical developers can efficiently create indapamide sustained-release products with enhanced therapeutic outcomes for hypertension management.

Comprehensive Application Notes and Protocols: Development of HPMC-Based Sustained Release Matrix Tablets of Indapamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HPMC in Sustained Release Drug Delivery

Hydroxypropyl methylcellulose (HPMC), also known as hypromellose, is a semi-synthetic, water-soluble cellulose derivative that has become the polymer of choice for developing sustained release matrix systems due to its excellent biocompatibility, non-toxic nature, and versatile physicochemical properties. As a hydrophilic polymer, HPMC forms a gel layer upon contact with aqueous media, controlling drug release through a combination of diffusion and erosion mechanisms. The European Pharmacopoeia classifies HPMC based on substitution content, with common pharmaceutical grades including K4M, K15M, and K100M, where the numerical suffix indicates viscosity in millipascal-seconds [1]. In the context of antihypertensive therapy, sustained release formulations of indapamide offer significant clinical advantages by maintaining steady plasma concentrations, reducing dosing frequency, and minimizing concentration-dependent side effects [2].

The development of indapamide sustained release (SR) matrix tablets represents an important advancement in hypertension management, allowing reduction of the daily dosage from 2.5 mg (immediate release) to 1.5 mg while maintaining therapeutic efficacy [2]. This application note provides comprehensive formulation strategies, experimental protocols, and characterization methods for developing HPMC-based sustained release matrix tablets of indapamide, supported by quantitative data and visual workflows to guide researchers and pharmaceutical scientists in optimizing this drug delivery system.

Formulation Composition and Design Rationale

Key Components and Their Functions
  • Indapamide: A sulphonamide diuretic and antihypertensive agent with a primary mechanism involving reduction of vascular reactivity and peripheral vascular resistance. The SR formulation targets once-daily administration for improved patient compliance [3] [2].

  • HPMC (Methocel K15M CR): The primary release-controlling polymer that forms a hydrophilic matrix. The K15M grade provides intermediate viscosity, balancing gel strength and release modulation capabilities. The polymer concentration significantly influences release kinetics, with higher percentages (20-100 mg per tablet) providing more sustained release profiles [3].

  • Lactose Monohydrate: Serves as a water-soluble diluent to maintain tablet bulk and facilitate initial water penetration into the matrix system. The percentage decreases as polymer content increases across formulations (F1-F5) [3].

  • Microcrystalline Cellulose: Provides both diluent properties and mild binding capabilities, enhancing compactibility during direct compression [3].

  • Magnesium Stearate and Talc: Lubricant and anti-adherent system that prevents sticking during compression and ensures consistent tablet weight and content uniformity [3].

  • Aerosil (Colloidal Silicon Dioxide: Functions as a flow promoter to improve powder flow characteristics during the compression process [3].

Quantitative Formulation Composition

Table 1: Formulation Composition of Indapamide Sustained Release Matrix Tablets (Total Tablet Weight: 200 mg)

Ingredient Function F1 (mg) F2 (mg) F3 (mg) F4 (mg) F5 (mg)
Indapamide API 2.5 2.5 2.5 2.5 2.5
Methocel K15M CR Polymer 20 40 60 80 100
Lactose Monohydrate Diluent 167.0 147.0 127.0 107.0 87.0
Aerosil Flow Promoter 3.0 3.0 3.0 3.0 3.0
Microcrystalline Cellulose Binder/Diluent 4.0 4.0 4.0 4.0 4.0
Magnesium Stearate Lubricant 3.5 3.5 3.5 3.5 3.5

Source: Adapted from [3]

The formulation design illustrates a systematic approach where HPMC concentration increases while lactose content decreases correspondingly across the five formulations (F1-F5). This inverse relationship allows researchers to study the precise effect of polymer percentage on drug release kinetics while maintaining consistent tablet weight and composition of other excipients [3]. The selected HPMC grade (K15M) provides optimal viscosity for a 24-hour release profile, with higher viscosity grades (K100M) potentially providing more extended release for highly soluble drugs [1].

Experimental Protocols

Manufacturing Process: Direct Compression Method

Figure 1: Manufacturing Workflow for Indapamide SR Matrix Tablets

G Start Start Manufacturing Process Step1 Weigh all ingredients according to formulation Start->Step1 Step2 Sieve ingredients through appropriate mesh Step1->Step2 Step3 Mix indapamide, HPMC, and lactose thoroughly Step2->Step3 Step4 Add microcrystalline cellulose to mixture Step3->Step4 Step5 Add magnesium stearate and Aerosil last Step4->Step5 Step6 Compress using tablet machine (15.00×7.00 mm punch, 10 ton force) Step5->Step6 Step7 Collect tablets for evaluation Step6->Step7

Protocol Details:

  • Material Weighing: Precisely weigh all ingredients according to the formulation batch sheet using an analytical balance (e.g., AR2140, OHAIS) [3].

  • Sieving: Pass all powdered ingredients through a suitable sieve (typically #40 mesh) to eliminate lumps and ensure uniform particle size distribution.

  • Mixing: Combine indapamide, HPMC (Methocel K15M CR), and lactose monohydrate in a suitable blender (e.g., octagonal blender) and mix for 15-20 minutes until a homogeneous mixture is achieved [3].

  • Addition of Excipients: Introduce microcrystalline cellulose to the primary mixture and blend for an additional 5 minutes. Finally, add magnesium stearate and Aerosil as the last step, and mix for 2-3 minutes to ensure uniform distribution without over-lubrication [3].

  • Compression: Compress the final blend using a tablet compression machine (e.g., Manesty D type) equipped with 15.00×7.00 mm round punches at a compression force of approximately 10 tons. The compression speed should be maintained constant throughout the process [3].

Pre-compression Granule Characterization

Table 2: Pre-compression Evaluation Parameters and Methods

Parameter Methodology Acceptance Criteria Results (Representative)
Angle of Repose Fixed funnel method <30° (excellent flow) 29.16°-32.69° [4]
Bulk Density Graduated cylinder method Variable based on formulation 0.482-0.593 g/cm³ [4]
Tapped Density Mechanical tapping apparatus Variable based on formulation 0.573-0.701 g/cm³ [4]
Carr's Index (Compressibility) Calculated: [(Tapped - Bulk)/Tapped] × 100 <10% (excellent), 11-15% (good) 13.21-18.44% [4]
Hausner's Ratio Calculated: Tapped Density/Bulk Density <1.12 (excellent flow) 1.15-1.23 [4]

Detailed Methodology:

  • Angle of Repose: Place a fixed funnel on a stand approximately 2-3 cm above a horizontal surface. Carefully pour the powder blend through the funnel and measure the height and radius of the resulting cone. Calculate using the formula: tan θ = h/r, where h is height and r is radius [3].

  • Bulk Density: Gently pour the powder blend into a graduated cylinder without compaction and note the volume (V_b). Weigh the powder (M) and calculate bulk density as M/V_b [3].

  • Tapped Density: Subject the powder in the graduated cylinder to mechanical tapping (e.g., using USP density tester) until constant volume (V_t) is achieved. Calculate tapped density as M/V_t [3].

  • Carr's Index and Hausner's Ratio: Calculate using the formulas provided in Table 2. These parameters indicate powder flowability and compression characteristics, with lower values generally indicating better flow properties [3] [4].

Post-compression Tablet Evaluation

Table 3: Quality Control Tests for Indapamide SR Tablets

Test Parameter Methodology Acceptance Criteria Results (Indapamide SR)
Thickness Digital caliper ±5% of target thickness 6.29-6.76 mm [4]
Diameter Digital caliper ±5% of target diameter 15.00 mm (as specified) [3]
Hardness Hardness tester (e.g., Electrolab EH-01P) 6-8 kg/cm² 6.3-7.8 kg/cm² [3] [4]
Friability Friabilator (e.g., Electrolab EF-2), 100 revolutions ≤1% weight loss 0.46-0.63% [4]
Weight Variation 20 tablets individually weighed ±7.5% for 200 mg tablets Complies [3]
Drug Content HPLC or UV spectroscopy 90-110% of labeled claim 99.4-100.3% [3]
In vitro Dissolution USP Apparatus II, pH 6.8 buffer, 50 rpm Sustained release over 16-24 hours >70% over 16 hours [2]

Detailed Methodology:

  • Hardness Testing: Place individual tablets in a hardness tester (e.g., Electrolab EH-01P) and apply increasing pressure until the tablet fractures. Record the force required in kg/cm² [3].

  • Friability Testing: Weigh 20 tablets collectively (initial weight, W1) and place in a friabilator. Rotate at 25 rpm for 100 revolutions (4 minutes). Remove tablets, dedust, and reweigh (final weight, W2). Calculate friability as [(W1 - W2)/W1] × 100 [3].

  • Weight Variation: Randomly select 20 tablets and weigh individually using an analytical balance. Calculate average weight and determine percentage deviation for each tablet [3].

  • Drug Content: Crush and powder 10 tablets. Accurately weigh powder equivalent to one tablet and dissolve in suitable solvent. Filter, dilute appropriately, and analyze using validated HPLC or UV spectrophotometric method at 242 nm [3].

  • In vitro Dissolution Study: Use USP Dissolution Apparatus II (paddle) with 900 mL phosphate buffer pH 6.8 maintained at 37±0.5°C and rotational speed of 50 rpm. Withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, 24 hours), filter, and analyze drug content spectrophotometrically. Maintain sink condition by replacing with fresh medium [3] [2].

Release Kinetics and Mechanism Analysis

Mathematical Modeling of Drug Release

Table 4: Mathematical Models for Drug Release Kinetics Analysis

Model Equation Parameters Release Mechanism
Zero Order Q_t = Q_0 + K_0t K_0 = zero order rate constant Time-dependent release, ideal for SR systems
First Order ln Q_t = ln Q_0 + K_1t K_1 = first order rate constant Concentration-dependent release
Higuchi Q_t = K_H√t K_H = Higuchi rate constant Diffusion-controlled release
Korsmeyer-Peppas Q_t/Q_∞ = Kt^n n = release exponent, K = constant Mechanism interpretation based on n value

Application to Indapamide SR:

For HPMC-based matrix systems, indapamide typically follows a non-Fickian diffusion mechanism (anomalous transport), where drug release is controlled by both diffusion and polymer relaxation. The release exponent (n) from the Korsmeyer-Peppas model typically ranges between 0.45-0.89 for such systems [3] [5]. The highest drug release rate is observed with the lowest polymer concentration (F1: 20 mg HPMC), while increasing polymer content (F5: 100 mg HPMC) progressively retards the release rate, demonstrating the critical role of HPMC percentage in modulating drug release [3].

Quality Control and Stability Assessment

Stability testing of optimized indapamide SR formulations should be conducted according to ICH guidelines under accelerated conditions (40±2°C/75±5% RH) for 6 months. Samples should be evaluated at 0, 1, 3, and 6-month intervals for:

  • Drug release profile comparison to initial time point
  • Related substances (degradation products)
  • Drug content uniformity
  • Physical characteristics (hardness, friability, appearance)

Studies have demonstrated that optimized indapamide SR formulations show no notable changes in drug release rate, related substances, or drug content during stability testing, indicating robust formulation performance [3]. The hydrophilic matrix system provides excellent protection against environmental factors while maintaining consistent release characteristics.

Visual Summary of Development Process

Figure 2: Comprehensive Development Pathway for Indapamide SR Matrix Tablets

G cluster_1 Critical Quality Attributes Formulation Formulation Design HPMC K15M (20-100 mg) Lactose, Mg stearate, Aerosil Manufacturing Manufacturing Process Direct compression method 10 ton compression force Formulation->Manufacturing Evaluation Product Evaluation Physical tests, dissolution assay, uniformity Manufacturing->Evaluation Kinetics Release Kinetics Analysis Zero order, Higuchi, Korsmeyer-Peppas Evaluation->Kinetics A1 Drug release profile (>70% over 16 hours) Optimization Formulation Optimization Based on release profile and stability data Kinetics->Optimization Final Final Product Indapamide SR 1.5 mg Once-daily hypertension therapy Optimization->Final A2 Tablet hardness (6-8 kg/cm²) A3 Friability (<1% weight loss) A4 Content uniformity (90-110% of claim)

Conclusion and Regulatory Considerations

The development of HPMC-based sustained release matrix tablets of indapamide represents a pharmaceutically elegant approach to hypertension management, offering smoothed pharmacokinetic profiles with reduced peak-trough fluctuations compared to immediate-release formulations [2]. The direct compression method provides a commercially viable manufacturing approach, while the hydrophilic matrix system utilizing HPMC K15M ensures robust, reproducible drug release profiles.

Critical factors for successful formulation development include:

  • HPMC grade selection based on drug solubility and desired release profile
  • Polymer concentration optimization to achieve target release kinetics
  • Manufacturing process control to ensure consistent tablet properties
  • Comprehensive characterization of both pre-compression powders and final tablets

The optimized indapamide SR 1.5 mg formulation demonstrates equivalent bioavailability to the 2.5 mg immediate-release formulation but with a superior pharmacokinetic profile characterized by lower C~max~, longer T~max~, and maintained C~min~ [2]. This improved profile translates to enhanced tolerability while maintaining therapeutic efficacy, addressing the key recommendations of international hypertension treatment guidelines.

References

Indapamide Photostability & Photosensitivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data available from the search results.

Aspect Key Findings Quantitative/Qualitative Data Source/Context

| Chemical Photostability | Degrades under UV/VIS light; degradation accelerates in mixture with dihydralazine [1]. | Kinetics: Generally follows first-order kinetics [1]. Degradation Products: Includes 4-chloro-3-sulfamoylbenzamide and others [1]. | RSC Adv., 2018; study of chemical stability [1]. | | Clinical Photosensitivity | Cutaneous adverse reaction after drug exposure and subsequent solar radiation [2]. | Reaction Type: Erythematous, edematous rash (e.g., on face, dorsal hands); burning sensation [2]. Onset: Case reported reaction after 5 months of therapy [2]. | Case report in Hospital Pharmacy, 2023 [2]. | | Official Warnings | Listed as a potential side effect in the drug's Summary of Product Characteristics (SmPC) [3]. | Recommendation: If reaction occurs, discontinue treatment. Upon re-administration, protect skin from sun/artificial UVA [3]. | UK SmPC (last updated 2023) [3]. |

Experimental Workflow for Photostability Assessment

For a comprehensive evaluation of a drug's photostability, the following workflow integrates standard ICH guidelines with specific insights from indapamide research. This can serve as a general guide for your experimental design.

Start Start: Drug Substance/Product Step1 Stress Testing (Forced Degradation) Start->Step1 Step2 Standard Photostability Testing (ICH Q1B Conditions) Start->Step2 Step3 Analytical Monitoring (HPLC, LC-MS, FT-IR) Step1->Step3 Samples Step2->Step3 Samples Step4 Data Analysis & Reporting Step3->Step4 Stability Data

Workflow Stage Details:

  • Stress Testing (Forced Degradation): This initial phase subjects the drug to intense light (e.g., UV/VIS) beyond standard conditions to deliberately cause degradation. The goal is to identify potential degradation products, understand degradation pathways, and validate analytical methods [1] [4].
  • Standard Photostability Testing: This is the formal assessment per ICH Q1B guidelines. It involves exposing the drug to a standardized light source to confirm its stability under defined conditions. This step is critical for regulatory submissions and establishing appropriate handling and packaging guidelines [5].
  • Analytical Monitoring: Throughout the testing, samples are analyzed using stability-indicating methods. The cited research on indapamide used HPLC for quantification and LC-MS to identify and characterize the chemical structure of degradation products. FT-IR spectroscopy was also used for preliminary assessment of solid samples [1].
  • Data Analysis & Reporting: The final stage involves kinetic analysis of degradation (e.g., determining reaction order) and compiling a comprehensive report. This report should include the identification of degradation products, the rate of degradation, and conclusions about the drug's overall photostability [1].

Frequently Asked Questions

What is the difference between photostability and photosensitivity?

  • Photostability is a chemical property referring to a drug's ability to remain unchanged when exposed to light. It is a critical quality attribute for formulation and packaging.
  • Photosensitivity is a clinical adverse effect where a patient develops a skin reaction (e.g., rash, sunburn) after light exposure while taking a drug. The chemical degradation of the drug in the skin may contribute to this reaction [2].

Our drug formulation contains indapamide. What handling precautions are recommended during laboratory analysis?

The evidence strongly suggests that indapamide is light-sensitive. As a precaution, minimize its exposure to light during experimental procedures. This can be achieved by using amber glassware or low-actinic glassware, working under red or yellow "safe lights" where possible, and storing solutions and solid samples in dark conditions.

Are there any known drug-drug interactions that affect indapamide's photostability?

Yes. One research study found that indapamide in a solid mixture with dihydralazine (another antihypertensive) showed accelerated degradation under high temperature and humidity. This underscores the importance of evaluating the photostability of a drug not just alone, but also within its final formulation mixture [1].

Key Insights for Professionals

  • Regulatory Basis: The ICH Q1B guideline is the foundational document for photostability testing requirements [5]. Note that the ICH Q1 series is being consolidated into a new, unified guideline as of 2025, which maintains the core principles while expanding scope [4].
  • Clinical Relevance: Beyond chemical stability, be aware that photosensitivity reactions are a documented clinical risk with indapamide and other thiazide-like diuretics. This has implications for patient counseling and drug safety monitoring [2] [3].
  • Methodology Gap: The search results confirm indapamide's photodegradation and identify products but do not provide the full, step-by-step experimental parameters (e.g., exact light intensity, duration of exposure for standard testing). You will need to refer to the primary ICH Q1B guideline and related pharmacopoeial methods for this level of procedural detail [5].

References

preventing indapamide hemihydrate hydrolysis degradation

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Degradation Kinetics of Indapamide

Understanding how indapamide degrades under various conditions is the first step in preventing it. The table below summarizes the key stability findings from recent studies.

Stress Condition Key Findings on Indapamide (IND) Stability Impact from Drug Combinations
Basic Hydrolysis Significant degradation; most unstable condition for IND [1]. Stability is positively affected by the presence of Amlodipine (AML) [1].
Acidic Hydrolysis Subject to degradation, though less than under basic conditions [1]. Stability is negatively affected by the presence of Perindopril (PER) [1].
Oxidative Stress Degrades when exposed to oxidizing agents like hydrogen peroxide [1] [2]. Stability is positively affected by the presence of AML [1].
Photolysis Extreme degradation; one of the most significant risks to stability [1]. Stability is negatively affected by the presence of PER [1].
Thermal Stress Degradation occurs at elevated temperatures; stability decreases as temperature increases [1]. Information not specified in the provided research.

Troubleshooting Guide: Preventing Hydrolysis and Degradation

Here are specific, actionable strategies to mitigate the degradation pathways outlined above.

  • Strictly Control pH: Since indapamide is most unstable under basic conditions, formulate and store your product in a mildly acidic to neutral pH environment. Avoid alkaline excipients and ensure your buffering system is robust and well-controlled [1].
  • Protect from Light: Due to the extreme sensitivity of indapamide to light, opaque packaging is essential. Use amber glass vials or opaque polymer containers for both the API and the final dosage form to prevent photolytic degradation [1].
  • Avoid Oxidizing Agents: Scrutinize excipients for potential oxidizing impurities. The manufacturing process should minimize exposure to oxygen, and antioxidants could be considered for the formulation if compatible [1].
  • Control Storage Temperature: Store the drug substance and product at recommended refrigerated or controlled room temperature, avoiding elevated temperatures that accelerate degradation [1]. Note that converting indapamide to its amorphous form to enhance solubility carries a risk of physical ageing and crystallization over time, which can be highly temperature-dependent [3] [4].
  • Evaluate Drug-Drug Interactions: In fixed-dose combinations (FDCs), be aware that the stability of indapamide can be significantly altered by its partner drugs. As the stability data shows, conduct forced degradation studies on the combination to understand these interactions fully [1].

Experimental Protocol: Forced Degradation Studies

To validate the stability of your formulation, you should conduct forced degradation studies. Below is a general protocol adapted from the research to guide you [5] [1] [2].

1. Sample Preparation:

  • Prepare a stock solution of indapamide (e.g., 1 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and HPLC-grade water [1].
  • For stress studies, dilute the stock solution with the appropriate stressor to achieve a final concentration of about 100 µg/mL [1].

2. Stress Conditions:

  • Acidic Hydrolysis: Use HCl (e.g., 0.1 M or 1 M). Sample at intervals (e.g., 0, 30, 60 min, 24 h) [1] [2].
  • Basic Hydrolysis: Use NaOH (e.g., 0.1 M or 1 M). Sample at intervals [1] [2].
  • Oxidative Stress: Use hydrogen peroxide (e.g., 3% or 30%). Sample at intervals [1] [2].
  • Photolytic Stress: Expose solid drug substance and/or formulation to both UV and visible light as per ICH Q1B guidelines [1].
  • Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) and sample over time [1].

3. Analysis by HPLC/UPLC:

  • Analytical Column: C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm) [2].
  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH ~3-6) and an organic modifier like acetonitrile or methanol, often in a ratio between 60:40 and 35:65 [5] [2].
  • Detection: UV detection at 241 nm or 254 nm [5] [2].
  • Flow Rate: 1.0 mL/min [2].

4. Kinetic Calculations:

  • Plot the remaining concentration of indapamide (determined from calibration curves) against time for each stress condition.
  • Determine the order of the degradation reaction (often pseudo-first-order for drugs under these conditions) and calculate the degradation rate constant (k) [1].

Frequently Asked Questions (FAQs)

What is the primary stability concern for indapamide hemihydrate? The two most significant concerns are basic (alkaline) hydrolysis and photolytic degradation. The molecule is highly sensitive to high pH and light exposure, which can lead to substantial degradation [1].

How do combination drugs affect indapamide's stability? The stability can be either improved or worsened. For example, amlodipine (AML) has a positive stabilizing effect on indapamide against basic and oxidative stress. In contrast, perindopril (PER) can have a negative effect, promoting degradation under acidic and photolytic conditions [1]. This highlights the critical need to test stability in the final combined formulation.

What is a stability-indicating method, and why is it crucial? A stability-indicating method is an analytical procedure (like HPLC) that can accurately and reliably quantify the active drug without interference from its degradation products, impurities, or excipients. It is a regulatory requirement (ICH guidelines) to prove that the method is specific for the intact drug molecule throughout its shelf life [6] [5] [2].

Does the physical form of indapamide (crystalline vs. amorphous) affect its stability? Yes, significantly. The crystalline hemihydrate form is the stable, marketed form. While the amorphous form can have higher solubility, it is thermodynamically unstable and can undergo physical ageing and crystallization over time, especially when stored above its glass transition temperature (Tg), which can alter its dissolution and bioavailability [3] [4].

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a stability study on indapamide, from sample preparation to data analysis.

cluster_stress Apply Stress Conditions Start Start: Prepare Indapamide Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxid Oxidative Stress (e.g., 3% H₂O₂) Start->Oxid Photo Photolytic Stress (UV/VIS Light) Start->Photo Thermal Thermal Stress (e.g., 40°C, 65°C) Start->Thermal Analyze Analyze Stressed Samples (RP-HPLC/UPLC-UV) Acid->Analyze Base->Analyze Oxid->Analyze Photo->Analyze Thermal->Analyze Data Process Data & Calculate Degradation Kinetics (k) Analyze->Data Report Report & Implement Mitigation Strategies Data->Report

References

resolving indapamide chromatographic peak tailing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Indapamide Peak Tailing

The following table summarizes the primary causes of peak tailing for indapamide and the recommended solutions to resolve them.

Root Cause Mechanism & Evidence Recommended Solution

| Secondary interactions with acidic silanol groups on the column packing and basic functional groups on the analyte [1]. | Causes molecules to travel at different speeds, leading to tailing. A common issue for many analytes [1]. | - Operate at a lower pH mobile phase (e.g., pH ~2) to protonate silanol groups [1] [2].

  • Use a highly deactivated, end-capped column [1].
  • Add buffers to the mobile phase to control pH and mask silanol interactions [1]. | | Sub-optimal mobile phase pH too close to the analyte's pKa, causing ionization and peak shape issues [2]. | For the derivative lauroyl-indapamide (pKa = 3.87), mobile phase pH exceeding 2.5 caused tailing/double peaks; pH ~2 yielded sharper, more symmetric peaks by suppressing ionization [2]. | Adjust mobile phase to a pH outside the range of pKa ± 1.5. For indapamide (pKa = 8.8), a lower pH is effective [3] [2]. | | Column Overload or Physical Column Issues [1]. | The column's sample capacity is exceeded, or voids/deformed packing create multiple flow paths [1]. | - Reduce sample loading (volume or concentration) [1].
  • Check for column voids or blocked frits; reverse-flush column or use in-line filters/guard columns [1]. |

Detailed Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol is based on the successful resolution of peak tailing for a lauroyl-indapamide derivative.

  • Objective: To suppress the ionization of indapamide by using an acidic mobile phase, thereby improving peak shape.
  • Background: Indapamide is a weak acid (pKa = 8.8) [3]. When the mobile phase pH is near or within the pKa ± 1.5 range, the analyte can exist in both ionized and non-ionized states, leading to poor peak shape. Lowering the pH keeps the molecule protonated and neutral, minimizing unwanted interactions with residual silanols [1] [2].
  • Procedure:
    • Prepare a phosphate buffer and adjust its pH to 2.0 using orthophosphoric acid [4]. This pH is sufficiently low to protonate both the silanol groups and the indapamide molecule.
    • Use this buffer as aqueous component (A) in a gradient system with an organic solvent like acetonitrile as component (B) [4].
    • Perform chromatographic separation on a C8 or C18 column, such as a ZORBAX RX C8 (250 mm × 4.6 mm, 5 µm) [4].
    • Inject your indapamide sample and evaluate the peak shape. Compared to higher pH conditions, the peak should be significantly sharper and more symmetrical.
Protocol 2: Minimizing Secondary Silanol Interactions

This protocol addresses the most common cause of peak tailing in reverse-phase chromatography.

  • Objective: To reduce the interaction between basic groups on the indapamide molecule and acidic silanols on the silica-based stationary phase.
  • Background: Even in end-capped columns, some acidic silanols remain and can interact with basic analytes, causing tailing. Using buffers and selecting an appropriate column are key countermeasures [1].
  • Procedure:
    • Use Buffers: Incorporate a buffer like 10 mM ammonium acetate in your mobile phase. The ionic strength of the buffer helps to mask the silanol interactions [5] [6].
    • Select a Suitable Column: Choose a column that is specifically highly deactivated and end-capped to reduce the number of accessible silanol groups [1].
    • Combine Strategies: For best results, use the ammonium acetate buffer in a gradient system with methanol or acetonitrile on a dedicated end-capped column [5] [6].

Troubleshooting Workflow

The following diagram outlines a logical step-by-step process to diagnose and fix peak tailing issues.

Start Start: Indapamide Peak Tailing Step1 Check Mobile Phase pH Start->Step1 Step2 Adjust pH to ~2.0 (Ref: Protocol 1) Step1->Step2 Step3 Peak Shape Improved? Step2->Step3 Step4 Add Buffer & Use End-capped Column (Ref: Protocol 2) Step3->Step4 No Step7 Issue Resolved Step3->Step7 Yes Step5 Peak Shape Improved? Step4->Step5 Step6 Check Column Condition and Sample Load Step5->Step6 No Step5->Step7 Yes Step8 Review Method & Consider Systematic Re-development Step6->Step8 Step8->Step7

References

Frequently Asked Questions: Indapamide Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes solutions to common challenges in indapamide formulation and analysis.

Question Key Issues & Solutions

| What are the primary stability challenges with indapamide in fixed-dose combinations (FDCs)? | Issue: Chemical incompatibility with other APIs (e.g., amlodipine) can lead to degradation and content uniformity failure [1]. Solution: Use bilayer tablet technology to physically separate incompatible active ingredients within a single tablet [1]. | | Which bioanalytical method is most suitable for quantifying indapamide uniformity and stability? | Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or HPLC/MS/MS [2]. Best Practice: Validate the method for parameters like specificity, accuracy, precision, and Lower Limit of Quantification (LLOQ) to ensure reliable detection and quantification in biological matrices like whole blood [2]. | | What is the clinical difference between immediate-release (IR) and modified-release (MR) formulations? | Bioequivalence: A large cohort study found no significant difference in cardiovascular risk or all-cause mortality for patients starting therapy with IR vs. MR indapamide [3]. Secondary Analysis: Sustained use of the MR formulation was associated with a lower risk of cardiovascular events, which may be linked to its preferable pharmacokinetic profile and smoother 24-hour blood pressure control [3]. |

Experimental Protocols for Content Uniformity

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol: Bilayer Tablet Formulation for Enhanced Stability

This protocol is adapted from development strategies for complex FDCs containing drugs with compatibility issues, such as amlodipine [1].

  • Objective: To develop a stable fixed-dose combination tablet by physically separating incompatible active pharmaceutical ingredients (APIs) using a bilayer design.
  • Materials:
    • APIs: Indapamide and other incompatible drugs (e.g., amlodipine besylate, olmesartan medoxomil).
    • Excipients: Fillers (e.g., Microcrystalline Cellulose), disintegrants (e.g., Croscarmellose Sodium), lubricants (e.g., Magnesium Stearate).
    • Equipment: Bilayer tablet compression machine, stability chambers, HPLC system.
  • Methodology:
    • Formulation Separation: Formulate two separate powder blends or granulations for the two incompatible APIs.
    • Sequential Compression: Pre-compress the first layer in the die. Subsequently, add the second powder blend and perform the final compression to form a single bilayer tablet.
    • Stability Testing: Subject the finished tablets to stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 3-6 months.
    • Content Uniformity Analysis: At scheduled intervals, assay the tablets using a validated stability-indicating method (e.g., HPLC) to quantify the content of each API and monitor the formation of degradation products.
  • Expected Outcome: The bilayer structure minimizes contact between reactive APIs, leading to a significant reduction in impurity formation and maintaining content uniformity throughout the product's shelf-life [1].
Protocol: Bioanalytical Method Validation for Indapamide

This protocol outlines the critical parameters for validating an analytical method to quantify indapamide, ensuring accurate and reliable content uniformity results [2].

  • Objective: To develop and validate a specific, accurate, and precise bioanalytical method for the quantitative determination of indapamide in a biological matrix (e.g., whole blood, plasma).
  • Materials:
    • Analytical standards: Indapamide and its stable labeled internal standard.
    • Biological matrix: Control whole blood or plasma.
    • Equipment: HPLC system coupled with a mass spectrometer (MS/MS).
    • Extraction materials: Solvents for liquid-liquid extraction or solid-phase extraction (SPE) cartridges.
  • Methodology & Validation Parameters:
    • Sample Preparation: Employ an extraction technique like liquid-liquid extraction or solid-phase extraction.
    • Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with known concentrations of indapamide.
    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess accuracy and precision.
    • Validation Steps:
      • Specificity: Confirm no interference from the matrix at the retention time of indapamide.
      • Accuracy and Precision: Determine by analyzing replicate QC samples and calculating the percent deviation from the nominal concentration (% bias) and the coefficient of variation (% CV).
      • Lower Limit of Quantification (LLOQ): Establish the lowest concentration that can be measured with suitable precision (typically ±20%) and accuracy (80–120%). This can be determined based on a signal-to-noise ratio (S/N) of 10:1 [2].
  • Expected Outcome: A fully validated method that meets regulatory guidelines for parameters including accuracy, precision, selectivity, and sensitivity, ensuring the reliability of content uniformity and pharmacokinetic data [2].

Workflow Diagrams

The following diagrams outline the logical workflow for the two main protocols.

Bilayer Tablet Development Workflow

bilayer_workflow start Start: API Compatibility Assessment step1 Formulate Separate Powder Blends start->step1 step2 Pre-compress First Layer step1->step2 step3 Add & Final Compress Second Layer step2->step3 step4 Bilayer Tablet Formed step3->step4 step5 Stability Testing Under Stress Conditions step4->step5 step6 HPLC Analysis for Content & Impurities step5->step6 decision Stability & Uniformity Acceptable? step6->decision decision->step1 No end Successful Formulation decision->end Yes

Bioanalytical Method Validation

bioanalytical_workflow start Start: Method Development step1 Prepare Calibration Standards & QC Samples start->step1 step2 Sample Extraction (LLE or SPE) step1->step2 step3 Instrumental Analysis (LC-MS/MS) step2->step3 step4 Specificity Assessment step3->step4 step5 Accuracy & Precision Evaluation step4->step5 step6 LLOQ Determination (S/N ≥ 10:1) step5->step6 decision All Parameters Validated? step6->decision decision->start No end Method Validated for Use decision->end Yes

Key Considerations for Development

  • Regulatory Landscape: The U.S. FDA is actively developing new Product-Specific Guidances (PSGs) for generic drug development, including combinations containing indapamide. You should monitor the FDA's website for upcoming PSGs, for example, for "Amlodipine Besylate; Indapamide; Telmisartan" tablets, to ensure your bioequivalence studies align with the latest recommendations [4].
  • Formulation Strategy Selection: The choice between a monolayer and a bilayer tablet is critical. While a standard monolayer tablet is simpler, a bilayer tablet is a technically advanced but highly effective solution for mitigating drug-drug interactions and ensuring long-term content uniformity in complex FDCs [1].

References

mitigating indapamide-excipient incompatibilities

Author: Smolecule Technical Support Team. Date: February 2026

Indapamide-Excipient Incompatibility Profile

Incompatible Excipient Nature of Incompatibility Recommended Action
Polyvinylpyrrolidone (PVP) / Polyvinyl Acetate [1] Solid-state incompatibility detected via DSC and FTIR. Avoid use in sustained-release formulations.
Sorbitol [1] Solid-state incompatibility detected via DSC and FTIR. Avoid use in formulations.
Lactose Monohydrate [2] [3] Listed as a known excipient in compatible formulations [2]. One study found most excipients, including lactose, compatible [3]. Considered compatible; widely used. Monitor for Maillard reaction under stress conditions.

Experimental Protocols for Compatibility Screening

To reliably detect these incompatibilities, you should employ the following standard preformulation methodologies.

Differential Scanning Calorimetry (DSC)
  • Principle: Measures heat flow differences between a sample and reference as a function of temperature. Incompatibilities are indicated by changes in the melting point, shape, or appearance/disappearance of endothermic peaks of the drug substance.
  • Protocol Summary:
    • Prepare individual samples of indapamide, each excipient, and a 1:1 physical mixture of indapamide with each excipient.
    • Use a sealed pinhole aluminum crucible for indapamide due to its potential to decompose upon melting [4].
    • Run a temperature program from 25°C to 300°C at a heating rate of 10°C/min under an inert nitrogen atmosphere.
    • Compare the thermograms of the individual components with those of the physical mixtures. The disappearance of the drug's melting peak, a significant peak shift (>5-10°C), or the appearance of new peaks indicates a solid-state interaction [1] [3].
Fourier Transform Infrared (FTIR) Spectroscopy
  • Principle: Detects molecular vibrations to identify functional groups. Incompatibilities are indicated by shifts in, disappearance of, or appearance of new absorption bands in the mixture compared to the pure components.
  • Protocol Summary:
    • Prepare pellets of pure indapamide, pure excipients, and their physical mixtures using spectroscopic-grade potassium bromide (KBr).
    • Record the IR spectra in the range of 4000-400 cm⁻¹.
    • Pay close attention to the characteristic bands of indapamide, such as the sulfamoyl group (S=O stretching ~1150-1350 cm⁻¹) and the amide group (C=O stretching ~1640-1690 cm⁻¹).
    • Any significant changes in these key bands in the physical mixture spectrum suggest a potential chemical interaction, such as hydrogen bonding or the formation of new covalent bonds [1] [3].

The workflow for a comprehensive compatibility study is outlined in the following diagram:

start Start Preformulation Compatibility Study prep Prepare 1:1 (w/w) Physical Mixtures of Indapamide with Each Excipient start->prep dsc DSC Analysis prep->dsc ftir FTIR Analysis prep->ftir comp Compare Thermal & Spectral Profiles of Mixtures vs. Pure Components dsc->comp ftir->comp dec Interpret Results and Make Decision comp->dec comp_ok Compatible dec->comp_ok comp_fail Incompatible dec->comp_fail proceed Proceed with Formulation Development comp_ok->proceed avoid Avoid Excipient in Formulation comp_fail->avoid

Frequently Asked Questions (FAQs)

Q1: Why is PVP/Vinyl Acetate considered incompatible with indapamide? While the exact molecular mechanism is not detailed in the studies, the incompatibility is likely due to specific intermolecular interactions, such as hydrogen bonding between the sulfamoyl or amide groups of indapamide and the carbonyl groups of the polymer. This interaction can alter the solid-state properties and potentially impact the stability and dissolution profile of the drug in the final dosage form [1].

Q2: Are there any excipients known to be safe for use with indapamide? Yes, one comprehensive compatibility study concluded that many standard excipients are compatible with indapamide for immediate-release tablets. The study specifically used techniques like FTIR, thermal analysis, and X-ray diffraction on physical mixtures and found no evidence of interactions, allowing for their use in formulation [3]. Furthermore, lactose monohydrate is listed as an ingredient in a marketed indapamide tablet product [2].

Q3: What is the most critical step in designing a compatibility study? The most critical step is the preparation of intimate physical mixtures. The contact between the drug and excipient must be maximized to reliably detect potential interactions. Using a 1:1 ratio is standard for stressing the system. Inadequate mixing can lead to false-negative results, where an incompatibility is present but not detected [1] [3].

References

overcoming indapamide matrix tablet burst release

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Burst Release in Matrix Tablets

Burst release, or a high initial drug release, occurs when the surface drug dissolves too rapidly before the polymer matrix can form an adequate gel barrier. This is often due to:

  • Insufficient polymer concentration to control early drug diffusion.
  • Poor wetting or hydration of the polymer matrix.
  • Incorrect polymer type that does not form a robust gel layer.

The core strategy involves using hydrophilic polymers to create a gel layer that controls water penetration and drug diffusion.

Formulation Optimization Strategies

The most effective approach is using hydrophilic matrix systems. The table below summarizes findings from formulation studies:

Formulation Variable Impact on Drug Release & Key Findings Supporting Data/Reference
Polymer Type: HPMC (e.g., Methocel K15M CR) Forms a robust gel layer; provides sustained release over 24 hours [1].

| Polymer Concentration | Critical for controlling release rate. Higher concentrations lead to slower release [1]. | Formula F1 (20 mg HPMC): ~90% release in 6 hrs. Formula F5 (100 mg HPMC): ~90% release in 24 hrs [1]. | | Polymer Type: Hydroxyethylcellulose (HEC) | Can achieve zero-order (constant) release kinetics. Optimized for pilot-scale production [2] [3]. | Optimized concentration range: 20-40% w/w for the matrix former [2] [3]. | | Binder (e.g., PVP K30) | Affects matrix integrity and drug release profile. | Optimized concentration: ~4.5% w/w [4]. | | Diluents & Lubricants | Essential for ensuring tablet manufacturability and physical stability (hardness, friability) [1]. | Common excipients: Lactose, Microcrystalline Cellulose, Magnesium Stearate, Aerosil [1]. |

Experimental Protocol: Formulation & Evaluation

Here is a detailed workflow for developing and troubleshooting your indapamide matrix tablets:

Start Start: Define Target Product Profile F1 Formulation Design (Select polymer type & concentration) Start->F1 F2 Powder Blending & Granulation (Ensure uniform mix, good flow properties) F1->F2 F3 Tablet Compression (Monitor hardness, weight variation) F2->F3 F4 In-Vitro Dissolution Testing F3->F4 F5 Data Analysis & Release Kinetics F4->F5 Decision Release profile meets target? F5->Decision Decision->F1 No (Troubleshoot) End Formulation Optimized Decision->End Yes

Step 1: Formulation Design & Powder Processing
  • Matrix System: Start with HPMC K15M or Hydroxyethylcellulose as the primary release-controlling polymer [2] [1].
  • Direct Compression: Weigh and mix Indapamide, polymer (see table for concentrations), and excipients (lactose as diluent). Finally, add lubricants (Mg stearate) and glidants (Aerosil) [1].
  • Granulation: If required, use a binder like PVP K30 to improve granule strength and compressibility [4].
Step 2: Tablet Compression & Physical Evaluation
  • Compress using a standard tablet press.
  • Quality Control Tests: Perform immediately post-compression [1]:
    • Hardness: Ensure it is between 6-8 kg/cm² for mechanical stability.
    • Friability: Must be less than 1% (USP limit).
    • Weight Variation: Check that it falls within pharmacopeial standards (±5-7.5% for a 200 mg tablet).
Step 3: In-Vitro Dissolution Study
  • Use USP apparatus (Paddle or Basket) with 900 mL of dissolution medium, maintained at 37°C ± 0.5°C.
  • Media: Test in buffers at different pH (e.g., 1.2, 4.5, 6.8) to simulate GI tract conditions [5] [4].
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 18, 24 hours) and analyze drug concentration using a validated HPLC-DAD method [5] [4].
Step 4: Data Analysis & Kinetic Modeling
  • Fit the dissolution data to various mathematical models to understand the release mechanism [1]:
    • Zero-order kinetics suggests a constant release rate, ideal for sustained release.
    • Higuchi model indicates a diffusion-controlled mechanism.
    • Korsmeyer-Peppas model helps identify the exact transport mechanism (Fickian diffusion or erosion).

Troubleshooting Common Issues

Problem Problem: Burst Release Cause1 Potential Cause 1: Polymer concentration too low Problem->Cause1 Cause2 Potential Cause 2: Inefficient polymer hydration Problem->Cause2 Cause3 Potential Cause 3: Poor matrix formation (weak compression, no binder) Problem->Cause3 Solution1 Solution: Increase polymer concentration (e.g., to 40-50% w/w) Cause1->Solution1 Solution2 Solution: Incorporate a swelling enhancer or use a different polymer grade Cause2->Solution2 Solution3 Solution: Optimize compression force and/or add a binder (e.g., PVP K30) Cause3->Solution3

Analytical Method for Dissolution Testing

A robust analytical method is crucial for reliable data.

  • Method: HPLC with Photodiode Array (PDA) or DAD detection [5] [4].
  • Validation: Ensure the method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines [4].
  • Stability: Confirm that standard and sample solutions are stable in all three pH buffers during the analysis period [5].

Key Takeaways for Researchers

  • Polymer is Paramount: The type and concentration of the hydrophilic polymer is the most critical factor in controlling burst release and achieving target release profiles.
  • Systematic Optimization: Use experimental design (e.g., Central Composite Design) to efficiently map the interaction of variables like polymer and binder concentration [2] [3].
  • Target Zero-Order Release: A well-optimized indapamide SR matrix tablet should aim for zero-order release kinetics, which provides a consistent drug level in the blood [2] [3].

References

controlling indapamide release rate from hydrophilic matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism for controlling Indapamide release in a hydrophilic matrix? The release is controlled by a combination of diffusion and erosion. When the tablet contacts aqueous fluids, the hydrophilic polymer (e.g., HPMC) hydrates to form a gel layer. Drug molecules diffuse through this gel, while simultaneous erosion of the outer gel layer contributes to the release [1] [2]. The dominant mechanism can be influenced by the drug's solubility and the polymer's viscosity.

  • Q2: Why is my drug releasing too quickly from the matrix? A rapid release rate is often due to one or more of the following factors:

    • Insufficient Polymer: The polymer content may be too low to form a robust, continuous gel barrier. A minimum of 30% w/w of the polymer is often critical for a sustained release profile [1].
    • Overly Large Polymer Particle Size: If the polymer particle size is too large (e.g., >200 µm), the gel layer may form too slowly or be weak, failing to control the release effectively. Use polymers with a controlled particle size, typically below 150 µm [1].
    • Use of Soluble Fillers: Fillers like lactose or mannitol can increase the release rate. As they dissolve, they create pores in the matrix, reducing its integrity and allowing faster drug release [1].
  • Q3: My drug release is slower than desired. How can I increase the rate? To achieve a faster release profile, consider:

    • Selecting a Lower Viscosity Polymer: For a poorly soluble drug like Indapamide, a lower viscosity grade of HPMC (e.g., K100LV) promotes faster matrix erosion [1].
    • Incorporating Soluble Fillers: As mentioned, soluble fillers like lactose can create channels and increase the release rate [1].
    • Reducing the Polymer Proportion: While a minimum of 30% is often needed for robustness, carefully reducing the polymer load within an acceptable range can speed up release [2].
  • Q4: Which HPMC grade is most suitable for a robust Indapamide matrix? Hypromellose 2208 (e.g., Methocel K types) is recommended for creating robust hydrophilic matrices [1]. For a drug with low solubility like Indapamide, a lower viscosity grade such as Methocel K15M CR has been successfully used in research to allow release via erosion [1] [2].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions

| Rapid Drug Release | Polymer content too low (<30% w/w) [1] Polymer particle size too large [1] Use of highly soluble filler (e.g., lactose) [1] | Increase polymer concentration to at least 30% w/w [1] Use polymer grade with finer particle size (<150 µm) [1] Replace soluble filler with an insoluble one (e.g., dicalcium phosphate, microcrystalline cellulose) [1] | | Slow/Incomplete Drug Release | Polymer viscosity too high [1] Polymer content too high [2] Use of insoluble filler [1] | Switch to a lower viscosity polymer grade (e.g., K100LV for poorly soluble drugs) [1] Optimize and potentially reduce polymer load [2] Incorporate a soluble filler to create pores [1] | | Variable Release Profiles | Non-uniform powder mixture Inconsistent gel layer formation | Ensure homogeneous mixing of all components [2] Use a polymer grade with controlled particle size for rapid and consistent gel formation [1] | | Poor Tablet Mechanical Strength | Insufficient binder Inadequate compression force | Optimize the type and amount of dry or wet binders Adjust compression force during tableting [2] |

Formulation Optimization Data

The following table summarizes quantitative data from a study formulating sustained-release Indapamide tablets using Methocel K15M CR. The total tablet weight was 200 mg, containing 2.5 mg of Indapamide [2].

Formulation Code Methocel K15M CR (mg) Lactose Monohydrate (mg) Other Excipients* (mg) Impact on Drug Release
F1 20 167.0 10.5 Highest release rate
F2 40 147.0 10.5
F3 60 127.0 10.5
F4 80 107.0 10.5
F5 100 87.0 10.5 Lowest release rate

*Other excipients include Aerosil (3.0 mg), Microcrystalline Cellulose (4.0 mg), and Magnesium Stearate (3.5 mg) [2].

Experimental Protocols

Protocol 1: Direct Compression of Matrix Tablets

This is a standard and efficient method for preparing hydrophilic matrix tablets [2] [3].

  • Milling & Sieving: Pass the active pharmaceutical ingredient (Indapamide), polymer (HPMC), and filler (e.g., lactose) through a sieve to ensure a uniform particle size and break up agglomerates.
  • Blending: Mix the sieved Indapamide, polymer, and filler in a blender for a set time (e.g., 15-20 minutes) to achieve a homogeneous powder mixture.
  • Lubrication: Add the glidant (e.g., Aerosil) and lubricant (e.g., magnesium stearate) to the blend. Mix gently for a shorter period (e.g., 2-5 minutes) to avoid negatively impacting the powder's compressibility.
  • Compression: Compress the final powder mixture on a tablet compression machine using suitable punches. The study used a 15.00×7.00 mm round punch and a compression force of 10 tons [2].
Protocol 2: In-Vitro Drug Release (Dissolution) Testing

This protocol evaluates the performance of the sustained-release matrix.

  • Apparatus: Use USP Dissolution Apparatus I (basket) or II (paddle), typically at a rotation speed of 50-100 rpm [2].
  • Dissolution Medium: Perform tests in a physiologically relevant range. A common protocol uses 900 mL of 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 for the remaining duration to simulate gastrointestinal transit [4] [2].
  • Sampling: Withdraw samples automatically or manually at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).
  • Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry [2] [5].
  • Release Kinetics: Fit the dissolution data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to interpret the release mechanism [2].

Decision Workflow for Polymer Selection

The diagram below outlines the logical process for selecting the right HPMC grade based on your drug's properties and desired release profile.

G Start Start: Define Target Release Profile A Assess Drug Solubility Start->A B Select HPMC Viscosity Grade A->B  For High Solubility Drugs A->B  For Low Solubility Drugs C Determine Polymer Concentration B->C  Choose High Viscosity Grade (e.g., K100M) B->C  Choose Low Viscosity Grade (e.g., K15M, K100LV) End Proceed to Formulation & Evaluation C->End  Use ~30% w/w Polymer (Optimize as needed)

References

Formulation Strategies to Reduce Hygroscopicity

Author: Smolecule Technical Support Team. Date: February 2026

The core approach to managing hygroscopicity involves creating a physical barrier between the active ingredient and environmental moisture. The table below summarizes the primary strategies identified [1].

Strategy Mechanism Common Techniques Applicability to Indapamide
Film Coating [1] Forms a thin, protective moisture-barrier film around the solid dosage form. Pan coating, fluidized bed coating. Commonly used for hygroscopic pharmaceuticals like indapamide.
Encapsulation [1] Envelopes the active ingredient within a polymer matrix. Spray drying, freeze drying, complex coacervation. Less common for pharmaceuticals; more typical for nutraceuticals.
Co-processing with Excipients [1] Uses excipients to deflect moisture away from the active ingredient. Direct compression with moisture-adsorbing agents. Directly applicable, as seen in direct compression formulations [2].
Crystal Engineering [1] Alters the crystal structure to reduce its affinity for water. Co-crystallization. A promising strategy, though not specifically reported for indapamide in the results.

For a direct compression formulation, a patent describes a sustained-release composition of indapamide using excipients like microcrystalline cellulose, lactose, and hydroxypropyl methyl cellulose [2]. The general manufacturing process is as follows:

  • Step 1: Dry Mixing. Indapamide is mixed with one or more pharmaceutical excipients, such as microcrystalline cellulose or lactose [2].
  • Step 2: Direct Compression. The dry mixture is compressed into tablets using standard tableting equipment [2].
  • Step 3: Optional Coating. The resulting cores can be film-coated to provide a further barrier against moisture [2].

Handling & Storage Protocols

Proper handling is crucial to prevent moisture uptake during processing and storage.

  • Controlled Environment: Perform downstream formulation steps (e.g., milling, tablet compression, powder filling) in low-humidity conditions [1].
  • Use of Excipients: Incorporate glidants and lubricants like magnesium stearate to improve powder flow and prevent sticking to machine parts [1].
  • Protective Packaging: Use packaging materials with low water vapor permeation rates, such as polychlorotrifluoroethylene (Aclar) or foil, to protect the final product [1].

Analytical Control & Stability Testing

Monitoring the stability of your formulation is essential. Stability-indicating HPLC methods are particularly valuable.

Stability-Indicating HPLC Method for Indapamide Combinations [3]:

  • Objective: To simultaneously determine indapamide, perindopril erbumine, amlodipine besylate, and their degradation products.
  • Stationary Phase: InertSustain C8 column (150 mm × 4.6 mm).
  • Mobile Phase: Typically a gradient or isocratic mixture of a buffer solution (e.g., phosphate) and organic modifiers (acetonitrile and/or methanol).
  • Sample Preparation: Involves extracting the drugs from the dosage form and dissolving them in a suitable solvent.
  • Validation: The method should be validated for specificity, accuracy, precision, and linearity per ICH guidelines [3].

HPLC Method for Bioequivalence Study [4]: Another method for determining indapamide in human whole blood uses:

  • Column: Inertsil ODS-3 column.
  • Mobile Phase: Isocratic mixture of 55% buffer, 40% acetonitrile, and 5% methanol.
  • Detection: UV detection.
  • Internal Standard: Glipizide.

Troubleshooting FAQ

Q1: Our indapamide powder is clumping and sticking to the tablet compression punches. What could be the cause and solution?

  • Cause: This is a classic sign of moisture uptake by the hygroscopic API, which leads to wetting of the powder [1].
  • Solutions:
    • Ensure the relative humidity (RH) in the processing area is strictly controlled.
    • Incorporate or increase the concentration of anti-adherent lubricants like magnesium stearate in the formulation [1].
    • Consider applying a protective film coat to the final tablets to prevent later moisture ingress [1].

Q2: We are using a spray-drying process for our formulation and face issues with material adhesion to the dryer's inner wall. How can we resolve this?

  • Cause: This is a common fault in spray-drying equipment, often related to process parameters or material characteristics [5].
  • Solutions:
    • Adjust process parameters: Appropriately increase the inlet temperature and reduce the liquid feed rate to decrease the moisture content of the sprayed droplets [5].
    • Regular cleaning: Implement a strict and regular cleaning schedule for the dryer's internal surfaces to prevent buildup [5].
    • Seek expert consultation: For advanced troubleshooting on how material and process parameters impact powder properties, consulting with experts is recommended [6].

Q3: How can we be sure that our analytical method can accurately measure indapamide stability?

  • Answer: Implement a stability-indicating method (SIM), such as the HPLC methods described above. The key is that the method must be able to separate indapamide from its degradation products. This is typically proven by subjecting the sample to forced degradation (e.g., exposure to heat, acid, base, oxidation, and light) and demonstrating that the analyte peak is free from interference [3].

Suggested Workflow for Handling Hygroscopic Indapamide

To visualize the logical relationship between the different strategies and steps discussed, the following diagram outlines a recommended workflow for a development scientist.

cluster_strategy Formulation Strategy cluster_handling Manufacturing & Handling cluster_analytical Quality Control & Stability Start Start: Handle Hygroscopic Indapamide Hemihydrate Strategy1 Film Coating Start->Strategy1 Strategy2 Co-processing with Excipients Start->Strategy2 Strategy3 Crystal Engineering (e.g., Co-crystals) Start->Strategy3 Potential Handling1 Control RH in Processing Area Strategy1->Handling1 Strategy2->Handling1 Strategy3->Handling1 Handling2 Use Glidants & Lubricants Handling1->Handling2 Analytical1 Stability-Indicating HPLC Method Handling2->Analytical1 Analytical2 Protective Packaging (Low Moisture Permeation) Analytical1->Analytical2

References

IVIVC Level A correlation indapamide controlled-release

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison of Indapamide Formulations

The table below summarizes the available comparative effectiveness data for modified-release (MR) and immediate-release (IR) indapamide, which stems from large-scale cohort studies rather from IVIVC studies [1].

Formulation Dosage Key Comparative Findings (vs. IR) Evidence Source & Level

| Modified Release (MR) [1] [2] | 1.5 mg [2] | • Equivalent efficacy in blood pressure reduction to amlodipine 5 mg and hydrochlorothiazide 25 mg [2]. • Similar risk of cardiovascular events or death in intention-to-treat analysis [1]. • Lower risk of cardiovascular events in per-protocol analysis (sustained use) [1]. | Cohort Study (86,388 patients) [1]; Randomized Controlled Trial [2] | | Immediate Release (IR) [1] | 2.5 mg [1] | • Serves as the baseline for comparison in studies. | Cohort Study [1] |

Insights from a Level A IVIVC Model

Although not for indapamide, a study on controlled-release acetaminophen provides a concrete example of a successful Level A IVIVC, illustrating the methodology and data presentation you are looking for [3].

  • Correlation Model: A point-to-point linear relationship was established with the equation Fraction Absorbed (FA) = 0.984 × Fraction Dissolved (FD) + 0.0133. This model showed an excellent statistical fit (r² = 0.997) [3].
  • Validation: The model was validated internally and externally, with prediction errors for key pharmacokinetic parameters (CMAX and AUCL) falling below the 10% threshold, confirming its predictive power [3].
  • Conclusion: The study demonstrated that for a highly soluble and permeable drug like acetaminophen, in vitro dissolution is a strong predictor of in vivo absorption [3].

A Framework for IVIVC Development

The following workflow outlines the general process for developing and validating a Level A IVIVC, which can be applied to a drug like indapamide. This diagram synthesizes the common steps described in the available literature [3] [4] [5].

Level A IVIVC Development Workflow Start Start IVIVC Development InVitro In Vitro Dissolution • Use USP apparatus (e.g., Type III) • Multiple time points • Various physiological media Start->InVitro InVivo In Vivo Pharmacokinetics • Clinical crossover study • Measure plasma concentration-time profile Start->InVivo DataProcessing Data Processing InVitro->DataProcessing Mean Fraction Dissolved (FD) InVivo->DataProcessing Mean Plasma Concentration Deconvolution Calculate In Vivo Absorption Using deconvolution methods: • Wagner-Nelson (1-compartment) • Loo-Riegelman (2-compartment) • Numerical Deconvolution DataProcessing->Deconvolution Correlation Establish Level A Correlation Plot Fraction Dissolved (FD) vs. Fraction Absorbed (FA) • Develop mathematical model • e.g., FA = 0.984*FD + 0.0133 Deconvolution->Correlation Mean Fraction Absorbed (FA) Validation Internal & External Validation • Predict Cmax and AUC • Calculate % Prediction Error • Target: PE% < 10 Correlation->Validation Application IVIVC Application • Set dissolution specifications • Support biowaivers • Guide formulation development Validation->Application

References

Comparative Analysis of Sustained-Release Polymers for Indapamide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from various studies on sustained-release indapamide formulations, primarily using HPMC as a hydrophilic matrix former.

Study Focus / Formulation Polymer(s) Used Key Findings on Drug Release Release Kinetics & Mechanism
Formulation Screening [1] HPMC (Methocel K15M CR) in varying proportions (10-50% w/w) Drug release decreased with increasing polymer concentration (71.16% to 99.29% over 16 hours) [1]. Best fit for zero-order kinetics (R²: 0.97-0.99), indicating a combination of diffusion and erosion [1] [2].
Optimized Formulation (F-5) [3] HPMC-based hydrophilic matrix system Formulation F-5 was identified as the most successful in controlling drug release [3]. Information not specified in available content.
Comparative Efficacy (Clinical) [4] Modified Release (MR) vs. Immediate Release (IR) In a per-protocol analysis, MR indapamide was associated with a lower risk of composite cardiovascular events (HR 0.81) compared to IR, primarily driven by a reduction in myocardial infarction [4]. The MR formulation provides smoother plasma concentrations, linked to long-term clinical benefits [4] [5].
Pharmacokinetic Profile [5] Sustained Release (SR) 1.5 mg vs. Immediate Release (IR) 2.5 mg The SR formulation showed a lower Cmax, longer Tmax (12.3h vs. 0.8h), and reduced peak-to-trough fluctuation at steady state compared to IR, despite the lower dose [5]. The SR formulation demonstrated sustained release characteristics with the same bioavailability (AUC) as the IR formulation [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed overview of the common methodologies employed.

Formulation and Preparation

The sustained-release matrix tablets are typically prepared using a direct compression or wet granulation method [1] [2].

  • Direct Compression Method [1]
    • Mixing: The active pharmaceutical ingredient (Indapamide), the matrix-forming polymer (HPMC), and a diluent (e.g., Lactose Monohydrate) are weighed and mixed thoroughly.
    • Milling: The mixed powder is milled to ensure a uniform particle size.
    • Lubrication: A glidant (e.g., Aerosil) and lubricants (e.g., Magnesium Stearate, Talc) are added to the mixture and blended.
    • Compression: The final blend is compressed into tablets using a compression machine (e.g., 15.00×7.00 mm round punch, 10-ton force).
In-Vitro Evaluation and Quality Control

Formulated tablets are subjected to a series of pre-compression and post-compression tests to ensure quality and performance [1] [2].

  • Physical Characterization:

    • Hardness: Typically tested to be in the range of 6-8 kg/cm² for mechanical stability [1].
    • Friability: Must be less than 1% to ensure the tablet can withstand abrasion during handling and shipping [1].
    • Weight Variation: Tablets must comply with pharmacopoeial standards (e.g., ±7.5% for tablets weighing 130-324 mg) [1].
    • Drug Content/Assay: Determined using UV-Spectrophotometry or HPLC to ensure each tablet contains the correct dose of indapamide [1].
  • In-Vitro Drug Release Study:

    • Apparatus: USP Type II (Paddle) dissolution apparatus.
    • Conditions: Typically performed at 37±0.5°C and a paddle speed of 50-75 rpm in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer) [1].
    • Analysis: Samples are withdrawn at predetermined time intervals and analyzed to determine the percentage of drug released over time [1].
Data and Kinetic Analysis

The drug release data is fitted into various mathematical models to understand the release mechanism [1] [2].

  • Zero-order model: Q = k₀ * t (describes constant drug release over time).
  • First-order model: Log Q = Log Q₀ - k₁ * t / 2.303 (describes release dependent on drug concentration).
  • Higuchi model: Q = k_H * t^(1/2) (describes drug release based on Fickian diffusion).
  • Korsmeyer-Peppas model: M_t / M_∞ = k * t^n (determines the drug release mechanism; n ≤ 0.45 indicates Fickian diffusion, 0.45 < n < 0.89 indicates non-Fickian/anomalous transport, a combination of diffusion and erosion) [6].

HPMC Matrix Release Mechanism

The following diagram illustrates the mechanism of drug release from a hydrophilic HPMC matrix system, which is central to the performance of these sustained-release formulations.

cluster_0 Concurrent Processes Start HPMC Matrix Tablet in Aqueous Medium Hydration Polymer Hydration and Swelling Start->Hydration GelLayer Formation of a Viscous Gel Layer Hydration->GelLayer Mechanisms Release Mechanisms GelLayer->Mechanisms Diffusion Drug Diffusion Through the Gel Layer Mechanisms->Diffusion Erosion Polyper Erosion at the Surface Mechanisms->Erosion Outcome Sustained, Zero-Order Drug Release Diffusion->Outcome Primary Erosion->Outcome Secondary

Key Insights for Formulation Scientists

  • HPMC is the Polymer of Choice: The evidence strongly supports HPMC as a robust and effective polymer for controlling the release of indapamide, capable of achieving target release profiles through concentration adjustments [1] [6] [2].
  • Link Formulation to Clinical Outcome: The development goal should not only be to achieve sustained release in vitro but also to attain the smoother pharmacokinetic profile (low Cmax, long Tmax) that is linked to improved long-term cardiovascular outcomes in patients [4] [5].
  • Focus on Zero-Order Kinetics: The desired release profile for a once-daily antihypertensive like indapamide is zero-order, which provides a constant release rate. Formulations using HPMC have successfully demonstrated this kinetic model [1] [2].

References

indapamide hemihydrate originator vs generic bioequivalence

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence & Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from a bioequivalence study in healthy Chinese male volunteers, which concluded that the two tested formulations were bioequivalence [1] [2].

Pharmacokinetic Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD)
Cmax (ng/mL) 49.53 ± 5.53 47.79 ± 4.68
Tmax (h) 1.9 ± 0.6 2.0 ± 0.5
t½ (h) 22.49 ± 5.93 23.23 ± 4.48
AUC0-τ (ng·h/mL) 859.51 ± 160.92 840.90 ± 170.62
AUC0-∞ (ng·h/mL) 934.35 ± 190.60 919.52 ± 179.74

Experimental Protocol for Bioequivalence Study

Here are the detailed methodologies from the key study cited above [1] [2]:

  • Study Design: An open, randomized, single-blind, two-way crossover study.
  • Participants: 20 healthy Chinese male volunteers.
  • Dosing and Washout: A single dose of indapamide (2.5 mg) was administered for each formulation, with a washout period of 7 days between treatments.
  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected up to 84 hours post-dose.
  • Analytical Method: Indapamide concentrations in plasma were determined using a validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.
  • Data Analysis: Pharmacokinetic parameters were calculated by non-compartmental analysis. Bioequivalence was assessed by statistically comparing the parameters, with the 90% confidence intervals for the ratios of the logarithmic-transformed data needing to fall within the 80-125% range.

Clinical Effectiveness in Hypertension

A large 2025 cohort study in the UK provides real-world clinical outcomes data, comparing Modified Release (MR) and Immediate Release (IR) indapamide formulations over five years [3].

Analysis Type Cardiovascular Events (Myocardial Infarction & Stroke) All-Cause Mortality
Intention-to-Treat No difference (HR 0.99, 95% CI 0.90 to 1.08) No difference (HR 0.97, 95% CI 0.92 to 1.02)
Per Protocol Lower risk with MR (HR 0.81, 95% CI 0.68 to 0.98) No difference (HR 1.03, 95% CI 0.90 to 1.17)

The per-protocol analysis suggests that sustained adherence to the modified release formulation may be associated with a lower risk of cardiovascular events, primarily driven by a reduction in myocardial infarction [3].

Pharmacokinetic Workflow Diagram

The diagram below illustrates the general workflow for establishing bioequivalence between two formulations, which underpins the methodology of the studies discussed.

workflow start Study Population: Healthy Volunteers design Study Design: Randomized, Crossover with Washout Period start->design admin Drug Administration: Single Dose of Test and Reference design->admin sample Blood Sample Collection (Up to 84 hours) admin->sample assay LC-ESI-MS Analysis: Plasma Concentration over Time sample->assay pk_calc PK Parameter Calculation: Cmax, AUC, t½ assay->pk_calc stats Statistical Analysis: 90% CI for Log- Transformed Ratios pk_calc->stats decision Bioequivalence Conclusion (80-125% Range) stats->decision

Conclusion for Research and Development

The available evidence indicates that:

  • Different generic immediate-release (IR) formulations of indapamide can be bioequivalent to the reference product, supported by standard pharmacokinetic studies [1] [2].
  • Modified release (MR) and immediate release (IR) formulations are not bioequivalent by design, as they have different release profiles. However, in a real-world clinical setting, starting therapy with either formulation shows similar long-term composite cardiovascular risks [3].
  • Adherence to the MR formulation may offer a clinical advantage in reducing cardiovascular events, though this finding requires confirmation through prospective studies [3].

References

indapamide combination therapy perindopril clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Perindopril/Indapamide Therapy

Outcome Measure Risk Reduction / Effect Source of Data (Study/Trial)
All-Cause Mortality 15% reduction Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
Cardiovascular Death 21% reduction Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
All Strokes 27% reduction Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
Fatal Stroke 36% reduction Pooled analysis of PATS, PROGRESS, ADVANCE, HYVET [1]
SBP Reduction (vs. baseline) ~28 mmHg PRIMUS Study (Real-World) [2]
DBP Reduction (vs. baseline) ~14 mmHg PRIMUS Study (Real-World) [2]
Target BP Achievement >80% of patients Bosnian study (9 months) [3]
Therapy Adherence (SPC vs. Multiple Pills) 59.9% vs. 26.9% Italian Real-World Analysis [4]

Experimental Methodologies

The robust evidence for perindopril/indapamide comes from several large-scale studies employing rigorous methodologies.

  • Pooled Analysis of RCTs: A 2023 meta-analysis pooled individual data from four major, randomized, double-blind, placebo-controlled trials: PATS, PROGRESS, ADVANCE, and HYVET [1]. The population included 24,194 patients with a history of stroke, type 2 diabetes, or very old age. The primary outcome was the hazard ratio for all-cause death, with secondary outcomes including cardiovascular death and fatal and non-fatal strokes. A fixed-effects model was used for the meta-analysis due to low statistical heterogeneity [1].
  • Real-World Observational Studies: Studies like the PRIMUS study in Germany and a more recent study in Bosnia and Herzegovina were prospective, open-label, and observational [2] [3]. They involved thousands of patients with uncontrolled hypertension treated in a primary care setting. Patients received a fixed-dose combination of perindopril/indapamide, and blood pressure was measured at baseline and after several months. These studies aimed to evaluate effectiveness and safety in daily practice, outside the strict constraints of an RCT [2] [3].
  • Comparative Strategy Trials: The STRATHE trial was a double-blind, multicenter study that compared three first-line treatment strategies [5]. Patients were randomized to receive either a low-dose combination of perindopril/indapamide, sequential monotherapy (atenolol, then losartan, then amlodipine), or a stepped-care approach (valsartan, then valsartan/HCTZ). The primary endpoint was the percentage of patients achieving target blood pressure after 9 months, with a key secondary endpoint being the percentage achieving target blood pressure without drug-related adverse events [6] [5].

Mechanism of Action & Synergistic Rationale

The perindopril/indapamide combination is effective due to the complementary mechanisms of its components, which target different parts of the cardiovascular system. The following diagram illustrates this synergistic relationship.

G Hypertension Hypertension Reduced Blood Pressure Reduced Blood Pressure Hypertension->Reduced Blood Pressure Treatment Goal RAAS System RAAS System Vasoconstriction Vasoconstriction RAAS System->Vasoconstriction Sodium & Water Retention Sodium & Water Retention Sodium & Water Retention->Vasoconstriction Contributes to Vasoconstriction->Hypertension Vasodilation Vasodilation Vasodilation->Reduced Blood Pressure Perindopril (ACE Inhibitor) Perindopril (ACE Inhibitor) Perindopril (ACE Inhibitor)->RAAS System Inhibits Perindopril (ACE Inhibitor)->Vasodilation Stimulates Indapamide (Diuretic) Indapamide (Diuretic) Indapamide (Diuretic)->Sodium & Water Retention Promotes Excretion Indapamide (Diuretic)->Vasodilation Direct Effect

The diagram shows how the two drugs work through distinct pathways to lower blood pressure effectively and synergistically.

  • Perindopril (ACE Inhibitor): Blocks the Angiotensin-Converting Enzyme (ACE), preventing the formation of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced vascular resistance [5].
  • Indapamide (Thiazide-like Diuretic): Inhibits sodium reabsorption in the kidneys, increasing the excretion of sodium and water. This reduces plasma volume and Sodium & Water Retention. Unlike some older diuretics, indapamide also has a direct vasodilatory effect on peripheral blood vessels, contributing to its blood pressure-lowering action with a neutral metabolic profile [3] [5].

Considerations for Researchers

  • Adherence and Formulation: Real-world data strongly suggests that a Single-Pill Combination (SPC) is associated with significantly higher medication adherence compared to multiple-pill regimens. This improved adherence translates to better clinical outcomes and lower healthcare costs [4].
  • Safety and Tolerability: Across studies, the combination demonstrated a good safety profile. The most frequent adverse events were generally mild, such as dry cough (associated with the ACE inhibitor). Discontinuation rates due to safety were relatively low, indicating good tolerability in diverse populations [1] [2].
  • Patient Selection: The most compelling outcome data comes from studies involving high-risk patients, including those with a history of cerebrovascular events, type 2 diabetes, or who are very elderly. This suggests a particularly strong benefit for these demographic groups [1] [7] [5].

References

Comprehensive Comparison Guide: Indapamide Sustained-Release vs. Immediate-Release Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Key Pharmacokinetic Studies

The comparative analysis of Indapamide SR and IR formulations primarily relies on randomized, double-blind, crossover clinical trials conducted in healthy volunteers. The following methodologies are standardized to ensure robust pharmacokinetic data collection.

  • Study Design: A single study typically encompasses two phases. In the first phase, a single dose of each formulation is administered under fasting conditions, with the SR formulation also tested under fed conditions to assess food effects. After a suitable washout period, the second phase involves repeated once-daily administration for a period such as one week to achieve steady-state concentrations [1] [2].
  • Participants: Studies commonly enroll healthy adult volunteers (e.g., n=12). Participants are randomized to receive different formulations in a sequence determined by the crossover design, ensuring that each subject serves as their own control [1].
  • Blood and Urine Sampling: Following drug administration, serial blood samples are collected at predetermined time points—for instance, pre-dose and up to 120 hours post-dose. These samples are used to determine plasma drug concentrations. Urine is also collected over specific intervals (e.g., 24 hours) to measure renal excretion [1].
  • Analytical Methods: Drug concentrations in plasma and urine are quantified using validated analytical techniques, which allow for the calculation of key pharmacokinetic parameters [1].
  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Bioequivalence is assessed by comparing the area under the curve (AUC) and peak concentration (Cmax) between formulations, often after dose-normalization for fairness in comparison [1].

Pharmacokinetic Parameter Comparison

The following tables summarize the key pharmacokinetic differences between the 1.5 mg SR and 2.5 mg IR formulations of Indapamide after single and repeated administration, based on clinical trial data.

Table 1: Key Pharmacokinetic Parameters After a Single Dose Administration [1]

Parameter IR 2.5 mg (Fasted) SR 1.5 mg (Fasted) SR 1.5 mg (With Food) Clinical Significance
Dose-normalized Cmax (ng/mL) 39.3 ± 11.0 17.6 ± 6.3 Similar to fasted state Lower peak exposure with SR, potentially reducing concentration-related side effects [2].
Tmax (h) 0.8 ± 0.3 12.3 ± 0.4 Similar to fasted state Delayed and sustained absorption with SR, supporting once-daily dosing.
Dose-normalized AUC (ng·h/mL) 564 ± 146 559 ± 125 No significant change Equivalent overall exposure (bioavailability); food does not affect SR bioavailability.
Half-life (t₁/₂z, h) 18.4 ± 13.4 14.8 ± 2.8 Not reported Similar elimination half-life, primarily determined by the drug's properties.

Table 2: Key Pharmacokinetic Parameters at Steady State (After Repeated Administration) [1]

Parameter IR 2.5 mg SR 1.5 mg Clinical Significance
Dose-normalized AUC at steady-state (ng·h/mL) 690 ± 183 726 ± 207 Bioequivalent systemic drug exposure over the dosing interval.
Peak-to-Trough Fluctuation Higher 4-fold lower Smoother plasma concentration profile with SR, enabling continuous 24-hour therapeutic coverage [1].
Time to Steady-State Achieved by Day 5 Achieved by Day 5 Similar accumulation kinetics for both formulations.

Formulation Technology and Release Mechanisms

The distinct pharmacokinetic profiles of the SR and IR formulations are a direct result of their differing design and composition.

  • Immediate-Release (IR) Formulation: The conventional 2.5 mg IR tablet is designed to disintegrate rapidly in the gastrointestinal tract, releasing the entire drug dose for quick absorption. This leads to a sharp rise in plasma concentration shortly after administration [1] [2].
  • Sustained-Release (SR) Formulation: The 1.5 mg SR tablet is based on an advanced hydrophilic matrix system. The core of this system is a cellulose derivative polymer, specifically hydroxypropyl methylcellulose (HPMC or Methocel K15M CR), which acts as the release-controlling agent [3] [2] [4].
    • Mechanism of Action: Upon ingestion, the polymer hydrates to form a gel layer around the tablet. The drug is then released through a combination of diffusion and erosion through this gel barrier. The specific ratios of HPMC and other excipients like povidone are optimized to achieve a linear and reproducible release of the active ingredient over more than 16 hours [2] [4].

The diagram below illustrates the workflow of a typical clinical study design used to compare these two formulations.

Start Study Population: Healthy Volunteers Randomize Randomization & Crossover Design Start->Randomize SingleDose Single-Dose Phase Randomize->SingleDose Washout Washout Period SingleDose->Washout RepeatedDose Repeated-Dose Phase (7 days to steady-state) Washout->RepeatedDose PKAnalysis Pharmacokinetic Analysis RepeatedDose->PKAnalysis End Bioequivalence & Profile Comparison PKAnalysis->End

Figure 1: Clinical Trial Workflow for Comparing Indapamide SR and IR. This diagram outlines the standard crossover design used in pharmacokinetic studies.

Clinical Implications and Clinical Outcomes

The pharmacokinetic differences between formulations translate into meaningful clinical benefits.

  • Improved Safety and Tolerability: The primary clinical advantage of the SR formulation is its mitigated impact on electrolyte and metabolic parameters. The high peak plasma concentrations (Cmax) associated with the IR formulation are linked to an increased risk of hypokalemia (low potassium) and other metabolic disturbances. By significantly lowering the Cmax, the SR formulation offers an improved efficacy/tolerability ratio [2].
  • Antihypertensive Efficacy: Both formulations provide equivalent 24-hour blood pressure control when used once daily, as evidenced by the same overall bioavailability (AUC) [1] [5]. The SR formulation provides a smoother blood pressure reduction throughout the day and night due to reduced peak-to-trough fluctuation [5].
  • Long-Term Cardiovascular Outcomes: A large real-world cohort study published in 2025 emulated a trial comparing the two formulations. The intention-to-treat analysis found no significant difference in the risk of composite cardiovascular events (myocardial infarction and stroke) or all-cause mortality between patients starting therapy with either formulation. However, a per-protocol analysis (which assessed the effect of sustained treatment) suggested that consistent use of the modified-release (SR) formulation was associated with a 0.39% lower absolute risk and a 19% lower relative risk of cardiovascular events over five years, driven primarily by a reduction in myocardial infarction [5].

Conclusion

Table 3: Overall Formulation Comparison and Clinical Choice

Feature Immediate Release (IR) 2.5 mg Sustained Release (SR) 1.5 mg
Key Pharmacokinetic Advantage Rapid onset Smooth, sustained 24-hour release
Dosing Once daily Once daily
Cmax / Tmax Profile High Cmax, Short Tmax Low Cmax, Long Tmax (~12h)
Therapeutic Rationale Effective hypertension control Effective control with potentially improved safety profile [2] and lower risk of metabolic side effects.
Patient-Centric Consideration A proven antihypertensive option. Preferred for long-term treatment to enhance tolerability and support adherence, with emerging evidence of potential cardiovascular outcome benefits [5].

References

indapamide hemihydrate analytical method validation ICH

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods and Validation Data

The table below compares three chromatographic methods for analyzing Indapamide (IND), highlighting their performance characteristics and validation data.

Method & Analyte(s) Key Chromatographic Conditions Validation Results Summary

| UHPLC-UV (IND & Perindopril Arginine) [1] | Column: BEH C18 (1.7 μm, 2.1 x 50 mm) Mobile Phase: 0.01% v/v formic acid (pH 4) : Acetonitrile (40:60) Flow Rate: 0.3 mL/min Detection: UV @ 227 nm | Linearity: Precise and linear (R² data in reference, RSD ≤0.84%) Accuracy: 99.8% for IND (by assay of dosage form) Precision: RSD ≤0.84% (for IND) Specificity: Stability-indicating; separates degradants Analysis Time: < 4.5 minutes | | Stability-Indicating HPLC (IND, Perindopril, Amlodipine) [2] | Column: InertSustain C8 (150 mm x 4.6 mm) Mobile Phase: Details in referenced study Detection: UV | Specificity: Resolves IND, two other APIs, and their degradation products. Application: Validated for stability testing in fixed-dose combination formulations. | | Bioanalytical HPLC (IND in Whole Blood) [3] | Column: Inertsil ODS-3 Sample Prep: Single-step liquid-liquid extraction Detection: UV | Selectivity: No interference from endogenous components. Linearity: 5.0 - 500.0 ng/mL Recovery: Efficient and consistent extraction. Application: Successfully applied in a bioequivalence study. |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

UHPLC-UV Method for Simultaneous Determination

This method is designed for the simultaneous analysis of Indapamide Hemihydrate and Perindopril Arginine in a combined dosage form [1].

  • Instrumentation: Waters Acquity UPLC system with Quaternary Solvent Manager and UV detector.
  • Chromatographic Conditions:
    • Column: Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm).
    • Mobile Phase: Isocratic elution with a mixture of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in a 40:60, v/v ratio.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 25°C.
    • Detection Wavelength: 227 nm.
    • Injection Volume: 1 μL.
  • Standard Solution Preparation: Primary stock solutions (10 mg/mL) of both Indapamide and Perindopril are prepared in acetonitrile. Working standards are then diluted with the mobile phase to the desired concentrations.
  • Validation Highlights: The method was validated per ICH guidelines and proved to be stability-indicating by effectively separating the drugs from their forced degradation products (formed under acidic, basic, and thermal stress conditions).
Bioanalytical HPLC Method for Whole Blood

This method quantifies Indapamide in human whole blood for pharmacokinetic and bioequivalence studies [3].

  • Instrumentation: HPLC system with UV detection.
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 analytical column.
    • Mobile Phase: A mixture of methanol and water (containing a phosphate buffer, details not fully specified in the excerpt).
  • Sample Preparation: A simplified one-step liquid-liquid extraction of Indapamide and the internal standard (Glipizide) from whole blood.
  • Method Performance: The method demonstrated excellent selectivity, with no interference from endogenous blood components. The retention times for Indapamide and Glipizide were approximately 10.3 and 12.3 minutes, respectively.

Workflow for Method Development and Validation

The following diagram illustrates a logical workflow for developing and validating an analytical method for this compound, incorporating ICH requirements.

Start Define Analytical Goal Dev1 Method Development (Select technique, column, mobile phase, sample prep) Start->Dev1 Dev2 Initial Testing (Check system suitability, separation, retention times) Dev1->Dev2 Val1 Specificity/Selectivity (Assay purity, resolve degradants/metabolites) Dev2->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability, Intermediate Precision) Val3->Val4 Val5 Other Parameters (LOD/LOQ, Robustness) Val4->Val5 End Document & Apply Validated Method Val5->End

Key Insights for Researchers

  • Technique Selection Depends on Application: For routine quality control of pharmaceutical formulations (like tablets), UHPLC-UV offers speed and efficiency [1]. For pharmacokinetic studies, a dedicated bioanalytical HPLC-UV method with robust sample cleanup (like liquid-liquid extraction) is necessary to handle the complex blood matrix [3].
  • Emphasis on Stability-Indicating Properties: Modern method development for fixed-dose combinations strongly emphasizes stability-indicating assays.
  • Sample Preparation is Critical: The complexity of the sample matrix dictates the sample preparation protocol. While tablet analysis may require simple dissolution and filtration, whole blood analysis necessitates a more involved extraction process to achieve the required sensitivity and selectivity [3].

References

Comprehensive Comparison: Indapamide's Vascular vs. Diuretic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Indapamide is a thiazide-like diuretic with a unique pharmacological profile. Unlike conventional diuretics, its antihypertensive efficacy is attributed to a dual mechanism of action, combining mild diuresis with direct vascular effects. This balance makes it particularly valuable for long-term blood pressure management, as it effectively reduces blood pressure with a lower likelihood of metabolic side effects often associated with diuretic therapy [1] [2].

The table below summarizes the core mechanisms of indapamide and how they contribute to its overall effect.

Table: Dual Mechanisms of Action of Indapamide

Mechanism Type Primary Action Physiological Outcome Key Supporting Evidence
Diuretic Effect Inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule [3]. Reduces sodium and chloride reabsorption, leading to mild natriuresis and diuresis [4]. Preclinical studies note it has "less diuretic activity" compared to its vascular impact [4].
Vascular Effect Vasorelaxation of vascular smooth muscle, partially via calcium channel blockade-like activity [1]. Reduces peripheral vascular resistance, a primary driver of its antihypertensive effect [5] [1]. Demonstrated by reduced vascular reactivity to pressor agents like phenylephrine and angiotensin II [5].

Comparative Clinical and Preclinical Data

Key Evidence from Clinical Studies

Clinical investigations directly comparing indapamide with other agents provide strong evidence for its beneficial vascular effects.

Table 1: Clinical Evidence for Vascular Benefits of Indapamide

Study Focus Patient Population Intervention & Comparison Key Findings on Vascular/Diuretic Effects

| Ventricular & Arterial Function [6] | 56 patients with hypertension and type 2 diabetes. | Indapamide SR 1.5 mg vs. Hydrochlorothiazide (HCTZ) 25 mg, both added to Quinapril. | - BP Reduction: Similar in both groups.

  • Vascular Function: Indapamide significantly improved longitudinal LV systolic strain (+14%) and early diastolic velocity (+31%), and enhanced endothelial & arterial function. HCTZ showed no significant change. | | Meta-Analysis of Thiazide-like vs. Thiazide-type [2] | 1,580 patients from 12 trials. | Indapamide/Chlorthalidone vs. HCTZ. | - BP Reduction: Thiazide-like diuretics (incl. indapamide) superiorly reduced SBP (WMD: -5.59 mmHg) and DBP (WMD: -1.98 mmHg).
  • Side Effects: No significant difference in hypokalemia, hyponatremia, blood glucose, or cholesterol changes. | | Vascular Reactivity (Early Study) [5] | 6 healthy male volunteers. | Indapamide 5 mg vs. Placebo. | - Diuretic Effect: Small but significant weight loss, suggesting plasma volume reduction.
  • Vascular Effect: Significant reduction in vascular reactivity to pressor agents (phenylephrine & angiotensin II), independent of autonomic nervous system changes. |
Insights from Preclinical and Pharmacological Studies

Preclinical research has been instrumental in elucidating the molecular pathways behind indapamide's vascular effects.

Table 2: Preclinical Evidence Elucidating Indapamide's Mechanisms

Study Focus Model System Intervention Key Findings on Vascular/Diuretic Effects

| Renal P450 Pathway [3] | Spontaneously Hypertensive Rats (SHRs). | Indapamide (1 mg/kg/day) vs. HCTZ. | - BP Reduction: Both drugs lowered BP similarly.

  • Molecular Mechanism: Only indapamide upregulated renal CYP2C23 (epoxygenase) and increased vasodilatory EETs. HCTZ had no such effect, suggesting a unique pathway for indapamide. | | Pharmacokinetics & Tissue Distribution [4] | Preclinical & Clinical data. | Analysis of indapamide's properties. | - Tissue Targeting: High lipid solubility and binding to vascular smooth muscle elastin.
  • Rationale for Dual Action: Low urinary excretion and specific arterial accumulation explain pronounced vascular effects over diuretic activity. | | Expert Review [1] | Synthesis of clinical studies. | Review of indapamide's clinical profile. | - Vascular Protection: Highlights organ-protective effects (e.g., reducing LVH, microalbuminuria) in high-risk patients, linked to vasorelaxant properties.
  • Clinical Safety: Minimal adverse impact on glucose and lipid metabolism. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the methodologies from key studies are detailed below.

Protocol for Assessing Ventricular and Arterial Function

This protocol is based on the randomized clinical trial comparing indapamide and hydrochlorothiazide in patients with hypertension and diabetes [6].

  • 1. Study Design: Prospective, randomized, active-controlled, PROBE (Prospective, Randomized, Open-Label, Blinded Endpoint) design.
  • 2. Participants:
    • Population: Adults (mean age 57) with mild-to-moderate hypertension and type 2 diabetes, and normal ejection fraction.
    • Sample Size: 56 patients.
    • Randomization: Patients randomized to either indapamide (1.5 mg SR/day) or hydrochlorothiazide (25 mg/day). Both groups also received quinapril (10-40 mg/day).
  • 3. Measurements and Timing:
    • Baseline assessments conducted before treatment initiation.
    • Follow-up assessments after 6 months of treatment.
  • 4. Key Outcome Measures:
    • Cardiac Function:
      • Conventional, tissue Doppler, and speckle tracking echocardiography.
      • Primary Metrics: Left ventricular longitudinal systolic velocity, longitudinal strain, longitudinal early diastolic velocity, and ejection fraction.
    • Vascular Function:
      • Assessment of endothelial and arterial function (specific methods implied but not detailed in abstract).
    • Biomarkers:
      • Collection of relevant biochemical markers.
    • Blood Pressure:
      • Standard office blood pressure measurements.
  • 5. Data Analysis:
    • Comparison of within-group changes from baseline.
    • Statistical analysis of intergroup differences between indapamide and hydrochlorothiazide cohorts.
Protocol for Investigating Molecular Pathways (P450/EET)

This protocol is derived from the animal study that explored the role of epoxyeicosatrienoic acids (EETs) in indapamide's action [3].

  • 1. Study Design: Laboratory experiment using animal models of hypertension.
  • 2. Subjects:
    • 11-week-old male Spontaneously Hypertensive Rats (SHRs) as the hypertensive model.
    • Wistar-Kyoto (WKY) rats as normotensive controls.
  • 3. Intervention:
    • Daily administration of indapamide (1 mg/kg/day), HCTZ, or saline (control) for a duration of 8 weeks.
  • 4. Data Collection and Techniques:
    • Blood Pressure Monitoring: Regular non-invasive tail-cuff measurements throughout the study, with terminal intra-arterial pressure measurement via carotid artery cannulation.
    • Tissue Collection: After 8 weeks, kidneys are harvested for molecular analysis.
    • Molecular Biology Techniques:
      • Western Blotting: To quantify protein expression of key enzymes (CYP2C23, soluble epoxide hydrolase (sEH)).
      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To precisely measure levels of eicosanoids, including EETs, DHETs, and 20-HETE, in renal tissue.
      • Immunohistochemistry: To localize the expression of CYP2C23 within kidney structures.
  • 5. Data Analysis:
    • Comparison of eicosanoid profiles and enzyme expression levels between treatment groups and controls.
    • Correlation of molecular changes with hemodynamic outcomes (blood pressure).

Signaling Pathways and Logical Workflows

Based on the preclinical study, the following diagram illustrates the proposed molecular signaling pathway by which indapamide exerts its vasodilatory and antihypertensive effects in the kidney.

The experimental workflow for preclinical investigation of indapamide's molecular mechanisms is outlined below.

Conclusion and Research Outlook

The body of evidence demonstrates that indapamide's vascular effects are a defining and clinically relevant feature of its pharmacodynamic profile. While its diuretic action is present, the vasodilatory, endothelial-improving, and organ-protective effects likely play a more significant role in its long-term antihypertensive efficacy and favorable clinical outcomes [6] [1].

References

Comprehensive Comparison Guide: Thermodynamic Stability of Indapamide Crystal Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indapamide Solid Forms and Stability Significance

Indapamide is a thiazide-like diuretic drug widely used for treating hypertension and heart failure. Like many pharmaceutical compounds, it can exist in multiple solid forms, primarily crystalline and amorphous states, each with distinct thermodynamic properties that significantly impact product performance. The crystalline form is thermodynamically stable but exhibits poor aqueous solubility, which can limit its bioavailability. In contrast, the amorphous form offers potentially higher solubility and dissolution rates but presents challenges regarding physical stability and tendency to revert to the crystalline form over time.

Understanding the thermodynamic stability of different indapamide solid forms is crucial for pharmaceutical scientists during formulation development. The choice between crystalline and amorphous indapamide represents a classic trade-off in pharmaceutical development: balancing the enhanced dissolution properties of amorphous systems against the superior stability of crystalline forms. This guide provides a comprehensive comparison of indapamide solid forms based on experimental data, with detailed methodologies to enable researchers to conduct their own investigations and make informed decisions in drug development programs.

Key Experimental Data and Comparative Analysis

Thermodynamic Properties of Indapamide Solid Forms

Table 1: Thermodynamic Properties of Crystalline and Amorphous Indapamide

Property Crystalline Form Amorphous Form Measurement Method Reference
Glass Transition Temperature (Tg) Not applicable 102.6 ± 1.1 °C Differential Scanning Calorimetry (DSC) [1]
Heat Capacity Change at Tg (ΔCp) Not applicable 0.49 J·g⁻¹·K⁻¹ Differential Scanning Calorimetry (DSC) [2] [3]
Fragility Parameter (m) Not applicable 75.5 ± 2.5 DSC at various cooling/heating rates [2] [3]
Molecular Relaxation Time at 85°C (τKWW) Not applicable 74.8 ± 0.7 minutes Kohlrausch-Williams-Watts equation [2] [3]
Distribution Parameter (βKWW) Not applicable 0.63 ± 0.01 Kohlrausch-Williams-Watts equation [2] [3]
Physical Ageing Temperature Range Not applicable 65-85°C (significant ageing) Isothermal physical ageing studies [2] [3]
Physical Ageing Kinetics of Amorphous Indapamide

Table 2: Physical Ageing Kinetics of Amorphous Indapamide at Different Temperatures

Ageing Temperature (°C) Ageing Time Required for Significant Enthalpy Relaxation Relaxation Enthalpy (ΔHr) Molecular Relaxation Time (τKWW, minutes) Experimental Conditions
35 No significant ageing observed Not detectable Not determined Ageing up to 32 hours
40 No significant ageing observed Not detectable Not determined Ageing up to 32 hours
45 No significant ageing observed Not detectable Not determined Ageing up to 32 hours
65 4-8 hours Increasing with time 74.8 ± 0.7 Ageing up to 32 hours
75 2-4 hours Increasing with time Data not reported Ageing up to 32 hours
85 30-60 minutes Increasing with time Data not reported Ageing up to 32 hours
Stability and Compatibility in Formulation Systems

Table 3: Stability and Compatibility Profile of Indapamide Solid Forms

Condition/Parameter Crystalline Form Amorphous Form Formulation System Reference
Chemical Stability Stable under standard storage Sensitive to temperature and humidity Individual and binary mixtures [4]
Compatibility with Perindopril Limited data Enhanced dissolution in triple combination Perindopril/amlodipine/indapamide FDC [5]
Compatibility with Dihydralazine Increased degradation in mixture Not tested Binary mixture [4]
Polymer Dispersion Stability Not applicable Two distinct Tg values observed PLA-indapamide (50:50) system [1]
Compression-induced Crystallization Not applicable Resistant at ambient pressure Individual amorphous form [2] [3]

Experimental Methods for Characterizing Indapamide Solid Forms

Differential Scanning Calorimetry (DSC) Protocols

Standard DSC Measurements for indapamide solid form characterization should be performed using calibrated DSC instruments under nitrogen gas flow (50 mL·min⁻¹). Samples of 5-10 mg should be tightly packed into standard aluminium crucibles with pierced lids. For amorphous indapamide preparation, the crystalline sample should be heated to 190°C and held for 5 minutes to melt the crystalline form, followed by rapid cooling to 25°C. This process eliminates the crystalline structure and produces the amorphous glass. The glass transition temperature (Tg) is determined as the midpoint of the heat capacity change during the second heating cycle at a rate of 10°C·min⁻¹ [2] [3].

Isothermal Physical Ageing Studies should be conducted by first heating the sample to 190°C to erase thermal history, then cooling at 10°C·min⁻¹ to the desired ageing temperature (between 35-85°C). The sample should be held at this temperature for specific ageing times (30 minutes to 32 hours), then cooled to 25°C and finally reheated to 190°C at 10°C·min⁻¹. The enthalpy relaxation (ΔHr) is calculated from the area between the heat flow curves of aged and unaged samples [2] [3].

G Start Start with crystalline indapamide sample Melt Heat to 190°C Hold for 5 min Start->Melt Quench Rapid cool to 25°C Melt->Quench Amorphous Amorphous Indapamide Formed Quench->Amorphous Age Isothermal Ageing (35-85°C for 30 min to 32 h) Amorphous->Age Analyze DSC Analysis Measure Tg and ΔHr Age->Analyze

Figure 1: Experimental Workflow for Preparation and Characterization of Amorphous Indapamide

Chromatographic Methods for Stability Assessment

HPLC Analysis for chemical stability assessment should be performed using a LiChrospher CN column (125 × 4.0 mm, 5 μm) with mobile phase consisting of 0.1% formic acid, 10 mM ammonium formate, and acetonitrile (55:15:30, v/v/v). The flow rate should be maintained at 1.4 mL·min⁻¹ with detection at 228 nm. Column temperature should be set at 22°C. For stress testing, samples should be exposed to various pH conditions (acidic, neutral, alkaline), high temperature/humidity (e.g., 70°C/75% RH), and UV/VIS light. Sampling should be performed at predetermined time points to determine degradation kinetics [4].

UPLC-DAD Method for dissolution studies should utilize a Waters ACQUITY UPLC System with a BEH C18 column (50 × 2.1 mm, 1.7 μm). The mobile phase should consist of 0.025% trifluoroacetic acid in water and acetonitrile with gradient elution. The flow rate should be 0.5 mL·min⁻¹ with detection at 240 nm. This method has been validated with a run time of less than 3 minutes, demonstrating excellent specificity, linearity (r² > 0.999), and sensitivity (LOD: ~0.03 μg/mL; LOQ: ~0.09 μg/mL) [5].

Complementary Characterization Techniques

FT-IR Spectroscopy should be performed using a Nicolet 6700 spectrometer equipped with a Smart iTR accessory. Samples of approximately 2 mg should be placed on the diamond crystal, with four scans recorded over the range 4000-800 cm⁻¹ at a resolution of 4 cm⁻¹. FT-IR is particularly useful for detecting potential interactions between indapamide and other drugs in combination products by identifying changes in functional group vibrations [4].

LC-MS Methods should be employed for identification of degradation products. Optimal conditions utilize a C18 column with mobile phases containing ammonium formate and acetonitrile in gradient mode. Mass detection should be performed with electrospray ionization in positive and negative modes. This technique enables identification of specific degradation products such as 4-chloro-3-sulfamoylbenzamide and 4-chloro-3-(formylsulfamoyl)-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzamide, which may form in drug combinations [4].

Formulation Implications and Stability Considerations

Stability and Storage Considerations

The physical stability of amorphous indapamide is highly temperature-dependent. Below 45°C, amorphous indapamide shows no significant enthalpy relaxation for up to 32 hours, making it relatively stable for short-term processing at these temperatures. However, at higher temperatures (65-85°C), significant physical ageing occurs within hours or even minutes. This has important implications for manufacturing processes that might involve heating, such as hot melt extrusion or compression. The fragility parameter of 75.5 classifies amorphous indapamide as "moderately fragile," indicating it has intermediate stability among amorphous pharmaceuticals [2] [3].

Chemical stability studies reveal that indapamide degrades faster when combined with certain other antihypertensive drugs like dihydralazine. Specifically, indapamide shows increased degradation under high temperature and high humidity conditions when in mixture form. The degradation follows first-order kinetics, with the fastest degradation occurring at pH ≥ 10. This pH-dependent degradation profile should inform formulation strategies, particularly for liquid dosage forms or solid forms that might be exposed to moisture during storage [4].

Dissolution and Bioavailability Enhancement

The amorphous form of indapamide offers potential dissolution advantages over the crystalline form due to its higher energy state and disordered structure. Research has demonstrated that amorphous indapamide in fixed-dose combinations with perindopril and amlodipine shows enhanced dissolution characteristics. This is particularly important for indapamide as it is classified as a BCS Class II drug with low solubility and high permeability, where dissolution is the rate-limiting step for absorption [5].

Several formulation strategies have been explored to enhance indapamide dissolution while maintaining stability. These include amorphization techniques like rapid quenching of the melt and milling. Additionally, combination with polymers such as poly(lactic acid) in 50:50 ratio has been investigated, though this system shows two distinct glass transitions, indicating a lack of molecular mixing and potential stability concerns. The development of effective amorphous solid dispersions remains challenging for indapamide due to its tendency to undergo physical ageing [1].

Processing and Manufacturing Implications

The compression and tableting processes for indapamide formulations require careful consideration of solid form stability. Typical tableting pressures range between 40-200 MPa, applied for less than one second. While amorphous indapamide is relatively stable under ambient pressure conditions, the effect of such pressure ranges on its physical stability requires evaluation during formulation development. Studies of other amorphous drugs under pressure show varied responses, with some crystallizing under pressure while others remain stable [6].

For fixed-dose combinations, compatibility with other active ingredients must be thoroughly investigated. Research shows that indapamide demonstrates different stability profiles when combined with various antihypertensive agents. In triple combinations with perindopril and amlodipine, acceptable stability can be achieved with proper formulation optimization. However, in binary mixtures with dihydralazine, accelerated degradation occurs, necessitating protective formulation strategies [5] [4].

Application Notes and Decision Framework

Crystalline vs. Amorphous Indapamide: Advantages and Challenges

Table 4: Decision Framework for Selecting Indapamide Solid Forms in Formulation Development

Consideration Crystalline Indapamide Amorphous Indapamide
Thermodynamic Stability High stability, low risk of form conversion Metastable, tendency to crystallize
Dissolution Performance Limited by poor solubility Enhanced apparent solubility
Manufacturing Requirements Standard processes sufficient Specialized equipment and controls needed
Storage Conditions Standard room temperature conditions May require controlled temperature/humidity
Compatibility in Combinations Generally stable but limited dissolution Enhanced dissolution but potential instability
Regulatory Considerations Well-established, conventional form May require additional stability studies
Recommendations for Different Formulation Scenarios

For immediate-release monotherapy formulations, crystalline indapamide remains the preferred option due to its stability and well-characterized behavior. The solubility limitations may be addressed through particle size reduction or the use of solubilizing excipients rather than complete amorphization.

For fixed-dose combination products where enhanced dissolution is critical, amorphous indapamide should be considered, but requires comprehensive stability studies including stress testing of the drug-drug interactions. Stabilization through polymer-based amorphous solid dispersions should be investigated, though complete molecular mixing may be challenging to achieve.

For accelerated development programs where time-to-market is prioritized, crystalline form development presents lower risk and more predictable regulatory pathways. For programs targeting product differentiation through enhanced performance, amorphous form development may be justified despite the additional development challenges.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

748.1307452 Da

Monoisotopic Mass

748.1307452 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W0LY35K007

Wikipedia

Indapamide hemihydrate

Dates

Last modified: 07-15-2023
1: Antovska P, Ugarkovic S, Petruševski G, Stefanova B, Manchevska B, Petkovska

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